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4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine Documentation Hub

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  • Product: 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine
  • CAS: 853680-99-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine

Introduction The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. This structural motif is a key component in a multitude...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities. This structural motif is a key component in a multitude of compounds targeting various biological pathways, including kinase inhibition for cancer therapy.[1][2][3] This guide provides a comprehensive, in-depth technical overview of a reliable and efficient synthesis pathway for 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine, a valuable building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a series of steps, but a rationale-driven explanation of the synthetic strategy, key experimental protocols, and expected outcomes.

The core of our synthetic approach is a three-step sequence, commencing with the construction of the foundational pyrido[2,3-d]pyrimidin-4(3H)-one ring, followed by its activation via chlorination, and culminating in the introduction of the piperazine moiety through nucleophilic aromatic substitution. This pathway is selected for its robustness, scalability, and reliance on readily accessible starting materials.

Strategic Overview of the Synthesis

The synthesis of 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine is strategically designed to proceed through three distinct and high-yielding stages. This modular approach allows for clear checkpoints for purification and characterization, ensuring the integrity of the final product.

Synthesis_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution A 2-Aminonicotinamide C Pyrido[2,3-d]pyrimidin-4(3H)-one A->C Cyclocondensation B Diethyl Malonate B->C Cyclocondensation D 4-Chloropyrido[2,3-d]pyrimidine C->D POCl3 F 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine D->F SNAr E Piperazine E->F SNAr

Figure 1: Overall synthetic pathway for 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine.

Step 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one

The initial and crucial step is the construction of the bicyclic pyrido[2,3-d]pyrimidine core. This is achieved through a cyclocondensation reaction between 2-aminonicotinamide and diethyl malonate. This reaction is a classic and efficient method for forming the pyrimidinone ring fused to a pyridine ring.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminonicotinamide (1 equivalent) and diethyl malonate (1.5 equivalents).

  • Reaction Conditions: The mixture is heated to a temperature of 180-200 °C and refluxed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum to yield pyrido[2,3-d]pyrimidin-4(3H)-one as a solid.

Parameter Value
Reactants 2-Aminonicotinamide, Diethyl Malonate
Stoichiometry 1 : 1.5
Temperature 180-200 °C
Reaction Time 4-6 hours
Work-up Precipitation and filtration
Purification Washing with cold ethanol

Table 1: Summary of reaction conditions for the synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one.

Step 2: Synthesis of 4-Chloropyrido[2,3-d]pyrimidine

The second step involves the conversion of the hydroxyl group at the 4-position of the pyrimidinone ring into a good leaving group, in this case, a chlorine atom. This is a critical activation step that prepares the molecule for the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[1]

Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, suspend pyrido[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Reaction Conditions: To this suspension, add a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is then heated to reflux (approximately 110 °C) and maintained for 8-12 hours. The reaction should be monitored by TLC.

  • Work-up and Purification: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate. The precipitated product is collected by filtration, washed with water, and dried under vacuum to afford 4-chloropyrido[2,3-d]pyrimidine.

Parameter Value
Reactant Pyrido[2,3-d]pyrimidin-4(3H)-one
Reagent Phosphorus oxychloride (POCl₃)
Catalyst N,N-Dimethylformamide (DMF)
Temperature Reflux (approx. 110 °C)
Reaction Time 8-12 hours
Work-up Quenching with ice, neutralization
Purification Filtration and washing

Table 2: Summary of reaction conditions for the synthesis of 4-Chloropyrido[2,3-d]pyrimidine.

Step 3: Synthesis of 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine

The final step in the synthesis is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the pyrido[2,3-d]pyrimidine ring system activates the 4-position, making the chlorine atom susceptible to displacement by a nucleophile. Piperazine, with its two nucleophilic nitrogen atoms, readily attacks this position to form the desired product.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 4-chloropyrido[2,3-d]pyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Reaction Conditions: To this solution, add an excess of piperazine (3-5 equivalents). The reaction mixture is then heated to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine.

Parameter Value
Reactants 4-Chloropyrido[2,3-d]pyrimidine, Piperazine
Stoichiometry 1 : 3-5 (excess piperazine)
Solvent Ethanol or Isopropanol
Temperature Reflux
Reaction Time 4-8 hours
Work-up Extraction
Purification Column chromatography

Table 3: Summary of reaction conditions for the synthesis of 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine.

Characterization Data

The identity and purity of the final product, 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine, should be confirmed by standard analytical techniques.

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrido[2,3-d]pyrimidine core and the methylene protons of the piperazine ring.

  • 13C NMR: The carbon NMR spectrum will display the resonances for all the carbon atoms in the molecule, confirming the carbon framework.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₃N₅ (215.25 g/mol ).[4]

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for further elaboration in drug discovery programs. The modular nature of this synthesis also offers opportunities for the introduction of diversity at various positions of the scaffold, enabling the creation of libraries of novel compounds for biological screening.

References

  • Fares, M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1053-1076. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine, a heter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine, a heterocyclic compound of significant interest in modern medicinal chemistry. The pyrido[2,3-d]pyrimidine scaffold is a recognized privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Understanding the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, ultimately guiding rational drug design and development. This document delves into the experimental determination and theoretical considerations of key parameters including aqueous solubility, acid-base ionization (pKa), lipophilicity (LogP/LogD), and chemical stability. Each section is designed to provide not only the "what" but the "why," offering field-proven insights into methodological choices and data interpretation, ensuring a self-validating and authoritative resource for professionals in the field.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The fusion of pyrimidine and pyridine rings creates the pyridopyrimidine core, a structure that mimics endogenous purines and thus can interact with a wide array of biological targets. The 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine variant incorporates a piperazine moiety, a common functional group used by medicinal chemists to modulate aqueous solubility and bioavailability. Derivatives of this scaffold have shown potent activity as inhibitors of various protein kinases, which are critical enzymes in cellular signaling pathways often dysregulated in diseases like cancer.[1] Given this therapeutic potential, a robust understanding of the molecule's fundamental physicochemical properties is not merely academic; it is a critical prerequisite for successful drug development, influencing everything from formulation to in vivo efficacy.

Compound Profile:

PropertyValue / StructureSource
IUPAC Name 4-piperazin-1-ylpyrido[2,3-d]pyrimidine[3]
CAS Number 853680-99-6[3][]
Molecular Formula C₁₁H₁₃N₅[3]
Molecular Weight 215.25 g/mol [3][]
Chemical Structure Chemical structure of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine[3]
Computed XLogP3 0.6[3]

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and distribution.[5] For orally administered drugs, insufficient solubility can lead to poor bioavailability, rendering an otherwise potent compound ineffective. The presence of the piperazine group and multiple nitrogen atoms in the heterocyclic core suggests that 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine will exhibit pH-dependent solubility.

Causality Behind Experimental Choice: Thermodynamic vs. Kinetic Solubility

In early drug discovery, a rapid assessment of solubility is often performed using a kinetic solubility assay. This method, typically involving the precipitation of a compound from a DMSO stock solution into an aqueous buffer, is high-throughput but may not represent true equilibrium.[6] For a more definitive and formulation-relevant parameter, thermodynamic solubility is determined. This is the true equilibrium concentration of a compound in a saturated solution. The "gold standard" for this measurement is the Saturation Shake-Flask (SSF) method , which, while lower-throughput, provides the most reliable data for lead optimization and pre-formulation activities.[7] Given the importance of this parameter for drug development, the SSF method is the protocol of choice.

Experimental Protocol: Saturation Shake-Flask Method

This protocol outlines the determination of thermodynamic aqueous solubility.

  • Preparation: Add an excess amount of solid 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine to vials containing a known volume of buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is present to maintain a saturated solution.[8]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand, permitting the undissolved solid to settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles.[8]

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Reporting: Express the solubility in units such as mg/mL or µM at the specified pH and temperature.

Data Presentation
pHTemperature (°C)Expected Solubility RangeRationale
7.425Moderately SolubleThe piperazine moiety will be partially protonated, enhancing solubility.
2.025Highly SolubleIncreased protonation of nitrogen atoms should significantly increase solubility.
9.025Low to Moderately SolubleThe compound will be predominantly in its neutral form, likely reducing solubility.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a molecule is 50% ionized. For a compound with multiple ionizable centers like 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine, the pKa values dictate its charge state in different physiological compartments (e.g., stomach pH ~1.5-3.5, intestine pH ~6.0-7.4, blood pH ~7.4). This charge state profoundly impacts solubility, membrane permeability, and receptor binding.

Structural Analysis and Predicted Ionization Centers

The structure contains several nitrogen atoms that can act as basic centers (proton acceptors). The most prominent are:

  • Piperazine Nitrogens: The secondary amine in the piperazine ring is expected to be the most basic center.

  • Pyridopyrimidine Nitrogens: The nitrogen atoms within the fused ring system are less basic due to electron delocalization within the aromatic system.

We can predict at least two pKa values: one for the piperazine moiety (likely in the range of 7-9) and one or more for the pyridopyrimidine core (likely much lower, in the acidic range).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[9]

  • Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol/water mixture).

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated electrode. Then, back-titrate with a standardized base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to refine the pKa values from the titration data.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Solvent B Titrate with Standard Acid (HCl) A->B C Monitor pH Continuously B->C D Back-titrate with Standard Base (NaOH) C->D E Plot pH vs. Titrant Volume D->E F Identify Half-Equivalence Points E->F G Calculate pKa Values F->G

Lipophilicity (LogP & LogD): Balancing Permeability and Solubility

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key factor in membrane permeability, plasma protein binding, and metabolism.

  • LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.[10][11]

  • LogD (Distribution Coefficient): Describes the lipophilicity of the molecule at a specific pH, accounting for all ionic species. For an ionizable compound, LogD is the more physiologically relevant parameter.[12]

The computed XLogP3 of 0.6 suggests the neutral form of the molecule is relatively hydrophilic.[3] However, its LogD will vary significantly with pH.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

The shake-flask method remains the benchmark for LogP and LogD determination.[9][12]

  • Solvent Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by shaking them together for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous phase (pH 7.4 buffer). Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.[13]

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Data Presentation: Lipophilicity Profile
ParameterMethodValueInterpretation
XLogP3 (Computed) N/A0.6The neutral form is predicted to be relatively hydrophilic.[3]
LogD at pH 7.4 Shake-FlaskTo be determinedExpected to be lower than LogP due to partial protonation and increased aqueous solubility.
LogD at pH 2.0 Shake-FlaskTo be determinedExpected to be significantly negative (highly hydrophilic) due to extensive protonation.
LogD at pH 9.0 Shake-FlaskTo be determinedExpected to be close to the LogP value as the compound will be mostly neutral.

Chemical Stability: Ensuring Integrity

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation products that could be inactive or toxic. Forced degradation (stress testing) studies are performed to accelerate this process under conditions more severe than those used for long-term stability testing.[6][14]

Rationale for Stress Conditions

Forced degradation studies expose the compound to a range of conditions to identify its likely degradation pathways.[14] The standard set of stress conditions includes acid and base hydrolysis, oxidation, heat, and light.[6]

G cluster_conditions Forced Degradation Conditions cluster_analysis Analysis Compound 4-(Piperazin-1-YL)pyrido [2,3-D]pyrimidine Acid Acid Hydrolysis (e.g., 0.1 M HCl) Compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂) Compound->Oxidation Thermal Thermal Stress (e.g., 80°C, Dry Heat) Compound->Thermal Photo Photolytic Stress (UV/Vis Light) Compound->Photo Analysis Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identification LC-MS for Degradant Structure Elucidation Analysis->Identification

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of the compound in various media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Neutral: Water (for thermal and photolytic studies)

  • Stress Application:

    • Hydrolysis/Oxidation: Incubate solutions at a set temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Thermal: Store both solid compound and a neutral solution at an elevated temperature (e.g., 80°C).

    • Photolytic: Expose the solid compound and a neutral solution to a controlled light source (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.[6][15]

  • Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method (a method capable of separating the parent compound from all degradation products).

  • Mass Balance: Quantify the parent peak and all degradant peaks. The total response should be close to 100% of the initial response to ensure all significant degradants are detected.

  • Degradant Identification: Use LC-MS to obtain the mass of the degradation products to aid in structural elucidation.

Conclusion and Future Directions

This guide has outlined the critical physicochemical properties of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine and provided robust, field-standard protocols for their experimental determination. The interplay between solubility, pKa, and lipophilicity governs the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this promising scaffold. The data generated from these studies are essential for building predictive in silico models, guiding formulation development, and ensuring the selection of drug candidates with the highest probability of clinical success. Future work should focus on executing these experimental protocols to replace predicted values with empirical data, further characterizing any degradation products identified, and exploring the impact of these properties on in vitro and in vivo biological activity.

References

  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-7. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Enamine. (2024). LogP/D shake-flask method. Protocols.io. [Link]

  • Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

  • Cambridge MedChem Consulting. (2019). LogD. [Link]

  • Bentham Science. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22308548, 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine. [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Solubility of Things. (n.d.). Piperazine. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • INIS. (n.d.). Experimental and theoretical study of the solubility of carbon dioxide in aqueous blends of piperazine and N-methyldiethanolamine. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (n.d.). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). The chemistry of pyrido[2,3-d]pyrimidines. [Link]

  • Wiley Online Library. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. [Link]

  • RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • National Center for Biotechnology Information. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • PubChem. (n.d.). Pyrido(3,2-d)pyrimidine, 2-(1-piperazinyl)-4-(4-thiomorpholinyl)-, (z). [Link]

  • EurekaSelect. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. [Link]

  • MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. [Link]

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Foundational

An In-Depth Technical Guide to 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine (CAS 853680-99-6) for Drug Discovery Professionals

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical entity identified by CAS number 853680-99-6. We will delve into i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical entity identified by CAS number 853680-99-6. We will delve into its core chemical properties, its strategic importance in modern drug discovery, hypothetical yet field-proven experimental workflows for its characterization, and a list of commercial suppliers.

The compound, 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine, belongs to a class of nitrogen-rich heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrido[2,3-d]pyrimidine core structure is a notable "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets. Its structural resemblance to purines, the building blocks of DNA and RNA, makes it an excellent starting point for designing molecules that can interact with ATP-binding sites in enzymes, particularly kinases.[1] The strategic incorporation of a piperazine moiety often enhances aqueous solubility and provides a vector for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

While this specific molecule may serve as an intermediate or a screening compound, its structural class is implicated in the development of novel therapeutics for a range of diseases, including cancer, neurological disorders, and infectious diseases, often by inhibiting specific enzymes or receptors.[2]

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of all subsequent experimental design. These properties dictate its solubility, handling, and potential interactions. The essential identifiers and computed properties for CAS 853680-99-6 are summarized below.[3]

Chemical Structure Diagram

Caption: 2D chemical structure of 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine.

Data Summary Table
Property NameProperty ValueReference
IUPAC Name 4-piperazin-1-ylpyrido[2,3-d]pyrimidinePubChem[3]
CAS Number 853680-99-6PubChem[3]
Molecular Formula C₁₁H₁₃N₅PubChem[3]
Molecular Weight 215.25 g/mol PubChem[3]
Canonical SMILES C1CN(CCN1)C2=NC=NC3=C2C=CC=N3PubChem[3]
InChI Key CXXVKJRWVCIJGR-UHFFFAOYSA-NPubChem[3]
Monoisotopic Mass 215.11709544 DaPubChem[3]
XLogP3 0.6PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 5PubChem[3]
Rotatable Bond Count 1PubChem[3]
Topological Polar Surface Area 53.9 ŲPubChem[3]
Complexity 228PubChem[3]

Part 2: Rationale and Application in Kinase Inhibitor Development

The selection of a chemical scaffold is a critical decision in any drug discovery campaign. The pyrido[2,3-d]pyrimidine core is frequently employed as a "hinge-binding" motif for kinase inhibitors. Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell growth.

Causality of Inhibition: Small molecules can be designed to compete with ATP for the binding pocket on a kinase. The nitrogen atoms on the pyrido[2,3-d]pyrimidine scaffold are strategically positioned to form hydrogen bonds with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site, physically blocking ATP from binding and thereby shutting down the enzyme's activity. The piperazine group often extends out towards the solvent-exposed region, where it can be modified to enhance selectivity for a specific kinase or to improve drug-like properties.

Conceptual Mechanism of Action

G cluster_0 Kinase ATP Binding Pocket Kinase Kinase Enzyme Hinge Hinge Region ATP ATP ATP->Kinase Binds & Phosphorylates Inhibitor CAS 853680-99-6 (Pyrido[2,3-d]pyrimidine) Inhibitor->Kinase Binds & Inhibits

Caption: Competitive inhibition at the kinase ATP-binding site.

Part 3: A Field-Proven Experimental Workflow for Characterization

Workflow Overview

A Step 1: Compound Handling - Solubility Testing - DMSO Stock Preparation (10 mM) B Step 2: Primary Screen - Broad Kinase Panel (e.g., 100 kinases) - Single High Concentration (e.g., 10 µM) A->B C C B->C Identify 'Hits' D Step 4: Cellular Validation - Target Engagement Assay (e.g., NanoBRET™) - Confirm binding in a live-cell context C->D Confirm Potency E Outcome - Potent & Cell-Active Lead Compound D->E Validate in Cells

Caption: Experimental workflow for characterizing a potential kinase inhibitor.

Protocol 1: Compound Solubilization and Stock Preparation
  • Rationale: Accurate and consistent compound concentration is paramount for reproducible data. Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions of small molecules for screening.

  • Methodology:

    • Accurately weigh approximately 1-2 mg of CAS 853680-99-6 using an analytical balance.

    • Calculate the volume of 100% DMSO required to achieve a 10 mM stock solution. (Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L)).

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex vigorously for 2-5 minutes. If necessary, use a sonicating water bath for 10 minutes to ensure complete dissolution.

    • Visually inspect the solution against a light source to confirm there is no solid precipitate.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in appropriately labeled tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

Protocol 2: Dose-Response IC₅₀ Determination using an ATP Depletion Assay
  • Rationale: This assay quantifies the potency of the compound by determining the concentration required to inhibit 50% of the target kinase's activity (the IC₅₀ value). Luminescence-based ATP depletion assays are a gold standard due to their high sensitivity and broad applicability.

  • Methodology:

    • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and ATP solution according to the assay kit manufacturer's instructions (e.g., Kinase-Glo® by Promega).

    • Serial Dilution: Perform a serial dilution of the 10 mM compound stock in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Typically, an 11-point, 3-fold dilution series is robust.

    • Assay Plate Setup: In a 384-well white assay plate, add the compound dilutions. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for 0% activity.

    • Kinase Reaction Initiation: Add the kinase/substrate solution to all wells. Allow a brief pre-incubation (e.g., 15 minutes) at room temperature.

    • Start Reaction: Add the ATP solution to all wells to initiate the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

    • Reaction Termination & Signal Generation: Add the detection reagent (which contains luciferase). This stops the kinase reaction and begins the conversion of remaining ATP into a luminescent signal. Incubate for 10 minutes in the dark.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

Part 4: Commercial Suppliers

Procuring high-quality starting material is a critical first step. The following vendors have been identified as potential suppliers for CAS 853680-99-6. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

SupplierPurityAvailability Note
AK Scientific 95%Listed with lead times[4]
BOC Sciences N/AAvailable for inquiry[]
3B Scientific Corporation 98.0%Listed as available[6]
BLDpharm N/AListed in catalog[7][8][9]
Shaanxi Dideu Medichem Co. Ltd. N/AAvailable for inquiry[10]
Hangzhou J&H Chemical Co., Ltd. N/AListed in catalog[11]

Conclusion

The compound 4-(piperazin-1-yl)pyrido[2,3-d]pyrimidine (CAS 853680-99-6) represents a valuable chemical entity for drug discovery and chemical biology. Its privileged pyrido[2,3-d]pyrimidine scaffold is a well-established hinge-binding motif for kinases, making it a prime candidate for screening campaigns aimed at developing novel inhibitors. The methodologies outlined in this guide provide a robust framework for its acquisition, characterization, and validation in a drug discovery context. By applying these rigorous, field-proven workflows, researchers can effectively evaluate the potential of this and similar molecules as starting points for new therapeutic agents.

References

  • Title: 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine | C11H13N5 | CID 22308548 Source: PubChem URL: [Link][3]

  • Title: 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine - 3B Scientific Corporation Source: 3B Scientific Corporation URL: [Link][6]

  • Title: 4-(1-哌嗪)吡啶并[2,3-d]嘧啶 | 853680-99-6 Source: MCE (摩熵化学) URL: [Link]

  • Title: Hangzhou J&H Chemical Co., Ltd. Source: MOLBASE URL: [Link][11]

Sources

Exploratory

Unlocking the Therapeutic Potential of Pyrido[2,3-d]pyrimidines: A Technical Guide to Initial Biological Screening

Foreword: A Strategic Approach to Unveiling Bioactivity The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1] This guide provides a comp...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Unveiling Bioactivity

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities.[1] This guide provides a comprehensive framework for the initial biological screening of a novel pyrido[2,3-d]pyrimidine library, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a deep understanding of the scaffold's known targets, emphasizing a logical, efficient, and self-validating screening cascade. We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and insightful primary biological evaluation.

Chapter 1: The Pyrido[2,3-d]pyrimidine Scaffold - A Foundation of Therapeutic Promise

The pyrido[2,3-d]pyrimidine core is a nitrogen-rich heterocyclic system that has proven to be a versatile template for the design of potent modulators of various biological targets. A significant body of literature highlights its prominence in the development of anticancer agents, particularly as inhibitors of protein kinases.[2][3] Derivatives of this scaffold have been successfully developed as inhibitors of key oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and Pim-1 kinase.[4][5][6] Beyond oncology, this scaffold has also demonstrated potential as antibacterial and antiviral agents, making it a rich source for diverse therapeutic discovery programs.[3][7]

Our screening strategy is therefore predicated on this established biological profile. The initial evaluation will be a multi-pronged approach, prioritizing the assessment of anticancer activity through cytotoxicity and kinase inhibition assays, while concurrently exploring broader antimicrobial potential.

Chapter 2: The Primary Screening Cascade: A Multi-Tiered Strategy

The initial screen is designed to cast a wide yet targeted net, efficiently identifying compounds with promising biological activity. This will be achieved through a parallel screening approach against a panel of cancer cell lines and a selection of therapeutically relevant kinases. A subset of the library will also be subjected to antimicrobial screening.

G cluster_0 Pyrido[2,3-d]pyrimidine Library cluster_1 Primary Screening (Single Concentration) cluster_2 Hit Triage & Confirmation Library 10,000 Compound Library Cytotoxicity Cytotoxicity Screen (MTT Assay) 3 Cancer Cell Lines Library->Cytotoxicity Primary Screen Kinase Kinase Panel (ELISA-based) EGFR, CDK4, PIM-1 Library->Kinase Primary Screen Antimicrobial Antimicrobial Screen (Broth Microdilution) Gram (+/-) Bacteria Library->Antimicrobial Subset Screen Hit_Cytotoxicity Cytotoxicity Hits (>50% Inhibition) Cytotoxicity->Hit_Cytotoxicity Data Analysis Hit_Kinase Kinase Hits (>50% Inhibition) Kinase->Hit_Kinase Data Analysis Hit_Antimicrobial Antimicrobial Hits (MIC < 100 µM) Antimicrobial->Hit_Antimicrobial Data Analysis

Caption: High-level overview of the primary screening workflow.

Tier 1: Assessing Anticancer Activity

Given the prevalence of kinase inhibitors within the pyrido[2,3-d]pyrimidine class, the initial focus will be on identifying compounds with anticancer potential. This will be achieved through two parallel assays: a cell-based cytotoxicity screen and a biochemical kinase inhibition panel.

The rationale for initiating with a cytotoxicity screen is to identify compounds that exhibit a direct antiproliferative effect on cancer cells. This provides a functional readout that is immediately relevant to an oncology drug discovery program.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrido[2,3-d]pyrimidine library compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Add 1 µL of each library compound to the respective wells for a final concentration of 10 µM. Include vehicle controls (DMSO) and positive controls (e.g., Staurosporine).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for 4 hours at 37°C, protected from light, to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

A parallel biochemical screen against a panel of relevant kinases provides direct evidence of target engagement and helps to elucidate the mechanism of action for cytotoxic compounds. The selection of kinases (EGFR, CDK4, PIM-1) is based on the known activities of the pyrido[2,3-d]pyrimidine scaffold.[4][5][6]

Experimental Protocol: ELISA-based Kinase Inhibition Assay

This protocol describes a general ELISA-based method for measuring kinase activity.[2][13]

Materials:

  • 96-well microtiter plates coated with a kinase-specific substrate

  • Recombinant human kinases (EGFR, CDK4/Cyclin D1, PIM-1)

  • Kinase reaction buffer

  • ATP

  • Pyrido[2,3-d]pyrimidine library compounds (dissolved in DMSO)

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound and Kinase Addition: Add library compounds to the substrate-coated wells, followed by the respective kinase.

  • Initiation of Kinase Reaction: Add ATP to each well to initiate the phosphorylation of the substrate. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Washing: Wash the wells to remove unbound kinase and ATP.

  • Primary Antibody Incubation: Add a phospho-specific primary antibody to each well and incubate for 60 minutes at room temperature.

  • Washing: Wash the wells to remove the unbound primary antibody.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 60 minutes at room temperature.

  • Washing: Wash the wells to remove the unbound secondary antibody.

  • Signal Development: Add TMB substrate and incubate until sufficient color development.

  • Stopping the Reaction: Add stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.

Tier 2: Antimicrobial Activity Screening

To explore the broader therapeutic potential of the library, a subset of compounds will be screened for antibacterial activity.

Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][14]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • Pyrido[2,3-d]pyrimidine library compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the library compounds in MHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Chapter 3: Data Analysis, Quality Control, and Hit Validation

A robust screening campaign is underpinned by rigorous data analysis and quality control.

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[3][15] It provides a measure of the separation between the positive and negative controls.

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[3]

Hit Identification and Prioritization

In the primary screen, "hits" are typically defined as compounds that exhibit activity above a certain threshold (e.g., >50% inhibition in cytotoxicity or kinase assays, or an MIC below a certain concentration for antimicrobial assays).

Table 1: Representative Primary Screening Data

Compound ID% Inhibition (A549)% Inhibition (EGFR)MIC (S. aureus, µM)
PYR-0018.25.1>100
PYR-00265.772.3>100
PYR-00312.59.812.5
PYR-00478.185.4>100
The Hit Validation Cascade

Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.[5][16]

G Primary_Hits Primary Hits from Screening Cascade Reconfirmation Re-test in Primary Assay Primary_Hits->Reconfirmation Dose_Response Dose-Response Curve (IC50/EC50) Reconfirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay Potent Hits SAR_Expansion Initial SAR by Analogue Purchase/Synthesis Orthogonal_Assay->SAR_Expansion Confirmed Mechanism Validated_Hit Validated Hit Series for Lead Optimization SAR_Expansion->Validated_Hit

Caption: A logical workflow for hit validation and progression.

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (IC50 or EC50).

Table 2: Representative Dose-Response Data for PYR-004

Concentration (µM)% Inhibition (EGFR)
10098.5
3092.1
1085.4
365.2
148.9
0.325.7
0.110.1
IC50 (µM) 1.05

Chapter 4: Understanding the Mechanism - A Glimpse into Relevant Signaling Pathways

The selection of our primary kinase targets is informed by their critical roles in cancer cell signaling.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6][17][18]

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified representation of the EGFR signaling pathway.

The CDK4/6-Cyclin D Pathway

CDK4 and CDK6, in complex with Cyclin D, are key regulators of the G1-S phase transition of the cell cycle.[19] Their inhibition leads to cell cycle arrest.

G CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation pRb pRb Rb->pRb E2F E2F pRb->E2F Release S_Phase S-Phase Entry E2F->S_Phase Transcription

Caption: Core components of the CDK4/6-Cyclin D cell cycle pathway.

The PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is involved in cell survival and proliferation, often through the regulation of apoptosis and cell cycle progression.[20][21] It is a downstream effector of the JAK/STAT signaling pathway.[20][22]

Chapter 5: Concluding Remarks and Future Directions

This guide has outlined a comprehensive and scientifically-driven strategy for the initial biological screening of a pyrido[2,3-d]pyrimidine library. By integrating cell-based and biochemical assays with a robust hit validation cascade, this approach is designed to efficiently identify and prioritize compounds with therapeutic potential. The validated hits from this initial screen will serve as the foundation for more extensive lead optimization campaigns, including detailed structure-activity relationship (SAR) studies, selectivity profiling, and in vivo efficacy testing.

References

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023-04-27). NIH. Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023-02-28). PMC. Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024-04-05). RSC Publishing. Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023-02-28). RSC Publishing. Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019-11-16). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2021-02-01). ResearchGate. Retrieved from [Link]

  • General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. PBL Assay Science. Retrieved from [Link]

  • Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. (2008-01-23). PubMed. Retrieved from [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

  • Kinase assays. (2020-09-01). BMG LABTECH. Retrieved from [Link]

  • CPE Inhibition Assay for Antiviral Research. Creative Diagnostics. Retrieved from [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Retrieved from [Link]

  • PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers. Retrieved from [Link]

  • Z-factor. Wikipedia. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017-12-12). Drug Discovery World. Retrieved from [Link]

  • Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of... ResearchGate. Retrieved from [Link]

  • Assay performance and the Z'-factor in HTS. (2023-03-30). Drug Target Review. Retrieved from [Link]

  • MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. Retrieved from [Link]

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022-02-05). NIH. Retrieved from [Link]

  • PIM1. Wikipedia. Retrieved from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Retrieved from [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. Retrieved from [Link]

  • Epidermal growth factor receptor. Wikipedia. Retrieved from [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol. Retrieved from [Link]

  • High Throughput Drug Screening. Sygnature Discovery. Retrieved from [Link]

  • Protocol of Competition (Inhibition) ELISA. Creative Biolabs Antibody. Retrieved from [Link]

  • Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • The role of Pim-1 kinases in inflammatory signaling pathways. ResearchGate. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). Protocols.io. Retrieved from [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Pim-1 kinase as cancer drug target: An update. PMC. Retrieved from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Retrieved from [Link]

  • Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. (2020-10-14). bioRxiv. Retrieved from [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals. Retrieved from [Link]

  • Z-Factor Calculator. PunnettSquare Tools. Retrieved from [Link]

  • Mechanistic Activity and Development History of CDK 4/6 Inhibitors. (2016-07-05). YouTube. Retrieved from [Link]

  • File:EGFR signaling pathway.png. Wikimedia Commons. Retrieved from [Link]

  • Hit confirmation, hit validation. GARDP Revive. Retrieved from [Link]

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Foundational

A Guide to the Structure-Activity Relationship (SAR) of Pyrido[2,3-d]pyrimidines: A Privileged Scaffold in Drug Discovery

Abstract The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to endogenous purines and pteridines allows it to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to endogenous purines and pteridines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrido[2,3-d]pyrimidine derivatives, focusing on key therapeutic areas such as oncology and anti-inflammatory applications. We will explore how specific structural modifications influence potency and selectivity against major biological targets, including various kinases and dihydrofolate reductase (DHFR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Versatility of the Pyrido[2,3-d]pyrimidine Core

Fused bicyclic nitrogen-containing heterocycles are prominent pharmacophores in medicinal chemistry.[3] Among these, the pyrido[2,3-d]pyrimidine scaffold has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and CNS depressive effects.[3] The success of this scaffold is exemplified by the FDA-approved drug Palbociclib (Ibrance®) , a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in the treatment of breast cancer.[2][3]

The therapeutic potential of these compounds stems from their ability to function as ATP-competitive inhibitors for various enzymes, particularly kinases.[2][4] The core structure provides a rigid framework for orienting substituents to interact with key amino acid residues within the active sites of these targets. This guide will dissect the SAR of this scaffold, providing a causal link between chemical structure and biological function to aid in the rational design of new, more effective therapeutic agents.

General Synthetic Strategies

The generation of diverse libraries of pyrido[2,3-d]pyrimidine analogs for SAR studies relies on robust and flexible synthetic methodologies. The two primary approaches involve the construction of the pyridine ring onto a pre-existing pyrimidine or, conversely, the formation of the pyrimidine ring from a functionalized pyridine precursor.[5][6]

A common and effective strategy begins with functionalized pyrimidines, such as 6-aminouracil derivatives. These can undergo condensation and cyclization reactions with various reagents to yield the fused bicyclic system.[3][7] One-pot, multi-component reactions have also been developed to improve efficiency.[8]

G cluster_0 Approach A: Pyrimidine to Pyridopyrimidine cluster_1 Approach B: Pyridine to Pyridopyrimidine A1 6-Aminopyrimidine Derivative A3 Cyclocondensation Reaction A1->A3 A2 α,β-Unsaturated Ketone or Aldehyde A2->A3 A4 Pyrido[2,3-d]pyrimidine Core A3->A4 B1 2-Amino-3-cyanopyridine Derivative B3 Cyclization Reaction B1->B3 B2 Guanidine or Urea B2->B3 B4 Pyrido[2,3-d]pyrimidine Core B3->B4

Caption: High-level synthetic workflows for the pyrido[2,3-d]pyrimidine scaffold.

SAR for Key Therapeutic Targets

The following sections detail the specific SAR for pyrido[2,3-d]pyrimidine derivatives against several major classes of therapeutic targets.

Tyrosine Kinase Inhibitors (FGFr, PDGFr, EGFr, Bcr-Abl)

Pyrido[2,3-d]pyrimidines are potent inhibitors of numerous tyrosine kinases. SAR studies have revealed that substitutions at positions 2, 6, and 7 are critical for modulating potency and selectivity.[4]

  • Position 7: Substitution with a urea-containing moiety, such as in 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, was identified as a key feature for broad-spectrum tyrosine kinase inhibition.[4]

  • Position 6: The nature of the aryl group at this position is a major determinant of selectivity. Replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety dramatically shifted the activity profile, creating a highly selective inhibitor of Fibroblast Growth Factor receptor (FGFr) kinase.[4] This highlights the importance of this position for exploiting differences in the kinase ATP-binding pockets.

  • Position 2: Introduction of solubilizing groups, such as a [4-(diethylamino)butyl]amino side chain, can enhance both potency and bioavailability without compromising the core binding interactions.[4]

  • Position 5 and 7: For EGFR inhibitors, compounds with (4-chlorophenyl) groups at both the C-5 and C-7 positions have demonstrated significant activity.

G Dihydrofolate Dihydrofolate DHFR DHFR Enzyme Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate Nucleotide_Synth Thymidylate & Purine Synthesis Tetrahydrofolate->Nucleotide_Synth DHFR->Tetrahydrofolate Product DNA_Synth DNA Synthesis & Repair Nucleotide_Synth->DNA_Synth Cell_Prolif Cell Proliferation DNA_Synth->Cell_Prolif Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->DHFR Inhibition

Caption: Simplified pathway showing the role of DHFR and its inhibition.

PIM-1 Kinase Inhibitors

PIM-1 is a serine/threonine kinase implicated in cancer cell proliferation and survival. SAR studies on pyrido[2,3-d]pyrimidine-based PIM-1 inhibitors have identified key pharmacophoric regions.

  • Core Scaffold: The pyrido[2,3-d]pyrimidine core is essential for binding.

  • Hydrophilic/Hydrophobic Balance: A combination of hydrophilic groups (e.g., hydrazide) and lipophilic aromatic substituents is crucial for potent activity. [3]* Substituents: For a series of 5-(4-chlorophenyl)-8-cyclohexyl-4,7-dioxo derivatives, introducing a 2-(2,4-dichlorophenyl) group resulted in potent PIM-1 inhibition (IC50 = 11.4 nM). This indicates that bulky, electron-withdrawing groups at the C2-position are highly favorable.

Table 2: SAR of Pyrido[2,3-d]pyrimidine PIM-1 Kinase Inhibitors

Compound ID C2-Substituent Cytotoxicity IC50 (MCF-7, µM) PIM-1 Inhibition IC50 (nM)
3 Phenyl 20.3 NT
4 2,4-Dichlorophenyl 0.57 11.4
5 Furan-2-yl 10.2 NT
10 4-Fluorophenyl-thioureido 2.11 17.2

| Staurosporine | (Reference) | 4.28 | 16.7 |

Experimental Protocols

To facilitate further research, this section provides representative, detailed methodologies for the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives.

Protocol: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Derivative

This protocol is a generalized example based on the cyclocondensation of a 6-aminopyrimidine with an α,β-unsaturated carbonyl compound. [6] Objective: To synthesize a 5,7-disubstituted pyrido[2,3-d]pyrimidin-7(8H)-one.

Materials:

  • 6-Amino-1,3-dimethyluracil

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Solvent: Acetic acid or a high-boiling point solvent like diphenyl ether

  • Standard laboratory glassware for reflux and purification (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-amino-1,3-dimethyluracil (1.0 eq) and the α,β-unsaturated ketone (1.1 eq).

  • Solvent Addition: Add a suitable volume of glacial acetic acid to the flask to dissolve or suspend the reactants.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. A precipitate of the product may form.

  • Isolation: Collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel to yield the pure pyrido[2,3-d]pyrimidine derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a general method to assess the inhibitory activity of a compound against a specific protein kinase. [9] Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant purified target kinase

  • Biotinylated substrate peptide specific for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-coated 96-well plates

  • Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Use pre-coated streptavidin plates. Add the biotinylated substrate peptide to each well and incubate to allow binding. Wash the wells with wash buffer to remove unbound substrate.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, then dilute further in assay buffer to the desired final concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: To each well, add the test compound dilution, the target kinase, and initiate the reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction by washing the wells. Add the HRP-conjugated phospho-specific antibody, which will bind only to the phosphorylated substrate. Incubate to allow binding.

  • Signal Development: Wash away the unbound antibody. Add the TMB substrate. The HRP enzyme will convert TMB into a colored product.

  • Measurement: Stop the color development with a stop solution. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the kinase activity. Plot the percentage of inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion and Future Perspectives

The pyrido[2,3-d]pyrimidine scaffold is a remarkably versatile and productive core in modern drug discovery. The extensive SAR data available demonstrate that targeted modifications at specific positions on the bicyclic ring system can precisely tune the potency and selectivity of these compounds against a wide range of therapeutic targets. The C2, C6, and N7 positions have been shown to be particularly important for modulating activity against various kinases, while the classic 2,4-diamino substitution pattern remains the cornerstone for potent DHFR inhibition.

Future research will likely focus on several key areas:

  • Targeting Novel Kinases: Applying the known SAR principles to design inhibitors for newly validated kinase targets in oncology and inflammatory diseases.

  • Overcoming Drug Resistance: Synthesizing next-generation derivatives designed to inhibit mutated forms of kinases that confer resistance to existing therapies. [9][10]* Dual-Target Inhibitors: Rationally designing single molecules that can inhibit two distinct targets in a disease pathway, such as the dual PI3K/mTOR inhibitors, which could offer enhanced therapeutic efficacy. [11]* Improving Pharmacokinetics: Continued optimization of substituents to enhance drug-like properties, including solubility, metabolic stability, and oral bioavailability, will be critical for translating potent inhibitors into clinical candidates.

By integrating the deep well of existing SAR knowledge with modern computational modeling and innovative synthetic chemistry, the pyrido[2,3-d]pyrimidine scaffold is poised to deliver a new generation of impactful medicines.

References

  • Arwanya, A., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed.
  • Martínez-Alonso, M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI.
  • Adarsh, V.M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
  • McNamara, D.J., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
  • Natarajan, S., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
  • Prokopenko, V.M., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Ukrainian Biochemical Journal.
  • Yousif, M.N.M., et al. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry.
  • Unknown Authors. (2024). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. ResearchGate.
  • Shukla, K., & Sonar, P.K. (2005). QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. PubMed.
  • Adarsh, V.M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • Abdel-Aziz, A.A.M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Adarsh, V.M. (2023). SAR of pyrido[2,3-d]pyrimidine derivatives. ResearchGate.
  • Wei, X., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. PubMed.
  • Unknown Authors. (2025). SAR studies and chemical structures of pyrido[2,3-d]... ResearchGate.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH.
  • Le, T.N., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH.
  • Fayed, E.A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
  • El-Naggar, A.M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH.
  • Natarajan, S., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Preprints.org.
  • Unknown Authors. (2023). Anticancer activities of the novel Pyrido[2,3‐d]pyrimidine candidates related to their chemical structures. ResearchGate.
  • El-Sayed, N.A.E., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed.
  • Ghorab, M.M., et al. (2019). Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. PubMed.
  • Hayallah, A.M. (2014). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. ResearchGate.
  • Eastwood, P.R., et al. (2007). Synthesis and SAR of 2-aryl pyrido[2,3-d]pyrimidines as Potent mGlu5 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Adarsh, V.M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
  • Unknown Author. (2025). The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery. Benchchem.
  • Ahmad, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
  • Le, T.N., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub.
  • Abdel-Maksoud, M.S., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing.
  • Shah, N., et al. (2020). Development of substituted pyrido[3,2-d]pyrimidines as potent and selective dihydrofolate reductase inhibitors for pneumocystis pneumonia infection. NIH.
  • Hiebel, A.C., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central.
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  • Chilmonczyk, Z., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI.

Sources

Exploratory

Topic: Discovery of New Pyrido[2,3-d]pyrimidine Scaffolds for Drug Design

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, structurally analogous to purines, which has ga...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold, structurally analogous to purines, which has garnered immense interest in medicinal chemistry.[1] Its versatile structure is a cornerstone in the development of targeted therapies, demonstrating a broad spectrum of pharmacological activities.[2] This guide provides a comprehensive overview of the discovery of novel pyrido[2,3-d]pyrimidine scaffolds, intended for professionals in drug development. We will explore efficient synthetic methodologies, delve into the intricate structure-activity relationships (SAR) that govern their biological effects, and detail their applications across various therapeutic areas, with a significant focus on oncology. The narrative is grounded in established experimental protocols and mechanistic insights, aiming to equip researchers with the foundational knowledge required to design and develop next-generation therapeutics based on this remarkable scaffold.

The Pyrido[2,3-d]pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The fusion of a pyridine and a pyrimidine ring creates the pyrido[2,3-d]pyrimidine system, a nitrogen-containing heterocycle that has become a focal point for drug discovery.[3] Its significance stems from its structural similarity to endogenous purine nucleobases, allowing it to function as a ligand for a multitude of biological receptors and enzymes.[4] This inherent bioactivity has led to the investigation of its derivatives for a wide array of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, antiviral, and CNS-related activities.[5][6][7]

The true power of this scaffold lies in its synthetic tractability. The core can be readily functionalized at multiple positions, allowing for the systematic modulation of its physicochemical properties and biological activity. This chemical versatility enables medicinal chemists to perform lead optimization, fine-tuning the molecule's potency, selectivity, and pharmacokinetic profile. A prime example of its clinical success is Palbociclib, a pyrido[2,3-d]pyrimidine derivative approved for the treatment of HR-positive and HER2-negative breast cancer, which functions as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3]

The overarching goal in designing new derivatives is often to achieve high target specificity, thereby minimizing off-target effects and improving the therapeutic index. This is frequently accomplished by targeting the ATP-binding pocket of protein kinases, a strategy where the pyrido[2,3-d]pyrimidine core has proven exceptionally effective.[8][9]

Synthetic Strategies for Scaffold Elaboration

The generation of diverse libraries of pyrido[2,3-d]pyrimidine derivatives hinges on robust and flexible synthetic strategies. The choice of a synthetic route is critical, as it dictates the potential for diversification and the overall efficiency of the discovery process. Methodologies are typically chosen based on the accessibility of starting materials, reaction yields, and the ability to introduce chemical diversity at key positions of the scaffold. The two predominant strategies involve building the pyridine ring onto a pre-existing pyrimidine or, conversely, constructing the pyrimidine ring onto a pyridine core.[4]

Strategy A: Annulation of a Pyridine Ring onto a Pyrimidine Core

This is arguably the most common and versatile approach. It typically begins with a substituted 6-aminopyrimidine derivative, most notably 6-aminouracils. The amine group serves as a nucleophilic handle to react with a three-carbon electrophilic partner, which undergoes a condensation and subsequent cyclization reaction to form the fused pyridine ring.

A classic example involves the reaction of 6-amino-1,3-disubstituted uracils with various α,β-unsaturated carbonyl compounds or their equivalents.[7][10][11] This method provides a direct and efficient route to pyrido[2,3-d]pyrimidine-2,4-diones, a subclass that has shown significant promise as kinase and anti-inflammatory agents. The causality behind this choice is the high reactivity of the C5 position of the aminouracil, which readily attacks the electrophilic partner, initiating the cyclization cascade.

G cluster_0 Synthetic Workflow: From Pyrimidine to Pyrido[2,3-d]pyrimidine A 6-Aminouracil Derivative (Starting Material) C Condensation Reaction (Michael Addition) A->C B Three-Carbon Electrophile (e.g., α,β-Unsaturated Aldehyde/Ketone) B->C D Intramolecular Cyclization & Dehydration/Oxidation C->D Intermediate Formation E Pyrido[2,3-d]pyrimidine Core (Scaffold Formed) D->E Ring Closure F Further Functionalization (e.g., at C2, C4, C7) E->F Scaffold Hopping & Lead Optimization G Diverse Library of Analogs F->G

Caption: General workflow for synthesizing the pyrido[2,3-d]pyrimidine scaffold.

Strategy B: Construction from a Preformed Pyridine

An alternative, though less common, approach starts with a functionalized pyridine ring, typically a 2-amino-3-cyanopyridine. The ortho-amino and cyano groups are perfectly positioned to react with a one-carbon synthon, such as formamide, urea, or thiourea, to construct the fused pyrimidine ring.[12] This strategy is particularly useful for synthesizing 4-amino or 4-oxo/thioxo pyrido[2,3-d]pyrimidines. The selection of this route is often dictated by the desired substitution pattern on the pyridine portion of the final molecule, which may be more easily installed on the pyridine starting material.

Biological Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of pyrido[2,3-d]pyrimidines is vast, with derivatives showing potent activity against a range of diseases.[2] The core directive of drug design in this area is to understand and leverage the SAR to create molecules with superior efficacy and safety profiles.

Anticancer Activity: The Kinase Inhibition Paradigm

The most extensively explored application of this scaffold is in oncology.[5] Many pyrido[2,3-d]pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[13]

Key Kinase Targets:

  • Tyrosine Kinases: This family includes EGFR, FGFR, and PDGFR. Early lead compounds like PD-089828 showed broad activity against these kinases.[8][9]

  • Cyclin-Dependent Kinases (CDKs): As crucial cell cycle regulators, CDKs are prime targets. Derivatives have been designed as potent inhibitors of CDK2 and CDK4/6, inducing cell cycle arrest and apoptosis.[14][15][16][17]

  • PI3K/mTOR Pathway: This is a central pathway for cell growth and survival. Pyrido[2,3-d]pyrimidines have been identified as inhibitors of key components like PI3K and mTOR.[13]

  • PIM-1 Kinase: Overexpressed in many cancers, PIM-1 is a promising target. Novel derivatives have demonstrated potent PIM-1 inhibition with low nanomolar IC50 values.[18]

PI3K_Pathway receptor Growth Factor Receptor (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtorc1 mTORC1 akt->mtorc1 downstream Cell Growth, Proliferation, Survival mtorc1->downstream inhibitor Pyrido[2,3-d]pyrimidine Inhibitors inhibitor->pi3k inhibitor->mtorc1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrido[2,3-d]pyrimidines.

Structure-Activity Relationship (SAR) Insights:

SAR studies are crucial for optimizing potency and selectivity. For tyrosine kinase inhibitors, it was found that substitution at the C6 position with a (2,6-dichlorophenyl) group was important for broad activity.[8][9] However, replacing this with a (3',5'-dimethoxyphenyl) moiety dramatically shifted the selectivity, creating a highly potent and selective FGFR inhibitor.[9] This demonstrates the profound impact of subtle structural modifications. Further studies revealed that introducing a basic side chain, such as a [4-(diethylamino)butyl]amino group at the C2 position, could enhance both potency and bioavailability.[8][9]

Position Substitution Observed Effect Rationale
C2 Amino groups with basic side chainsIncreased potency and bioavailability[8][9]Enhances solubility and forms key interactions in the ATP-binding pocket.
C4 Amino or Carbonyl groupModulates target selectivity (e.g., CDK vs. EGFR)Dictates hydrogen bonding patterns with the kinase hinge region.
C5/C7 Small alkyl or aryl groupsInfluences anticancer efficacy[13]Occupies hydrophobic pockets and affects overall molecular conformation.
C6 Substituted aryl rings (e.g., dichlorophenyl)Critical for kinase inhibitory activity[8][9]Provides key hydrophobic interactions and anchors the molecule in the active site.
Anti-Inflammatory Agents

Chronic inflammation is linked to numerous diseases. Certain pyrido[2,3-d]pyrimidine-1,4-dione derivatives have been designed as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7][10] Virtual screening identified lead compounds that, after optimization, showed greater potency than the standard drug indomethacin in animal models.[7][10] The design rationale involves mimicking the binding mode of known COX-2 inhibitors, with the scaffold providing the necessary geometry and hydrogen bonding capabilities to interact with the enzyme's active site.

Other Therapeutic Areas

The scaffold's versatility extends to other areas:

  • Neurodegenerative Diseases: Derivatives are being investigated for their potential in treating conditions like Alzheimer's disease, targeting enzymes such as MAP-activated protein kinase 2.[19][20]

  • Antibacterial Agents: The scaffold has been explored for developing new antibacterial agents, a critical need given rising antibiotic resistance.[2][21]

  • Antiviral Potential: Recent studies have explored the use of these compounds as inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2.[22]

Experimental Protocols: A Self-Validating System

Trustworthiness in drug discovery is built upon reproducible, well-defined experimental protocols. The following sections provide standardized methodologies for the synthesis and biological evaluation of novel pyrido[2,3-d]pyrimidine derivatives.

Protocol: General Synthesis of a 7-Aryl-pyrido[2,3-d]pyrimidine-2,4-dione

This protocol describes a reliable one-pot reaction for synthesizing the core scaffold, based on methodologies reported for COX-2 inhibitors.[7][10]

Objective: To synthesize a 7-aryl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione from a 6-aminouracil derivative.

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Reflux condenser and heating mantle

  • Stir plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 6-amino-1,3-dimethyluracil (10 mmol), the selected aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in 40 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.5 mL) to the suspension. The catalyst is essential for promoting the initial Knoevenagel condensation between the aldehyde and malononitrile.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane). The reaction is typically complete within 4-6 hours.

  • Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold ethanol (2 x 15 mL) to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Protocol: In Vitro Kinase Inhibition Assay (e.g., PIM-1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human PIM-1 kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine Triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates (white, opaque)

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range. Staurosporine is often used as a positive control inhibitor.[18]

  • Reaction Mixture: In each well of the 384-well plate, prepare the kinase reaction mixture. Add the kinase assay buffer, the specific substrate, and the PIM-1 enzyme.

  • Inhibitor Addition: Add 1 µL of the serially diluted test compound (or DMSO for the 'no inhibitor' control) to the appropriate wells. Allow the compound to incubate with the enzyme for 15 minutes at room temperature to permit binding.

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should be close to its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at 30°C for 1 hour. During this time, the active kinase will phosphorylate the substrate by converting ATP to ADP.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ system. This involves two steps:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis:

    • Normalize the data: Set the 'no inhibitor' control as 100% activity and the 'no enzyme' control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

SAR_Logic start Identify Hit Scaffold (Pyrido[2,3-d]pyrimidine) synthesis Synthesize Analog Library start->synthesis screening Biological Screening (e.g., Kinase Assay) synthesis->screening data Analyze Data (IC50, Selectivity) screening->data sar Establish SAR (Structure-Activity Relationship) data->sar design Rational Design of Next-Generation Compounds sar->design Guides lead Lead Optimization sar->lead design->synthesis Iterative Cycle

Caption: The iterative cycle of drug discovery guided by SAR.

Conclusion and Future Perspectives

The pyrido[2,3-d]pyrimidine scaffold remains a highly privileged and fruitful starting point for the design of novel therapeutics. Its proven success, exemplified by clinical drugs like Palbociclib, underscores its importance in modern medicinal chemistry. The primary focus has been on developing kinase inhibitors for oncology, where significant progress has been made in achieving both potency and selectivity.

References

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  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflamm
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  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors (2024-04-05). RSC Publishing.
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  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
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  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors (2019-09-23). PubMed.
  • Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors.
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Foundational

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Synthesized Pyrido[2,3-d]pyrimidine Derivatives

Abstract The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, including roles as kinase inhibitors and anticancer agents...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activities, including roles as kinase inhibitors and anticancer agents.[1][2] The precise and unambiguous structural elucidation of newly synthesized derivatives is a cornerstone of medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic techniques as applied to the structural characterization of pyrido[2,3-d]pyrimidine derivatives. Authored from the perspective of a seasoned application scientist, this paper emphasizes not just the "what" but the "why" behind the spectroscopic data, offering insights into the interpretation of spectral features that are crucial for researchers in the field.

Introduction: The Significance of Pyrido[2,3-d]pyrimidines and the Imperative of Spectroscopic Validation

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties. These properties include, but are not limited to, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.[2] The biological efficacy of these derivatives is intrinsically linked to their three-dimensional structure and the nature and position of various substituents on the core scaffold. Consequently, the ability to unequivocally confirm the structure of a synthesized pyrido[2,3-d]pyrimidine derivative is of paramount importance.

NMR and IR spectroscopy are two of the most powerful and routinely employed analytical techniques for the structural elucidation of organic molecules. While IR spectroscopy provides valuable information about the functional groups present in a molecule, NMR spectroscopy offers a detailed map of the carbon-hydrogen framework. Together, they form a complementary and formidable toolkit for the structural organic chemist. This guide will delve into the practical aspects of acquiring and interpreting NMR and IR spectra for this important class of compounds.

The Pyrido[2,3-d]pyrimidine Scaffold: A Structural Overview

A fundamental understanding of the pyrido[2,3-d]pyrimidine core is essential for the accurate interpretation of its spectroscopic data. The numbering of the heterocyclic system, as depicted below, is crucial for assigning NMR signals.

Caption: General structure and numbering of the pyrido[2,3-d]pyrimidine scaffold.

The electronic environment of each proton and carbon atom in this structure is unique and will give rise to a distinct signal in the NMR spectrum. The presence of nitrogen atoms significantly influences the chemical shifts of adjacent protons and carbons due to their electronegativity and the presence of lone pairs of electrons.

¹H NMR Spectroscopy: Deciphering the Proton Environment

Proton NMR (¹H NMR) spectroscopy is arguably the most informative technique for the initial structural assessment of organic molecules. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a wealth of information.

General Chemical Shift Ranges

The protons on the pyrido[2,3-d]pyrimidine core typically resonate in the aromatic region of the spectrum, generally between δ 7.0 and 9.5 ppm. The exact chemical shifts are highly dependent on the nature and position of substituents.

  • Pyridine Ring Protons (H5, H6, H7): These protons often appear as distinct signals in the downfield region. For instance, in some derivatives, the proton at the C6 position is observed as a singlet around δ 7.97 ppm.[3] The coupling constants between adjacent protons (typically in the range of 2-9 Hz) can help in their assignment.

  • Pyrimidine Ring Protons: Protons directly attached to the pyrimidine ring are less common in substituted derivatives but when present, are also found in the aromatic region.

  • NH Protons: Protons attached to nitrogen atoms (e.g., at N1, N3, or on amino substituents) are often observed as broad singlets and their chemical shifts can vary significantly depending on the solvent and concentration. These signals can be confirmed by D₂O exchange, where the NH proton is replaced by deuterium, causing the signal to disappear from the spectrum. For example, in some 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives, two D₂O exchangeable singlet signals corresponding to the NH protons have been observed at δ 12.51 and 13.23 ppm.[3]

  • Substituent Protons: The chemical shifts of protons on substituents will be in their characteristic regions. For example, alkyl protons will be in the upfield region (δ 0.5-4.5 ppm), while protons of an ethyl ester would appear as a quartet and a triplet.[4]

Interpreting Coupling Constants (J-values)

The coupling constants provide valuable information about the connectivity of protons. For aromatic systems, ortho, meta, and para couplings have characteristic ranges. In the pyridine ring of the pyrido[2,3-d]pyrimidine system, ortho coupling (³JHH) is typically the largest (7-9 Hz), followed by meta coupling (⁴JHH, 2-3 Hz), and para coupling (⁵JHH, 0-1 Hz).

Case Study: ¹H NMR Data of a Representative Derivative

The following table summarizes the ¹H NMR data for 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide.[5]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H58.55s-
NH₂ (carboxamide)8.22s-
NH₂ (amino)7.36s-
-CH₂- (ethyl)3.89q8.0
CH (cyclopropyl)2.76m-
-CH₃ (ethyl)1.11t8.0
-CH₂- (cyclopropyl)1.08m-
-CH₂- (cyclopropyl)0.86-0.71m-

Data obtained in DMSO-d₆ at 400 MHz.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

General Chemical Shift Ranges
  • Aromatic and Heteroaromatic Carbons: The carbon atoms of the pyrido[2,3-d]pyrimidine core typically resonate in the range of δ 100-170 ppm. Carbons directly attached to nitrogen atoms are generally shifted downfield.

  • Carbonyl Carbons (C=O): If the derivative contains carbonyl groups (e.g., at C2 and C4), their signals will appear in the highly downfield region, typically between δ 150 and 180 ppm.

  • Thione Carbons (C=S): A thione group at C2 will also result in a downfield signal, with a characteristic chemical shift around δ 175.61 ppm.[3]

  • Substituent Carbons: The chemical shifts of carbons in the substituents will be in their expected regions.

Case Study: ¹³C NMR Data of a Representative Derivative

The following table summarizes the ¹³C NMR data for 7-amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide.[5]

Carbon AssignmentChemical Shift (δ, ppm)
C6 (carboxamide)168.8
C2 (carbonyl)161.1
C4 (carbonyl)160.0
C7153.6
C8a151.1
C5138.3
C4a105.4
C6 (ring)99.5
-CH₂- (ethyl)35.7
CH (cyclopropyl)25.8
-CH₃ (ethyl)13.1
-CH₂- (cyclopropyl)9.7

Data obtained in DMSO-d₆ at 100 MHz.[5]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Characteristic IR Absorption Bands
  • N-H Stretching: The N-H stretching vibrations of amines and amides are typically observed in the region of 3500-3200 cm⁻¹. Primary amines (NH₂) will show two bands, while secondary amines (NH) will show one. For example, the disappearance of primary NH₂ group signals and the appearance of a secondary NH band between 3441 and 3271 cm⁻¹ can confirm certain reaction outcomes.

  • C-H Stretching: Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

  • C=O Stretching: The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the range of 1750-1650 cm⁻¹. The exact position depends on the nature of the carbonyl group (e.g., amide, ketone, ester). In some derivatives, two carbonyl bands can be observed, for instance at 1708 and 3437 cm⁻¹.[3]

  • C=N and C=C Stretching: The stretching vibrations of C=N and C=C bonds in the aromatic rings are found in the 1650-1450 cm⁻¹ region.

  • C-N Stretching: These vibrations are typically observed in the 1350-1000 cm⁻¹ range.

The IR spectrum of a pyrido[2,3-d]pyrimidine derivative will be a composite of the absorptions of the heterocyclic core and its substituents. Careful analysis of the spectrum can confirm the presence or absence of key functional groups, which is invaluable for monitoring the progress of a synthesis.

Experimental Protocols: A Practical Approach

The quality of spectroscopic data is highly dependent on proper sample preparation and instrument operation.

NMR Sample Preparation and Data Acquisition

NMR_Workflow A Dissolve 5-10 mg of the synthesized derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). B Add a small amount of an internal standard (e.g., TMS). A->B C Transfer the solution to a clean, dry 5 mm NMR tube. B->C D Place the NMR tube in the spectrometer's spinner turbine. C->D E Insert the sample into the NMR magnet. D->E F Lock and shim the spectrometer to optimize magnetic field homogeneity. E->F G Acquire the ¹H NMR spectrum. F->G H Acquire the ¹³C NMR spectrum. F->H I Process the raw data (Fourier transform, phase correction, baseline correction). G->I H->I J Analyze and interpret the spectra. I->J

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Causality in Experimental Choices: The choice of deuterated solvent is critical. DMSO-d₆ is often used for its ability to dissolve a wide range of organic compounds and for its high boiling point, which is advantageous for variable-temperature studies. However, its residual proton signal can sometimes obscure important sample signals. CDCl₃ is a common alternative, but it is less polar than DMSO-d₆. The internal standard, typically tetramethylsilane (TMS), provides a reference point (δ 0.00 ppm) for the chemical shift scale.

IR Sample Preparation and Data Acquisition

IR_Workflow cluster_solid Solid Samples (KBr Pellet) cluster_liquid Liquid/Solution Samples A Grind a small amount of the sample with dry KBr powder. B Press the mixture into a thin, transparent pellet. A->B D Place the sample in the IR spectrometer's sample holder. B->D C Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl, KBr). C->D E Acquire the background spectrum (without the sample). D->E F Acquire the sample spectrum. E->F G The instrument software automatically subtracts the background from the sample spectrum. F->G H Analyze and interpret the resulting IR spectrum. G->H

Caption: Common methods for IR sample preparation and data acquisition.

Trustworthiness in Protocols: The KBr pellet method is a self-validating system for solid samples. The transparency of the pellet is a direct indicator of the quality of the sample preparation; an opaque or cloudy pellet will result in a poor-quality spectrum with a sloping baseline and broad, ill-defined peaks. For liquid samples, the path length between the salt plates is a critical parameter that can be adjusted to optimize the signal intensity.

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of synthesized pyrido[2,3-d]pyrimidine derivatives is a critical step in the drug discovery and development process. A comprehensive analysis, integrating data from ¹H NMR, ¹³C NMR, and IR spectroscopy, provides a robust and reliable means of confirming the identity and purity of these compounds. This guide has provided a framework for understanding and interpreting the spectroscopic data for this important class of heterocycles, emphasizing the underlying principles and practical considerations that are essential for the modern research scientist. By adopting a logical and systematic approach to spectroscopic analysis, researchers can confidently advance their synthetic campaigns and contribute to the development of new and effective therapeutic agents.

References

  • Dalton, J. T., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1135-1140. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. [Link]

  • Dalton, J. T., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1135-1140. [Link]

  • A series of novel pyrido[2,3-d]pyrimidine derivatives 6 were prepared starting from 2-amino-3-cyano-4-trifluoromethyl-6-phenyl pyridine 3 via Grignard's reaction, cyclization followed by coupling with aliphatic and cyclic amines. (2018). Bioorganic & Medicinal Chemistry Letters, 28(9), 1670-1675. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent VEGFR-2 inhibitors and apoptosis inducers. (2022). Scientific Reports, 12(1), 11846. [Link]

  • Synthesis and antimicrobial screening of some new pyrido [2,3-d] pyrimidines and their ribofuranosides. (2011). Journal of the Indian Chemical Society, 88(5), 735-741. [Link]

  • Synthesis and antitumor activity of new pyrido[2,3-d]pyrimidine derivatives. (2014). Archiv der Pharmazie, 347(1), 49-59. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using pyrido[2,3-d]pyrimidines in kinase inhibition assays

Topic: Protocol for Using Pyrido[2,3-d]pyrimidines in Kinase Inhibition Assays For: Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Structure...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Using Pyrido[2,3-d]pyrimidines in Kinase Inhibition Assays

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrido[2,3-d]pyrimidine core is a bicyclic nitrogen-containing heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to purines allows it to function effectively as a hinge-binding motif within the ATP-binding pocket of a wide range of protein kinases.[3] This characteristic has led to the extensive development of pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of various kinase families, including tyrosine kinases (TKs) and cyclin-dependent kinases (CDKs), which are critical regulators of cellular signaling pathways.[4] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making selective kinase inhibition a cornerstone of modern targeted therapy.[1][4][5]

This guide provides a comprehensive overview and detailed protocols for utilizing pyrido[2,3-d]pyrimidine-based compounds in robust and reliable kinase inhibition assays. We will delve into the mechanism of action, guide you through assay selection, and provide step-by-step instructions for industry-standard biochemical assay formats.

Pillar 1: The Mechanism of ATP-Competitive Kinase Inhibition

Protein kinases catalyze the transfer of the γ-phosphate from adenosine triphosphate (ATP) to serine, threonine, or tyrosine residues on a protein or peptide substrate. This phosphorylation event acts as a molecular switch, modulating protein function and propagating cellular signals.

The vast majority of pyrido[2,3-d]pyrimidine inhibitors function via an ATP-competitive mechanism .[6][7][8] They are designed to bind reversibly to the ATP-binding pocket on the kinase. By occupying this site, the inhibitor physically prevents ATP from binding, thereby halting the phosphotransfer reaction and inhibiting the kinase's catalytic activity. The potency of such an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the kinase's activity by 50%.

G cluster_0 Standard Kinase Reaction cluster_1 Competitive Inhibition Kinase Kinase Complex Kinase-ATP-Substrate Complex Kinase->Complex ATP ATP ATP->Complex Substrate Substrate Substrate->Complex Product Phospho-Substrate + ADP Complex->Product Phosphorylation Kinase_I Kinase Blocked Kinase-Inhibitor Complex Kinase_I->Blocked Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Blocked Binding NoReaction No Reaction Blocked->NoReaction ATP_blocked ATP ATP_blocked->Blocked Blocked

Fig 1. ATP-Competitive Inhibition Mechanism.

Pillar 2: Selecting the Optimal Kinase Assay Platform

The choice of assay technology is a critical decision that impacts data quality, throughput, and cost. There is no single "best" assay; the optimal choice depends on the specific research question, from high-throughput screening (HTS) of large compound libraries to detailed mechanistic studies of a lead candidate.[9] Assays can be broadly categorized into biochemical and cell-based formats.

  • Biochemical Assays: Utilize purified kinase, substrate, and inhibitor in a controlled, in vitro environment. They are ideal for determining direct inhibitory potency (IC50) and for structure-activity relationship (SAR) studies.[10][11][12][13]

  • Cell-Based Assays: Measure the effect of an inhibitor on kinase activity within a living cell. These assays provide more physiologically relevant data, accounting for factors like cell permeability and off-target effects, but are generally lower in throughput.[14][15][16]

This guide focuses on the most common and robust biochemical assays. The following decision tree can guide your selection process.

Fig 2. Decision tree for kinase assay selection.

Pillar 3: Experimental Protocols for Kinase Inhibition Assays

Here we provide detailed, self-validating protocols for three industry-standard biochemical assays. Each protocol is designed to be a complete system, with explanations for key steps and controls.

Protocol 1: The Gold Standard - Radiometric [γ-³²P]ATP Filter-Binding Assay

Principle: This assay directly measures the enzymatic transfer of a radiolabeled phosphate ([³²P]) from ATP to a specific peptide or protein substrate.[17][18] The reaction mixture is spotted onto a phosphocellulose filter membrane, which binds the charged peptide substrate but not the negatively charged ATP. Unbound [γ-³²P]ATP is washed away, and the radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified by scintillation counting.[19][20] Its direct measurement of catalytic activity makes it the benchmark for validating data from other formats.[12][13][17]

Workflow Diagram:

G A 1. Prepare Reaction Mix (Kinase, Substrate, Buffer, Inhibitor/DMSO) B 2. Initiate Reaction (Add [γ-32P]ATP Mix) A->B C 3. Incubate (e.g., 30°C for 30 min) B->C D 4. Stop Reaction & Spot on P81 Paper C->D E 5. Wash Filter (e.g., Phosphoric Acid) D->E F 6. Quantify (Scintillation Counting) E->F

Fig 3. Radiometric assay workflow.

Materials:

  • Purified active kinase

  • Specific peptide or protein substrate

  • Pyrido[2,3-d]pyrimidine inhibitor stock (e.g., 10 mM in 100% DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP stock solution (e.g., 10 mM, non-radioactive)

  • [γ-³²P]ATP (Specific activity ~3000 Ci/mmol)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter paper

  • Scintillation vials and scintillation cocktail

  • Microcentrifuge tubes, heat block, and liquid scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine inhibitor in kinase reaction buffer containing a fixed percentage of DMSO (e.g., 1-5%). Also, prepare a "vehicle control" with DMSO only and a "no enzyme" blank.

  • Reaction Setup (in microcentrifuge tubes, on ice):

    • Add 5 µL of kinase reaction buffer.

    • Add 5 µL of substrate solution (concentration should be at or near its Km value).

    • Add 5 µL of the diluted inhibitor or vehicle control.

    • Add 5 µL of the purified kinase. Gently mix.

    • Causality Check: Pre-incubating the enzyme with the inhibitor for 5-10 minutes before adding ATP allows the binding equilibrium to be reached, ensuring accurate potency measurement.

  • Initiate Kinase Reaction:

    • Prepare an ATP reaction mix by combining non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be near the Km of the kinase (e.g., 10-100 µM). A typical mix might contain 0.5 µCi of [γ-³²P]ATP per reaction.[19]

    • Add 5 µL of the ATP mix to each tube to start the reaction (final volume = 25 µL).

  • Incubation: Transfer the tubes to a 30°C heat block and incubate for a predetermined time (e.g., 20-60 minutes) where the reaction is still in the linear range (typically <20% substrate turnover).

  • Stop and Spot: Stop the reaction by adding 25 µL of the reaction mixture onto a labeled square of P81 filter paper.

  • Washing:

    • Allow the spots to air dry completely.

    • Wash the filter paper 3-4 times for 5-10 minutes each in a large beaker containing ~1L of 75 mM phosphoric acid with gentle stirring. This step is critical for removing unreacted [γ-³²P]ATP.

    • Perform a final quick rinse with acetone to aid drying.

  • Quantification: Place the individual dried filter paper squares into scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactive counts (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate percent inhibition for each inhibitor concentration relative to the vehicle (DMSO) control after subtracting the background from the "no enzyme" blank. Plot percent inhibition vs. log[Inhibitor] to determine the IC50 value.

Protocol 2: High-Throughput Luminescence - ADP-Glo™ Assay

Principle: The ADP-Glo™ assay is a universal, homogeneous luminescent assay that quantifies kinase activity by measuring the amount of ADP produced.[21][22] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the amount of ADP generated, and thus to kinase activity.[21][23][24]

Workflow Diagram:

G A 1. Perform Kinase Reaction (Kinase, Substrate, ATP, Inhibitor/DMSO) in well B 2. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) A->B C 3. Incubate (40 min at RT) B->C D 4. Add Kinase Detection Reagent (Converts ADP to ATP, initiates luminescence) C->D E 5. Incubate (30-60 min at RT) D->E F 6. Measure Luminescence E->F

Fig 4. ADP-Glo™ assay workflow.

Materials:

  • Purified active kinase and substrate

  • Pyrido[2,3-d]pyrimidine inhibitor

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP standards.

  • White, opaque 96- or 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Reagent Preparation: Prepare reagents as described in the ADP-Glo™ Kinase Assay Technical Manual.[24] This includes preparing an ATP/ADP standard curve to correlate luminescence with the amount of ADP produced.

  • Kinase Reaction (in a white assay plate):

    • Set up the kinase reaction in a small volume (e.g., 5 µL per well).

    • Add kinase, substrate, and serially diluted pyrido[2,3-d]pyrimidine inhibitor (or DMSO vehicle control).

    • Initiate the reaction by adding ATP. The final concentration should be appropriate for the kinase being tested.

    • Trustworthiness Check: Include "0% conversion" (no enzyme) and "100% conversion" (no enzyme, with ADP concentration equal to the initial ATP concentration) controls to define the assay window.

    • Incubate the plate at the desired temperature (e.g., room temperature or 30°C) for the optimal reaction time.

  • Stop Reaction and Deplete ATP:

    • Equilibrate the plate to room temperature if incubated at a different temperature.

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 5 µL). Mix well.

    • Incubate for 40 minutes at room temperature.[23]

  • ADP Detection:

    • Add a volume of Kinase Detection Reagent equal to the new total volume in the well (e.g., 10 µL). Mix well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[24]

  • Measure Signal: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence units (RLU) to the amount of ADP produced using the standard curve. Calculate percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Robust TR-FRET - HTRF® KinEASE™ Assay

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[25] The assay typically uses a biotinylated peptide substrate and a europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody (donor). After the kinase reaction, detection reagents are added. If the substrate is phosphorylated, the antibody binds. The subsequent addition of streptavidin-XL665 (acceptor) brings the donor and acceptor into close proximity, allowing FRET to occur upon excitation. The resulting signal is proportional to the level of substrate phosphorylation.[26][27][28]

Workflow Diagram:

G A 1. Dispense Inhibitor/DMSO, Enzyme, and Substrate Mix B 2. Initiate Reaction (Add ATP) A->B C 3. Incubate (e.g., 30 min at RT) B->C D 4. Stop & Detect (Add Detection Reagents in EDTA Buffer) C->D E 5. Incubate (60 min at RT) D->E F 6. Read TR-FRET Signal (665nm / 620nm) E->F

Fig 5. HTRF® assay workflow.

Materials:

  • Purified active kinase

  • HTRF® KinEASE™ kit (Revvity/Cisbio) with universal biotinylated substrate (e.g., TK substrate-biotin), Eu-labeled anti-phospho antibody (e.g., anti-phosphotyrosine), and Streptavidin-XL665 (SA-XL665).

  • Pyrido[2,3-d]pyrimidine inhibitor

  • ATP

  • Low-volume white 384-well assay plates

  • HTRF-compatible plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the kit's technical note.[28] This involves diluting the kinase, substrate, and ATP in the provided enzymatic buffer and diluting the Eu-antibody and SA-XL665 in the detection buffer (which contains EDTA to stop the reaction).

  • Assay Dispensing (in a 384-well plate, e.g., 20 µL final volume):

    • Dispense 5 µL of the pyrido[2,3-d]pyrimidine inhibitor serial dilutions or DMSO vehicle.

    • Add 5 µL of a mix containing the kinase and the biotinylated substrate.

    • Expertise Insight: The order of addition is crucial. Adding the inhibitor first, followed by the enzyme/substrate mix, allows for a brief pre-incubation before the reaction is started.

  • Initiate Kinase Reaction:

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Seal the plate and incubate at room temperature for the optimized reaction time (e.g., 10-60 minutes).[26][29]

  • Stop Reaction and Detection:

    • Add 10 µL of the pre-mixed detection reagents (Eu-antibody and SA-XL665 in detection buffer). The EDTA in the buffer chelates Mg²⁺, effectively stopping the kinase reaction.

    • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.[26]

  • Measure Signal: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.[26] This ratiometric measurement corrects for well-to-well variability and compound interference. Calculate percent inhibition relative to controls and determine the IC50 value.

Data Presentation and Interpretation

Regardless of the assay platform, data analysis follows a consistent logic. The primary goal is to determine the IC50 value of the pyrido[2,3-d]pyrimidine compound.

Table 1: Summary of Key Assay Parameters

ParameterRadiometric AssayADP-Glo™ AssayHTRF® Assay
Principle Radioisotope TransferADP to ATP ConversionTime-Resolved FRET
Detection Method Scintillation CountingLuminescenceDual-Wavelength Fluorescence
Throughput Low to MediumHighHigh
Key Reagents [γ-³²P]ATP, P81 PaperADP-Glo™/Detection ReagentsEu-Ab, SA-XL665, Biotin-Substrate
Primary Output CPM (Counts Per Minute)RLU (Relative Light Units)HTRF Ratio (665nm/620nm)
Pros Gold standard, directUniversal, high sensitivityHomogeneous, robust
Cons Radioactivity, laborIndirect, enzyme couplingKit-dependent, indirect

Calculating IC50:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_Max - Signal_Background)])

    • Where Signal_Max is the vehicle (DMSO) control and Signal_Background is the no-enzyme control.

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic (4PL) equation to derive the IC50 value.

Advanced Application: Kinase Selectivity Profiling

A potent inhibitor is not necessarily a good drug candidate; it must also be selective. A non-selective inhibitor can bind to many kinases throughout the kinome, leading to off-target effects and toxicity.[10][30] Pyrido[2,3-d]pyrimidines can be designed for either broad-spectrum or highly selective activity.[6][8][31]

Selectivity profiling involves testing a compound at a fixed concentration (e.g., 1 µM) against a large panel of diverse kinases.[10][32] The results reveal the compound's "kinome fingerprint," highlighting its intended targets and potential off-targets. This is a critical step in drug development, often performed by specialized contract research organizations (CROs).[13][33]

Fig 6. Conceptual diagram of a kinase selectivity profile.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a powerful tool for the development of targeted kinase inhibitors. The successful characterization of these compounds relies on the selection and meticulous execution of appropriate biochemical assays. By understanding the underlying principles of radiometric, luminescence, and TR-FRET-based assays, researchers can generate high-quality, reproducible data to drive their drug discovery programs forward. The protocols provided herein offer a robust framework for determining inhibitor potency and serve as a foundation for more advanced studies, such as selectivity profiling and validation in cell-based models.

References

  • Klis, S. et al. (2019). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Doherty, A. M. et al. (1999). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Wang, Z. et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics. [Link]

  • ACS Publications. (1999). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Miloserdoff, D. et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Bua, S. et al. (2006). Kinase selectivity profiling by inhibitor affinity chromatography. Journal of Chromatography B. [Link]

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  • Unknown. ADP Glo Protocol. Protocol Document. [Link]

  • Showalter, H. D. et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

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  • Sharma, R. et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

  • Sharma, R. et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

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  • Anastassiadis, T. et al. (2011). A high-throughput radiometric kinase assay. Nature Protocols. [Link]

  • ResearchGate. HTRF® Kinase Assay Protocol. Table from a publication. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Table from a publication. [Link]

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  • Wang, Z. et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • Cisbio Bioassays. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. YouTube. [Link]

  • Sharma, R. et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • Li, Y. et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Application

Application Notes and Protocols: Cell-Based Antiproliferative Assays for Pyrido[2,3-d]pyrimidine Compounds

Introduction: The Therapeutic Promise of Pyrido[2,3-d]pyrimidines The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This heterocyclic system is of particular interest in oncology due to its demonstrated ability to inhibit various protein kinases, enzymes that are often dysregulated in cancer.[1][2] By targeting these kinases, pyrido[2,3-d]pyrimidine derivatives can disrupt the signaling pathways that drive uncontrolled cell proliferation, a hallmark of cancer.[3][4]

Many of these compounds function as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and others involved in cell cycle progression and survival.[1][5][6] The development of novel pyrido[2,3-d]pyrimidine derivatives necessitates robust and reliable methods to assess their antiproliferative activity. This document provides a comprehensive guide to the principles and execution of cell-based assays for evaluating the efficacy of these compounds.

Principle of Antiproliferative Assays: Gauging Cellular Health

Antiproliferative assays are fundamental tools in drug discovery, providing a quantitative measure of a compound's ability to inhibit cell growth. These assays typically rely on the metabolic activity of viable cells to produce a measurable signal. A reduction in this signal in the presence of a test compound indicates a cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effect.

Commonly employed assays include colorimetric methods, such as the MTT and MTS assays, and luminescent methods, like the CellTiter-Glo® assay. The choice of assay depends on factors such as the desired sensitivity, throughput, and the specific cell line being used.

Assay Selection: A Comparative Overview

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[7][8]Inexpensive, well-established.Requires a solubilization step, potential for interference from colored compounds.[7]
MTS Assay Reduction of a tetrazolium compound (MTS) to a soluble formazan product."Add-and-read" format, no solubilization step required.[9]Higher cost than MTT.
CellTiter-Glo® Measures ATP levels, a key indicator of metabolically active cells, using a luciferase-based reaction.[10][11]High sensitivity, broad linear range, "add-mix-measure" format ideal for high-throughput screening.[11][12]Higher reagent cost.

For the purposes of this guide, we will focus on the detailed protocol for the CellTiter-Glo® Luminescent Cell Viability Assay due to its superior sensitivity and streamlined workflow, making it a preferred choice for modern drug discovery applications.[10][11]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in a typical cell-based antiproliferative assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, MCF-7) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution (Serial Dilutions of Pyrido[2,3-d]pyrimidines) Treatment 4. Compound Treatment (Incubate 24-72h) Compound_Prep->Treatment Cell_Seeding->Treatment Reagent_Addition 5. Add CellTiter-Glo® Reagent Treatment->Reagent_Addition Lysis_Incubation 6. Induce Lysis & Stabilize Signal Reagent_Addition->Lysis_Incubation Measurement 7. Measure Luminescence Lysis_Incubation->Measurement Data_Normalization 8. Data Normalization (% Inhibition) Measurement->Data_Normalization Curve_Fitting 9. Dose-Response Curve Fitting Data_Normalization->Curve_Fitting IC50_Determination 10. IC50 Value Calculation Curve_Fitting->IC50_Determination

Caption: Workflow of a cell-based antiproliferative assay.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is optimized for a 96-well plate format, ideal for determining the IC50 values of pyrido[2,3-d]pyrimidine compounds.

Materials:

  • Pyrido[2,3-d]pyrimidine compounds of interest

  • Cancer cell line (e.g., A549, HCT-116, MCF-7, PC-3)[13][14]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[15]

  • Opaque-walled 96-well microplates (compatible with a luminometer)[16]

  • Multichannel pipette

  • Luminometer

Protocol Steps:

Day 1: Cell Seeding

  • Culture cells to approximately 80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

  • Dilute the cells to the desired seeding density (typically 2,000-10,000 cells/well, to be optimized for each cell line).

  • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

  • Include wells with medium only to serve as a background control.[12]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

Day 2: Compound Treatment

  • Prepare a stock solution of each pyrido[2,3-d]pyrimidine compound in DMSO.

  • Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. A typical 8-point dilution series might range from 0.01 µM to 100 µM.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (medium with the same percentage of DMSO used for the highest compound concentration).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

Day 4/5: Assay Measurement

  • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[12][15]

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[12]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]

  • Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

1. Data Normalization:

  • Subtract the average background luminescence (medium-only wells) from all other readings.

  • Calculate the percentage of inhibition for each compound concentration using the following formula:[17]

    % Inhibition = 100 * (1 - (Signal_treated / Signal_vehicle_control))

2. Dose-Response Curve and IC50 Calculation:

  • Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).[18][19]

  • Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[19][20] Software such as GraphPad Prism or Origin can be used for this analysis.[20][21]

  • The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability. This value is determined from the fitted curve.[18]

Sample Data Presentation:

CompoundCell LineIC50 (µM)
Pyrido[2,3-d]pyrimidine AA5497.23[13]
Pyrido[2,3-d]pyrimidine BPC-37.98[13]
Pyrido[2,3-d]pyrimidine CMCF-70.57
Doxorubicin (Control)HepG-20.3

Mechanism of Action: Targeting Kinase Signaling Pathways

Pyrido[2,3-d]pyrimidines often exert their antiproliferative effects by inhibiting key kinases in cancer-related signaling pathways.[1] A prominent example is the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently hyperactivated in various cancers, leading to increased cell proliferation, survival, and metastasis.[22][23][24]

EGFR Signaling Pathway and Inhibition:

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues.[3] This creates docking sites for adaptor proteins, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell growth and survival.[4][22] Pyrido[2,3-d]pyrimidine-based EGFR inhibitors can block this cascade at its origin.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

This diagram illustrates how a pyrido[2,3-d]pyrimidine compound can inhibit EGFR, thereby blocking downstream signaling and preventing the cellular responses that lead to proliferation.

Conclusion and Future Directions

The cell-based antiproliferative assays described herein are essential for the preclinical evaluation of novel pyrido[2,3-d]pyrimidine compounds. By providing a robust and reproducible method for determining IC50 values, these protocols enable the identification of potent drug candidates. Further investigations, such as cell cycle analysis and apoptosis assays, can provide deeper insights into the specific mechanisms of action of these promising anticancer agents.[14][25]

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • Du, Z., & Lovly, C. M. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(11), 2848.

  • Wee, P., & Wang, Z. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Signal Transduction and Targeted Therapy, 8(1), 1-3.

  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol. Promega Corporation.

  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16.

  • How to calculate IC50 for my dose response?. ResearchGate.

  • CellTiter-Glo Assay Protocol. Oslo University Hospital.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Corporation.

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Bosterbio.

  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Emerging functions of the EGFR in cancer. Molecular oncology, 12(1), 3-20.

  • EGFR signaling pathway in breast cancers. ResearchGate.

  • How to calculate IC50. Science Gateway.

  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Kashef, H. A. (2019). Synthesis and anticancer activity of some pyrido [2, 3-d] pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1350-1365.

  • VanderWel, S. N., Harvey, P. J., McNamara, D. J., Repine, J. T., Keller, B. T., Quin, J., ... & Strum, J. C. (2005). Pyrido [2, 3-d] pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of medicinal chemistry, 48(7), 2371-2387.

  • Kumar, D., Singh, S. K., & Yadav, P. (2023). Medicinal chemistry perspective of pyrido [2, 3-d] pyrimidines as anticancer agents. RSC medicinal chemistry, 14(3), 421-451.

  • Kumar, D., Singh, S. K., & Yadav, P. (2023). Medicinal chemistry perspective of pyrido [2, 3-d] pyrimidines as anticancer agents. RSC medicinal chemistry, 14(3), 421-451.

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.

  • Kumar, D., Singh, S. K., & Yadav, P. (2023). Medicinal chemistry perspective of pyrido [2, 3-d] pyrimidines as anticancer agents. RSC medicinal chemistry, 14(3), 421-451.

  • How to compute EC50/IC50 in Dose Response fitting. OriginLab.

  • El-Sayed, N. A. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2024). Synthesis of novel bioactive pyrido [2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. New Journal of Chemistry, 48(14), 6296-6310.

  • Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2023). Design, synthesis, and biological evaluation of pyrido [2, 3-d] pyrimidine and thieno [2, 3-d] pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197669.

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Khamees, H. A. (2023). Discovery of New Pyrrolo [2, 3-d] pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698.

  • MTT assay protocol. Abcam.

  • MTT Cell Proliferation Assay. ATCC.

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  • MTT Proliferation Assay Protocol. ResearchGate.

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  • Synthesis and Anticancer Activity of Some pyrido [2, 3-d] pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. ResearchGate.

  • Syntheses and Cell-Based Phenotypic Screen of Novel 7-Aminopyrido [2, 3-d] pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents. National Institutes of Health.

  • El-Naggar, A. M., El-Gamal, M. I., El-Kersh, D. M., Al-Shafie, W. M., El-Sayed, A. S., & Abdel-Maksoud, M. S. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido [2, 3-d] pyrimidin-4 (3H)-one derivatives as potent EGFR inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1956-1971.

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  • El-Gohary, N. S., Shaaban, M. I., & El-Nassan, H. B. (2022). Identification of Novel Cyanopyridones and Pyrido [2, 3-d] pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. International Journal of Molecular Sciences, 23(20), 12297.

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Method

Application Notes and Protocols for In Vivo Xenograft Models: Testing Pyrido[2,3-d]pyrimidine Anticancer Efficacy

Introduction: The Therapeutic Promise of Pyrido[2,3-d]pyrimidines and the Critical Role of In Vivo Xenograft Models The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, giving rise to a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrido[2,3-d]pyrimidines and the Critical Role of In Vivo Xenograft Models

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, giving rise to a class of compounds with a broad spectrum of biological activities.[1][2] In oncology, these derivatives have emerged as potent inhibitors of various key signaling pathways implicated in tumorigenesis and cancer progression.[3][4] Their mechanisms of action often involve the targeted inhibition of protein kinases crucial for cancer cell proliferation, survival, and metastasis, such as tyrosine kinases (e.g., EGFR, PDGFR), cyclin-dependent kinases (CDKs), and phosphatidylinositol-3-kinase (PI3K).[1][3][5]

While in vitro assays provide valuable initial data on the cytotoxic and cytostatic effects of novel pyrido[2,3-d]pyrimidine compounds, they cannot recapitulate the complex tumor microenvironment and systemic physiological responses.[6] Therefore, in vivo xenograft models are an indispensable subsequent step in the preclinical drug development pipeline to evaluate the therapeutic potential of these agents.[6][7][8] Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, offer a more clinically relevant setting to assess antitumor efficacy, pharmacokinetics, pharmacodynamics, and potential toxicities.[8][9][10]

This comprehensive guide provides detailed application notes and protocols for utilizing both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models to robustly evaluate the anticancer efficacy of pyrido[2,3-d]pyrimidine derivatives. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.

I. Strategic Considerations: Choosing the Right Xenograft Model

The selection of an appropriate xenograft model is paramount for the successful preclinical evaluation of a pyrido[2,3-d]pyrimidine-based therapeutic candidate. The two primary types of xenograft models, CDX and PDX, offer distinct advantages and are suited for different stages of drug development.

Cell Line-Derived Xenograft (CDX) Models

CDX models are established by implanting well-characterized, immortalized human cancer cell lines into immunodeficient mice.[7][9][11] These models are the workhorses of early-stage preclinical oncology research due to their high reproducibility, rapid tumor growth, and cost-effectiveness, making them ideal for initial efficacy screening of a large number of compounds.[9][11][12]

Key Advantages of CDX Models:

  • High Reproducibility: The use of standardized cell lines leads to consistent tumor growth kinetics and therapeutic responses.[9][11]

  • Cost-Effectiveness and Scalability: CDX models are relatively inexpensive and can be easily scaled for high-throughput screening.[9][11]

  • Well-Characterized Genetics: The genetic and molecular profiles of most commonly used cancer cell lines are extensively documented, allowing for the selection of models with specific mutations or pathway dysregulations relevant to the mechanism of action of the pyrido[2,3-d]pyrimidine compound being tested.[9]

Patient-Derived Xenograft (PDX) Models

PDX models are created by directly implanting fresh tumor tissue from a cancer patient into a severely immunodeficient mouse.[13][14][15] These models are considered to have higher clinical relevance as they better preserve the histological and genetic characteristics of the original human tumor, including its heterogeneity and microenvironment.[13][16][17]

Key Advantages of PDX Models:

  • High Clinical Relevance: PDX models have been shown to be predictive of clinical outcomes and patient responses to therapies.[13][16]

  • Preservation of Tumor Heterogeneity: They maintain the diverse cellular populations and stromal components of the original tumor.[13][17]

  • Personalized Medicine Applications: PDX models can be used in co-clinical trials to test therapies on a "patient avatar," guiding personalized treatment strategies.[13]

II. Experimental Workflow for Efficacy Testing

The following diagram illustrates the general workflow for conducting an in vivo efficacy study of a pyrido[2,3-d]pyrimidine derivative using xenograft models.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Cell Line Selection & Expansion (CDX) or Patient Tumor Acquisition (PDX) C Tumor Implantation (Subcutaneous or Orthotopic) A->C B Animal Acclimatization (Immunodeficient Mice) B->C D Tumor Growth Monitoring C->D E Tumor Staging & Randomization D->E Tumors reach pre-determined size F Treatment Initiation: - Vehicle Control - Pyrido[2,3-d]pyrimidine - Positive Control E->F G In-life Monitoring: - Tumor Volume - Body Weight - Clinical Observations F->G H Pharmacokinetic (PK) Satellite Group F->H I Study Termination (Predefined Endpoint) G->I Endpoint criteria met L Pharmacodynamic (PD) & Biomarker Analysis H->L PK/PD Correlation J Tumor Excision & Weight Measurement I->J K Tissue Collection: - Tumor - Plasma - Organs J->K K->L

Experimental workflow for in vivo xenograft studies.

III. Detailed Protocols

Protocol for CDX Model Establishment and Efficacy Study

This protocol outlines the steps for a subcutaneous CDX model to test a novel pyrido[2,3-d]pyrimidine derivative.

Materials:

  • Selected human cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer)[11]

  • Immunodeficient mice (e.g., athymic nude, SCID, or NSG), 5-8 weeks old[11]

  • Sterile PBS and cell culture medium

  • Matrigel (optional, to enhance tumor take rate)[9]

  • Pyrido[2,3-d]pyrimidine test compound and vehicle

  • Positive control drug (standard-of-care for the cancer type)

  • Calipers for tumor measurement

  • Animal balance

Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • Culture the selected cancer cell line according to the supplier's recommendations.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile PBS and perform a cell count.

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (typically 1-10 million cells per injection).[9]

  • Tumor Implantation:

    • Anesthetize the mice according to IACUC-approved procedures.

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Staging:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.[11]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[18]

    • Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, pyrido[2,3-d]pyrimidine low dose, high dose, and positive control).

  • Treatment Administration:

    • Administer the test compound, vehicle, and positive control according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).

  • In-life Monitoring and Data Collection:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).

    • Adhere to humane endpoints as defined in the IACUC protocol.

  • Study Termination and Endpoint Analysis:

    • Terminate the study when tumors in the control group reach the maximum allowed size or after a predetermined treatment duration.

    • Euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Collect blood for pharmacokinetic analysis and tissues for pharmacodynamic/biomarker studies.

Protocol for PDX Model Establishment and Efficacy Study

This protocol describes the establishment of a PDX model and subsequent efficacy testing.

Materials:

  • Freshly resected human tumor tissue obtained under IRB-approved protocols.

  • Severely immunodeficient mice (e.g., NSG or NOG)[13]

  • Surgical tools for tissue processing.

  • Pyrido[2,3-d]pyrimidine test compound, vehicle, and positive control.

  • Calipers and animal balance.

Step-by-Step Methodology:

  • Tumor Tissue Processing and Implantation:

    • Within hours of surgical resection, transport the tumor tissue in a sterile, nutrient-rich medium on ice.

    • In a sterile environment, dissect the tumor into small fragments (approximately 3x3x3 mm).

    • Anesthetize the mice and make a small incision on the flank.

    • Implant a single tumor fragment subcutaneously.

    • Suture or staple the incision.

  • Engraftment and Passaging:

    • Monitor the mice for tumor engraftment, which may take several weeks to months.

    • Once the initial tumor (F0 generation) reaches a sufficient size (e.g., 1000 mm³), it can be serially passaged into new cohorts of mice for expansion.

  • Efficacy Study:

    • Use mice with established, passaged tumors for the efficacy study.

    • Follow steps 3-6 as described in the CDX protocol for tumor staging, treatment, monitoring, and endpoint analysis.

IV. Data Analysis and Interpretation

The primary endpoint for evaluating the anticancer efficacy of a pyrido[2,3-d]pyrimidine derivative is the inhibition of tumor growth.[10]

Key Efficacy Metrics
MetricFormulaInterpretation
Tumor Growth Inhibition (TGI) % TGI = (1 - (ΔT / ΔC)) x 100Percentage of tumor growth inhibition in the treated group compared to the control group. A higher %TGI indicates greater efficacy.[19][20]
Tumor Growth Delay (TGD) TGD = T - CThe difference in time for the tumors in the treated (T) and control (C) groups to reach a specific volume.
Log10 Cell Kill LCK = (T - C) / (3.32 x Td)An estimation of the number of cancer cells killed by the treatment, where Td is the tumor doubling time.[21]

ΔT = change in mean tumor volume of the treated group; ΔC = change in mean tumor volume of the control group.

Biomarker and Pharmacodynamic Analysis

To understand the mechanism of action of the pyrido[2,3-d]pyrimidine compound in vivo, it is crucial to perform biomarker analysis on the collected tumor tissues.[7][10]

Recommended Analyses:

  • Immunohistochemistry (IHC): To assess the expression and localization of target proteins and proliferation markers (e.g., Ki-67).

  • Western Blotting: To quantify the levels of the target kinase and downstream signaling proteins, and to assess target engagement (e.g., phosphorylation status).

  • RT-qPCR: To measure changes in the expression of target-related genes.

The following diagram illustrates a hypothetical signaling pathway targeted by a pyrido[2,3-d]pyrimidine derivative and the points of analysis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyrido Pyrido[2,3-d]pyrimidine Derivative Pyrido->PI3K Inhibits

Targeting the PI3K/AKT/mTOR pathway with a pyrido[2,3-d]pyrimidine.

V. Animal Welfare and Ethical Considerations

All animal experiments must be conducted in strict accordance with the guidelines set by the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies.[22][23]

Key Principles:

  • The 3Rs: Adherence to the principles of Replacement, Reduction, and Refinement.

  • Humane Endpoints: Clearly defined criteria for ending the experiment to minimize animal pain and distress, such as maximum tumor size, significant body weight loss, or clinical signs of illness.[23]

  • Appropriate Husbandry: Providing a clean, controlled environment with adequate food, water, and enrichment.

  • Training of Personnel: Ensuring that all individuals involved in the study are properly trained in animal handling, substance administration, and surgical procedures.[22]

VI. Conclusion

In vivo xenograft models are powerful and essential tools for the preclinical evaluation of novel pyrido[2,3-d]pyrimidine-based anticancer agents.[8] By carefully selecting the appropriate model, adhering to rigorous and well-defined protocols, and integrating comprehensive data analysis, researchers can obtain reliable and clinically relevant data to guide the further development of these promising therapeutic candidates. The protocols and guidelines presented in this document provide a robust framework for conducting these critical studies with the highest degree of scientific integrity and ethical consideration.

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Application

Application Notes &amp; Protocols: Molecular Docking Simulation of Pyrido[2,3-d]pyrimidines with Protein Kinases

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking simulations of pyrido[2,3-d]pyrimidine derivatives with protein kinase...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking simulations of pyrido[2,3-d]pyrimidine derivatives with protein kinases. Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have emerged as a significant scaffold in medicinal chemistry, particularly as inhibitors of various protein kinases.[1][2][3][4] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor), thereby providing insights into their interaction at a molecular level.[5] This guide will detail the theoretical underpinnings, practical steps, and critical considerations for conducting these simulations, ensuring scientific rigor and reproducibility.

Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class

Protein Kinases: Master Regulators of Cellular Life

Protein kinases constitute a large and diverse superfamily of enzymes that play a pivotal role in cellular signal transduction.[6][] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues—primarily serine, threonine, or tyrosine—on substrate proteins.[8][9] This process, known as phosphorylation, acts as a molecular switch, modulating the activity, localization, and interaction of proteins. Consequently, protein kinases are integral to the regulation of numerous cellular processes, including cell growth, differentiation, proliferation, and apoptosis.[][9] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[1][6]

Pyrido[2,3-d]pyrimidines: A Scaffold of Therapeutic Promise

The pyrido[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, including protein kinases.[1][2][3][4] Several approved drugs and clinical candidates, such as Palbociclib (a CDK4/6 inhibitor for breast cancer), are based on this heterocyclic system.[1] The structural features of pyrido[2,3-d]pyrimidines allow for diverse chemical modifications, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties as kinase inhibitors.[10][11]

Molecular Docking: A Virtual Microscope for Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is used to predict how a small molecule ligand, such as a pyrido[2,3-d]pyrimidine derivative, binds to the active site of a protein kinase. The primary goals of molecular docking are:

  • Binding Pose Prediction: To determine the three-dimensional conformation of the ligand within the protein's binding site.

  • Binding Affinity Estimation: To calculate a score that estimates the strength of the protein-ligand interaction, typically expressed as binding energy (e.g., in kcal/mol).[5][12]

By providing insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, docking simulations can guide the rational design of more potent and selective inhibitors.

Materials and Software

A successful molecular docking study requires a curated set of computational tools and access to public databases. The following table summarizes the essential resources.

Category Resource Description Access
Protein Structure Databases RCSB Protein Data Bank (PDB)A comprehensive, publicly accessible repository of 3D structural data of large biological molecules like proteins and nucleic acids.[13][14][15][16][17][Link]
Ligand Structure Databases PubChemA public database of chemical molecules and their activities against biological assays, maintained by the NCBI.[18][19][20][21][Link]
Molecular Visualization & Preparation PyMOLA powerful and versatile molecular visualization system on an open-source foundation.[Link]
UCSF ChimeraAn extensible program for interactive visualization and analysis of molecular structures and related data.
Schrödinger MaestroA comprehensive graphical user interface for a suite of drug discovery software, including protein and ligand preparation tools.[22][23][Link]
Molecular Docking Software AutoDock VinaA widely used open-source program for molecular docking, known for its speed and accuracy.[24][25][Link]
Schrödinger GlideA high-performance docking program integrated into the Schrödinger software suite, offering various levels of precision.[23][26][27][28][Link]
Ligand Preparation Tools Open BabelA chemical toolbox designed to speak the many languages of chemical data.[Link]
LigPrep (Schrödinger)A robust tool for converting 2D ligand structures to low-energy 3D conformations with correct protonation states.[22][28]Part of the Schrödinger Suite

Experimental Protocols: A Step-by-Step Workflow

The molecular docking process can be broken down into a series of discrete, yet interconnected, steps. Adherence to best practices at each stage is crucial for obtaining meaningful and reproducible results.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Protein Selection & Preparation (e.g., PDB ID: 3HEC) Ligand 2. Ligand Preparation (Pyrido[2,3-d]pyrimidine) Grid 3. Grid Generation (Define Active Site) PDB->Grid Ligand->Grid Dock 4. Docking Execution (AutoDock Vina / Glide) Grid->Dock Analyze 5. Results Analysis (Scoring & Pose Visualization) Dock->Analyze Report 6. Reporting & Interpretation Analyze->Report

Caption: A generalized workflow for molecular docking simulations.

Protocol 1: Protein Preparation

Causality: The quality of the initial protein structure is paramount. Crystal structures obtained from the PDB are not immediately ready for docking. They often contain non-essential water molecules, lack hydrogen atoms, and may have missing side chains or loops. Proper preparation ensures a chemically correct and realistic representation of the protein's active site.[29]

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the 3D coordinates of the target protein kinase from the RCSB PDB.[5][14] It is highly recommended to select a high-resolution crystal structure (<2.5 Å) that is co-crystallized with a ligand, as this helps in identifying the correct binding pocket.[29]

  • Initial Cleaning:

    • Load the PDB file into a molecular visualization tool like PyMOL, UCSF Chimera, or Schrödinger Maestro.

    • Remove all crystallographic water molecules. Expert Insight: While most water molecules are displaced upon ligand binding, some may be structurally important, mediating protein-ligand interactions.[30] If a water molecule is observed to form hydrogen bonds with both the protein and the co-crystallized ligand, consider retaining it for the docking simulation.

    • Remove any co-solvents, ions, or alternate conformations of amino acid residues that are not relevant to the study.

  • Add Hydrogens: PDB files from X-ray crystallography typically do not include hydrogen atoms. Add hydrogens to the protein structure, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are appropriate for a physiological pH (typically ~7.4).[24][30] Most molecular modeling software has built-in tools for this purpose.

  • Assign Charges and Atom Types: Assign partial atomic charges and atom types to the protein atoms using a standard force field (e.g., AMBER, CHARMM). This is crucial for the scoring function to accurately calculate electrostatic and van der Waals interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief, constrained energy minimization of the protein structure. This helps to relieve any steric clashes that may have been introduced during the preparation process. The backbone atoms should be constrained to preserve the overall fold, while allowing side chains in the active site to relax.

  • Save the Prepared Protein: Save the cleaned and prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).

Protocol 2: Ligand Preparation

Causality: The ligand's 3D conformation, charge, and protonation state significantly influence its interaction with the protein. Ligands are often drawn in 2D, and they must be converted to a low-energy, chemically correct 3D structure for docking.[29]

Step-by-Step Methodology:

  • Obtain/Draw Ligand Structure: Obtain the 2D structure of the pyrido[2,3-d]pyrimidine derivative from a database like PubChem or draw it using a chemical drawing program.[5][18][31]

  • 2D to 3D Conversion: Convert the 2D structure to a 3D conformation using a program like Open Babel or LigPrep.

  • Generate Ionization States: Determine the most likely protonation state of the ligand at the physiological pH of the simulation. This is critical as the charge state affects electrostatic interactions.

  • Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a low-energy, stable conformation before docking.

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking algorithm will explore different conformations by rotating these bonds.

  • Save the Prepared Ligand: Save the final ligand structure in the required format (e.g., PDBQT for AutoDock Vina).

Protocol 3: Grid Generation and Docking Execution

Causality: The docking simulation needs a defined search space within the protein where it will attempt to place the ligand. This is achieved by generating a "grid box." The parameters of this box dictate the boundaries of the docking search, and the grid itself pre-calculates the interaction potentials of different atom types, which speeds up the docking process.

Step-by-Step Methodology:

  • Define the Binding Site:

    • If a co-crystallized ligand is present in your prepared protein structure, the binding site is easily defined.

    • The center of the grid box should be set to the geometric center of the co-crystallized ligand.

    • The dimensions of the grid box should be large enough to encompass the entire binding site and allow the ligand to rotate freely, typically with a 3-6 Å buffer around the co-crystallized ligand.[29]

  • Generate the Grid: Using the docking software (e.g., AutoGrid for AutoDock), generate the grid files based on the defined box dimensions and the prepared protein structure.

  • Configure Docking Parameters:

    • Specify the prepared protein (receptor) and ligand files.

    • Specify the grid parameter file.

    • Set the "exhaustiveness" of the search. This parameter controls the computational effort spent on exploring the conformational space. Higher exhaustiveness increases the chances of finding the optimal binding pose but also increases the computation time.

  • Run the Docking Simulation: Execute the docking command (e.g., vina --config conf.txt).[5] The software will then perform the docking simulation and output a file containing the predicted binding poses and their corresponding scores.

Analysis and Interpretation of Results

G cluster_input Docking Output cluster_analysis Analysis Steps cluster_output Interpretation Scores Binding Scores (e.g., -9.5 kcal/mol) Rank 1. Rank by Score Scores->Rank Poses Binding Poses (Coordinates) Visualize 2. Visualize Interactions Poses->Visualize Rank->Visualize Validate 3. Validate Pose Visualize->Validate Hypothesis Binding Hypothesis Validate->Hypothesis

Caption: Decision flow for analyzing molecular docking results.

Interpreting the Docking Score

The docking score is an estimate of the binding free energy (ΔG).[32] A more negative score generally indicates a more favorable binding interaction.[12][32][33]

  • Strong Binders: Scores more negative than -9 kcal/mol often suggest strong interactions.[12]

  • Moderate Binders: Scores between -7 and -9 kcal/mol suggest moderate affinity.[12]

  • Weak Binders: Scores less negative than -6 kcal/mol may indicate weak or non-specific binding.[12]

Trustworthiness: It is crucial to understand that these scores are estimations. They are most useful for ranking a series of compounds against the same target rather than for determining absolute binding affinities.[33]

Visualizing Binding Poses

Visual inspection of the predicted binding poses is a mandatory step.[12]

  • Load the Complex: Open the prepared protein structure and the output file containing the docked ligand poses in a molecular visualization tool.

  • Analyze Interactions: For the top-ranked poses, analyze the specific interactions between the pyrido[2,3-d]pyrimidine ligand and the protein kinase active site. Look for:

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand and key active site residues (e.g., the hinge region of the kinase).[32]

    • Hydrophobic Interactions: Observe how nonpolar parts of the ligand are buried in hydrophobic pockets of the active site.

    • Pi-Stacking and Cation-Pi Interactions: Look for favorable interactions between aromatic rings.

  • Validate the Pose: Compare the predicted binding mode with the known binding mode of similar inhibitors if available. For example, many kinase inhibitors form hydrogen bonds with the backbone of the "hinge region" that connects the N- and C-lobes of the kinase domain. A plausible docking pose should recapitulate these key interactions.

Common Pitfalls and Best Practices
  • Garbage In, Garbage Out: The quality of your results is directly dependent on the quality of your input structures.

  • Protocol Validation: Before docking a library of unknown compounds, it is a best practice to validate your docking protocol. This can be done by "redocking" the co-crystallized ligand back into the active site. A successful protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.[29][30][32]

  • Consider Protein Flexibility: Standard docking treats the protein as rigid. If significant conformational changes are expected upon ligand binding, consider more advanced techniques like "ensemble docking" (docking into multiple receptor conformations) or "induced-fit docking."[30][34]

Conclusion

Molecular docking is an indispensable tool in modern drug discovery for investigating the interactions between ligands like pyrido[2,3-d]pyrimidines and their protein kinase targets. When performed with care and a thorough understanding of its principles and limitations, this computational technique can provide invaluable insights to guide the design and optimization of novel therapeutic agents. This guide has outlined a robust and scientifically grounded protocol to empower researchers to conduct these simulations with confidence and precision.

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Method

Application of Pyrido[2,3-d]pyrimidines in Breast Cancer Cell Line Studies: Advanced Protocols and Mechanistic Insights

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for evaluating the anticancer effects of pyrido[2,3-d]pyrimidine derivatives in breast...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for evaluating the anticancer effects of pyrido[2,3-d]pyrimidine derivatives in breast cancer cell line models. This class of heterocyclic compounds has emerged as a privileged scaffold in medicinal chemistry, yielding potent inhibitors of key oncogenic signaling pathways.[1][2] This document offers full editorial control to present the information in a logical, in-depth, and technically sound manner, moving from foundational concepts to practical, field-proven experimental methodologies.

The Rationale: Pyrido[2,3-d]pyrimidines as Kinase Inhibitors in Breast Cancer

The pyrido[2,3-d]pyrimidine core is a bioisostere of purine, enabling it to function as a versatile "hinge-binding" motif within the ATP-binding pocket of various protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. In breast cancer, several kinase families represent critical therapeutic targets. Pyrido[2,3-d]pyrimidine derivatives have been intelligently designed to target these key vulnerabilities.

The primary mechanisms of action for this compound class in breast cancer involve the inhibition of critical signaling nodes:

  • Cyclin-Dependent Kinases 4 and 6 (CDK4/6): The CDK4/6-Cyclin D-Rb pathway is a master regulator of the G1-S phase transition in the cell cycle.[3][4] In hormone receptor-positive (HR+) breast cancer, this pathway is often hyperactivated by estrogen signaling.[3] Pyrido[2,3-d]pyrimidine-based compounds, such as the FDA-approved drug Palbociclib, mimic ATP and occupy the kinase domain of CDK4/6, preventing the phosphorylation of the Retinoblastoma (Rb) protein.[5][6] This maintains Rb in its active, growth-suppressive state, leading to G1 cell cycle arrest.[3][4]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like PI3K/Akt and MAPK, promoting cell proliferation and survival.[7] While not a primary driver in all breast cancers, its overexpression is noted in some subtypes, including triple-negative breast cancer (TNBC). Certain pyrido[2,3-d]pyrimidine derivatives have been synthesized as potent EGFR inhibitors, showing efficacy in breast cancer cell lines by blocking these downstream signals.[7][8][9]

  • Phosphatidylinositol 3-kinase (PI3K)/mTOR Pathway: The PI3K/Akt/mTOR pathway is one of the most frequently mutated signaling cascades in breast cancer.[10][11] It governs a wide array of cellular functions including cell growth, proliferation, and survival. Several pyrido[2,3-d]pyrimidine series have been developed as potent PI3K and/or dual PI3K/mTOR inhibitors, effectively shutting down this pro-tumorigenic axis.[10][12]

  • Other Kinase Targets: The versatility of the scaffold has allowed for the development of inhibitors against other relevant kinases, such as PIM-1 kinase and VEGFR-2, further expanding their potential therapeutic application in breast cancer.[13][14][15]

The downstream consequences of inhibiting these pathways are profound, leading to a halt in cell division, induction of programmed cell death (apoptosis), and an overall reduction in the malignant phenotype. The following sections provide detailed protocols to rigorously assess these outcomes.


Experimental Design & Core Assays

A logical workflow is essential for the systematic evaluation of a novel pyrido[2,3-d]pyrimidine compound. The experimental journey begins with a broad assessment of cytotoxicity and progresses to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation A Select Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) B Cell Viability Assay (MTT / MTS) A->B C Determine IC50 Value B->C D Cell Cycle Analysis (PI Staining) C->D Treat cells at IC50 concentration E Apoptosis Assay (Annexin V / PI) C->E Treat cells at IC50 concentration F Target Engagement & Pathway Modulation (Western Blot) C->F Treat cells at IC50 concentration G In Vitro Kinase Assay F->G H Confirm Direct Inhibition G->H

Caption: A typical experimental workflow for evaluating pyrido[2,3-d]pyrimidine compounds.

Data Presentation: Summarizing Compound Efficacy

Quantitative data from primary screening should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is the standard metric for cytotoxicity.

Compound IDTarget Kinase(s)Breast Cancer Cell LineIC50 (µM)Reference
Compound 8a EGFR (WT & T790M)MCF-7>100[7]
Compound 8d CDK4/6MCF-7-[16][17]
ZA-5 Not SpecifiedT47D (ER+)10.52[5]
ZA-5 Not SpecifiedMDA-MB-436 (TNBC)3.02[5]
Compound 4 PIM-1MCF-70.57[13][18]
Compound 11 PIM-1MCF-71.31[13][18]
Compound 6b VEGFR-2 / HER-2MCF-7>50[15]
Compound 5a VEGFR-2 / HER-2MCF-71.77[15]
Compound 6 eEF-2KMDA-MB-2310.42[19]

Note: This table is a representative sample compiled from various sources. "-" indicates data was not provided for that specific cell line in the cited study.


Detailed Experimental Protocols

This section provides field-proven, step-by-step protocols for the core assays required to study pyrido[2,3-d]pyrimidines.

Foundational Protocol: Cell Culture

Maintaining healthy, consistent cell cultures is the bedrock of reproducible results. Here are protocols for two commonly used breast cancer cell lines.

3.1.1 Protocol for MCF-7 (ER-positive, Luminal A)

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[16][17]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging:

    • Subculture when cells reach 80-90% confluency.[16][17]

    • Aspirate old medium and wash the cell monolayer once with sterile 1x Phosphate-Buffered Saline (PBS).

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.[17]

    • Neutralize the trypsin by adding at least two volumes of complete culture medium.

    • Gently pipette the cell suspension to break up clumps and transfer to a 15 mL conical tube.

    • Centrifuge at 125 x g for 5 minutes.[16]

    • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

    • Seed into new flasks at a split ratio of 1:3 to 1:6.

3.1.2 Protocol for MDA-MB-231 (Triple-Negative)

  • Culture Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]

  • Culture Conditions: Incubate at 37°C in a non-humidified incubator with no CO2 supplementation , as L-15 medium is formulated for use in a free gas exchange with atmospheric air.[6]

  • Passaging:

    • Subculture when cells reach ~80% confluency.[7]

    • Aspirate medium, wash with 1x PBS.

    • Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes.[7]

    • Neutralize with complete medium, collect cells, and centrifuge at ~200 x g for 5 minutes.

    • Resuspend pellet and seed into new flasks at a split ratio of 1:2 to 1:4.[6]

Protocol: Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]

  • Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrido[2,3-d]pyrimidine compound in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle-only" (e.g., 0.1% DMSO) and "medium-only" controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C. The duration should be consistent across experiments.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11][21] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[18][19]

  • Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask and treat with the test compound (e.g., at IC50 concentration) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, trypsinize gently. Combine all cells from each treatment condition into a single tube.

  • Washing: Wash the cells twice with cold 1x PBS by centrifuging at ~500 x g for 5 minutes.[18]

  • Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol: Cell Cycle Analysis (PI Staining)

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2). A cell count of 1-2 x 10^6 is recommended.

  • Fixation: Wash the cell pellet once with cold 1x PBS. Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[4][15] Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at a higher speed (~800 x g) for 5-10 minutes. Discard the ethanol and wash the pellet twice with cold 1x PBS.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15] The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[22]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples by flow cytometry. The DNA content is measured by the intensity of PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Protocol: Target Pathway Modulation (Western Blotting)

Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway after compound treatment.

  • Protein Extraction: Treat cells with the pyrido[2,3-d]pyrimidine compound. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[23]

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Rb, cleaved Caspase-3, p-Akt) overnight at 4°C with gentle agitation.[24]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Protocol: Target Validation (In Vitro Kinase Assay)

This cell-free assay confirms direct inhibition of the target kinase by the compound. The principle involves incubating the purified kinase, a specific substrate, and ATP, and then measuring the resulting product (e.g., ADP or phosphorylated substrate).

G cluster_assay In Vitro Kinase Assay Components cluster_reaction Reaction & Detection Kinase Purified Target Kinase (e.g., CDK4/Cyclin D1) Incubate Incubate Components in Assay Buffer Kinase->Incubate Substrate Specific Substrate (e.g., Rb peptide) Substrate->Incubate ATP ATP ATP->Incubate Compound Pyrido[2,3-d]pyrimidine (Test Inhibitor) Compound->Incubate Detect Detect Signal (e.g., Luminescence, Fluorescence, Radioactivity) Incubate->Detect Result Determine IC50 vs. Target Kinase Detect->Result Quantify Inhibition

Caption: General workflow for an in vitro kinase assay.

  • Reagent Preparation: Prepare a kinase assay buffer. Serially dilute the test compound to create a range of concentrations.

  • Reaction Setup: In a 96- or 384-well plate, add the purified recombinant kinase enzyme, the specific substrate for that kinase, and the test compound at various concentrations.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and MgCl2.[25] The final ATP concentration should ideally be close to its Km value for the kinase.

  • Incubation: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[12]

  • Signal Detection: Stop the reaction and measure the kinase activity. Commercially available kits (e.g., ADP-Glo™, Z'-LYTE™) are commonly used. These kits typically measure the amount of ADP produced or the amount of ATP remaining, often via a luminescence-based readout.[12][26]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase's activity.


Conclusion and Future Directions

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, particularly kinase inhibitors. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel derivatives in breast cancer cell lines. By systematically assessing cytotoxicity, cell cycle progression, apoptosis induction, and on-target activity, researchers can build a comprehensive profile of their compounds. This rigorous, evidence-based approach is critical for identifying promising lead candidates for further development. Future work in this area will likely focus on overcoming resistance mechanisms, exploring synergistic combinations with other anticancer agents, and developing derivatives with improved selectivity and pharmacokinetic properties.

References

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. RSC Advances, 12(31), 20206-20224. [Link]

  • Abbas, S. E., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2395-2414. [Link]

  • PubMed. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2023). Design, synthesis, and anti-breast-cancer activity evaluation of pyrrolo(pyrido)[2,3-d]pyrimidine derivatives. Bioorganic Chemistry. [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12735-12751. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 6872-6908. [Link]

  • RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

  • Patnaik, A., et al. (2016). Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib. The Oncologist, 21(9), 1059-1067. [Link]

  • Zhang, M., et al. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 11(7), 1935-1955. [Link]

  • ResearchGate. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • ResearchGate. (2023). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. Scientific Reports. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Pyrido[2,3‐d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor‐Targeted Molecular Docking Toward Novel Anticancer Leads. ChemistryOpen. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Le, T., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(11), 1543. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Molecular and Cellular Oncology. (2023). Molecular profiling of chemotherapy-resistant breast cancer reveals DNA methylation remodeling associated with the acquisition of paclitaxel resistance. [Link]

  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay. protocols.io. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis and Evaluation of Pyrido[2,3-d]pyrimidinediones as Adenosine Receptor Antagonists

Introduction: The Therapeutic Promise of Targeting Adenosine Receptors Adenosine is a ubiquitous endogenous nucleoside that fine-tunes a vast array of physiological processes by activating four distinct G protein-coupled...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting Adenosine Receptors

Adenosine is a ubiquitous endogenous nucleoside that fine-tunes a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[1][2] These receptors are implicated in a wide range of pathologies, from neurodegenerative disorders to cancer and inflammatory conditions, making them attractive targets for drug discovery.[2][3] While adenosine receptor agonists have found clinical utility, there is a burgeoning interest in the development of antagonists that can block the effects of adenosine, particularly in disease states where adenosine levels are pathologically elevated.[1][4]

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, capable of providing potent and selective ligands for various biological targets.[5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrido[2,3-d]pyrimidinedione derivatives and their subsequent evaluation as adenosine receptor antagonists, with a focus on the A₁ and A₂A subtypes, which are of significant therapeutic interest.

I. Chemical Synthesis of Pyrido[2,3-d]pyrimidinedione Derivatives

The synthetic strategy for constructing the pyrido[2,3-d]pyrimidinedione core often commences with a suitably substituted 6-aminouracil derivative.[7][8] A common and versatile starting material is 6-amino-1,3-dimethyluracil, which can be prepared from readily available precursors.[9] The fused pyridine ring is then typically formed through a cyclocondensation reaction.

Herein, we detail a representative synthesis of a potent adenosine A₁ receptor antagonist, 6-carbethoxy-1,2,3,4-tetrahydro-1,3-dimethyl-5-(2-naphthylmethyl)aminopyrido[2,3-d]pyrimidine-2,4-dione , based on established methodologies.[7]

Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Part 1: Synthesis of Starting Material cluster_1 Part 2: Construction of the Pyrido[2,3-d]pyrimidinedione Core A 6-Amino-1,3-dimethyluracil C Intermediate A A->C Reaction with EMME B Diethyl ethoxymethylenemalonate (EMME) B->C E Final Product C->E Amination D 2-Naphthalenemethylamine D->E

Caption: General synthetic workflow for pyrido[2,3-d]pyrimidinedione derivatives.

Protocol 1: Synthesis of 6-Amino-1,3-dimethyluracil

This protocol describes the synthesis of the key starting material, 6-amino-1,3-dimethyluracil, from 1,3-dimethylurea and ethyl cyanoacetate.[9]

Materials:

  • 1,3-Dimethylurea

  • Ethyl cyanoacetate

  • Sodium amide (or sodium metal)

  • Xylene (dry)

  • Water

  • Hydrochloric acid (or other suitable acid for precipitation)

  • Reaction flask with reflux condenser and stirring mechanism

  • Heating mantle

  • Cooling bath

Procedure:

  • In a dry reaction flask, thoroughly mix 20 g of sodium amide and 20 g of dry 1,3-dimethylurea.

  • Add 20 g of dry xylene to the mixture.

  • With efficient stirring and cooling in an ice bath, slowly add 20 g of ethyl cyanoacetate.

  • Once the initial exothermic reaction subsides, heat the mixture at 100-120 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the xylene layer.

  • Precipitate the 6-amino-1,3-dimethyluracil from the aqueous layer by acidification.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of 6-Carbethoxy-1,3-dimethyl-5-(2-naphthylmethyl)aminopyrido[2,3-d]pyrimidine-2,4-dione

This protocol details the construction of the target antagonist from 6-amino-1,3-dimethyluracil.[7]

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Diethyl ethoxymethylenemalonate (EMME)

  • 2-Naphthalenemethylamine

  • Ethanol

  • Reaction flask with reflux condenser and stirring mechanism

  • Heating mantle

Step 1: Synthesis of Ethyl 2-cyano-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)acrylate (Intermediate)

  • A mixture of 6-amino-1,3-dimethyluracil and a slight molar excess of diethyl ethoxymethylenemalonate in ethanol is heated at reflux.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Step 2: Cyclization and Amination to Yield the Final Product

  • The intermediate from Step 1 is heated in a high-boiling point solvent (e.g., diphenyl ether) to facilitate intramolecular cyclization.

  • After cyclization is complete (monitored by TLC), the reaction mixture is cooled.

  • 2-Naphthalenemethylamine is added, and the mixture is heated to effect the amination reaction.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled, and the product is isolated and purified by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

II. Biological Evaluation of Pyrido[2,3-d]pyrimidinediones as Adenosine Receptor Antagonists

The biological activity of the synthesized compounds is assessed through a series of in vitro assays to determine their affinity for adenosine receptors and their functional effects (i.e., antagonist or agonist activity).

Experimental Workflow for Biological Evaluation

Bioassay_Workflow cluster_0 Step 1: Receptor Affinity Determination cluster_1 Step 2: Functional Characterization A Membrane Preparation (Cells expressing A₁ or A₂A receptors) B Radioligand Binding Assay ([³H]DPCPX for A₁, [³H]CGS 21680 for A₂A) A->B D GTPγS Binding Assay A->D E cAMP Accumulation Assay A->E C Determination of Ki values B->C F Determination of Antagonist Activity (pA₂ or KB) D->F E->F

Caption: Workflow for the biological characterization of synthesized compounds.

Protocol 3: Radioligand Binding Assay for Adenosine A₁ and A₂A Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the test compounds for human adenosine A₁ and A₂A receptors.

Materials:

  • Membrane preparations from cells stably expressing human A₁ or A₂A receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]DPCPX for A₁ receptors or [³H]CGS 21680 for A₂A receptors.[1][10]

  • Unlabeled ligands for non-specific binding determination (e.g., NECA).

  • Test compounds (synthesized pyrido[2,3-d]pyrimidinediones).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Adenosine deaminase (ADA).

  • 96-well filter plates and vacuum filtration manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the cell membrane preparations on ice.

    • Resuspend the membranes in ice-cold assay buffer.

    • Treat with adenosine deaminase (e.g., 2 units/mL) to remove endogenous adenosine.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of an unlabeled adenosine receptor ligand (e.g., 10 µM NECA), and membrane preparation.

    • Competition Binding: Add assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle shaking.[1][10]

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: [³⁵S]GTPγS Binding Assay for Functional Antagonism

This functional assay measures the ability of a compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is a proximal event in GPCR activation.[11]

Materials:

  • Membrane preparations from cells expressing the adenosine receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • A known adenosine receptor agonist (e.g., NECA).

  • Test compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • Adenosine deaminase (ADA).

  • 96-well filter plates and vacuum filtration manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 3.

  • Assay Setup (in a 96-well plate):

    • Add assay buffer, GDP (to a final concentration of ~10 µM), membrane preparation, and the test compound at various concentrations.

    • Add the agonist at a concentration that gives a submaximal response (e.g., its EC₅₀ or EC₈₀).

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Filtration and Quantification: Follow the same procedure as in Protocol 3.

  • Data Analysis:

    • Determine the agonist-stimulated [³⁵S]GTPγS binding.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value for the antagonist.

    • The data can be used to determine the antagonist's potency, often expressed as a KB value.

III. Data Presentation and Interpretation

The results from the binding and functional assays should be tabulated for clear comparison of the synthesized compounds.

Table 1: Representative Biological Data for Pyrido[2,3-d]pyrimidinedione Derivatives

Compound IDR¹ SubstituentR² SubstituentA₁ Receptor Ki (nM)A₂A Receptor Ki (nM)A₁/A₂A SelectivityFunctional Assay (A₁)
11c -CH₂-(2-naphthyl)-COOEt25 (human)>10,000>400Antagonist/Inverse Agonist
7a -H-CH₂-(2-naphthyl) at 7-pos>1,000>1,000-Inactive
16b -(1-naphthyl)-H153 (human)81.3 (human)0.53Not Reported

Data adapted from literature sources.[7]

IV. Mechanistic Insights and Structure-Activity Relationships (SAR)

The pyrido[2,3-d]pyrimidinedione scaffold offers multiple points for chemical modification, allowing for the fine-tuning of affinity and selectivity for different adenosine receptor subtypes.

  • Substituents on the Pyridine Ring: The nature and position of substituents on the fused pyridine ring are critical for determining receptor affinity and selectivity. For instance, an electron-withdrawing group like an ethoxycarbonyl at the 6-position, combined with a bulky lipophilic substituent at the 5-position (such as a naphthylmethylamino group), has been shown to confer high affinity and selectivity for the A₁ receptor.[7]

  • Substituents on the Uracil Moiety: The N1 and N3 positions of the uracil ring are commonly substituted with small alkyl groups, such as methyl, which can influence the overall physicochemical properties of the compounds.

Mechanism of Adenosine Receptor Antagonism

Adenosine_Antagonism cluster_0 Cell Membrane Receptor Adenosine Receptor (e.g., A₁ or A₂A) G_Protein G Protein (Gi/o or Gs) Receptor->G_Protein Activates Signal Cellular Response (e.g., ↓ or ↑ cAMP) G_Protein->Signal Initiates Signaling Adenosine Adenosine (Agonist) Adenosine->Receptor Binds and Activates Antagonist Pyrido[2,3-d]pyrimidinedione (Antagonist) Antagonist->Receptor Binds and Blocks (Competitive Inhibition)

Sources

Method

Using pyrido[2,3-d]pyrimidines as chemical probes for menin-MLL interaction

Application Notes & Protocols Topic: Using Pyrido[2,3-d]pyrimidines as Chemical Probes for the Menin-Mixed Lineage Leukemia (MLL) Interaction Audience: Researchers, scientists, and drug development professionals. Introdu...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using Pyrido[2,3-d]pyrimidines as Chemical Probes for the Menin-Mixed Lineage Leukemia (MLL) Interaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: Intercepting a Critical Oncogenic Partnership

Acute leukemias driven by chromosomal rearrangements of the Mixed Lineage Leukemia (MLL) gene represent a devastating group of hematological malignancies with poor prognoses.[1] The oncogenic activity of the resulting MLL fusion proteins is critically dependent on a direct protein-protein interaction (PPI) with the nuclear protein menin.[2][3] Menin acts as an essential scaffold, tethering the MLL fusion complex to chromatin and enabling the upregulation of key downstream target genes like HOXA9 and MEIS1, which in turn block hematopoietic differentiation and drive leukemic proliferation.[1][4][5]

Targeting this specific menin-MLL interaction has emerged as a highly validated and attractive therapeutic strategy.[1][6] Small-molecule inhibitors that physically occupy the MLL binding pocket on menin can evict MLL fusion proteins from chromatin, extinguish their oncogenic gene expression program, and induce differentiation in leukemia cells.[1][6]

Chemical probes—potent, selective, and well-characterized small molecules—are indispensable tools for dissecting such biological dependencies.[7][8] They allow for the acute and reversible modulation of a target protein's function, enabling rigorous validation of its role in cellular and disease phenotypes.[7] While initial breakthroughs in targeting the menin-MLL interaction came from scaffolds like thienopyrimidines, recent research has highlighted the promise of pyrido[2,3-d]pyrimidines and related heterocyclic systems as novel chemical series for developing potent and specific inhibitors.[9][10][11]

This guide provides a comprehensive overview and detailed protocols for utilizing pyrido[2,3-d]pyrimidine-based compounds as chemical probes to investigate the menin-MLL axis. It is designed to equip researchers with the scientific rationale and practical methodologies required to validate these probes from initial biochemical characterization to definitive on-target engagement and phenotypic consequences in cancer cells.

Section 1: The Menin-MLL Axis in Leukemogenesis

The interaction between menin and MLL is a cornerstone of MLL-rearranged leukemia. Menin itself does not possess enzymatic activity; rather, it functions as an adaptor protein.[1] In the context of MLL-rearranged leukemia, the N-terminal portion of MLL, which is conserved across all oncogenic fusion variants, contains specific menin-binding motifs (MBMs).[1][12] Menin binds these motifs within a deep hydrophobic pocket on its surface. This interaction anchors the MLL fusion protein to target gene promoters, where the fusion partner (e.g., AF9, ENL) recruits other epigenetic machinery, leading to aberrant histone methylation (e.g., H3K79 methylation) and sustained expression of leukemogenic genes.[4][5] Disrupting this single, critical PPI is sufficient to reverse the oncogenic program.[1][6]

Menin_MLL_Pathway cluster_0 Leukemic Cell Nucleus cluster_1 Therapeutic Intervention cluster_2 Downstream Effects MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Chromatin Target Gene Promoters (HOXA9, MEIS1) MLL_Fusion->Chromatin Binds & Upregulates Menin Menin Menin->MLL_Fusion Critical PPI (Oncogenic Driver) Probe Pyrido[2,3-d]pyrimidine Probe Upregulation Upregulation of HOXA9 & MEIS1 Chromatin->Upregulation Probe->Menin Binds to MLL Pocket Leukemia Leukemia Maintenance Probe->Leukemia Reverses Phenotype Block Blocked Differentiation & Proliferation Upregulation->Block Block->Leukemia Differentiation Cell Differentiation & Apoptosis

Caption: The Menin-MLL signaling axis and point of intervention.

Section 2: Characterizing Pyrido[2,3-d]pyrimidines as Probes

A small molecule must meet stringent criteria to be considered a high-quality chemical probe.[8][13] The goal is to ensure that the observed biological effects are due to the modulation of the intended target and not off-target activities.

Key Characteristics of an Ideal Menin-MLL Probe:

  • Potency: The compound should inhibit the menin-MLL interaction at low concentrations, typically with an in vitro IC₅₀ or K_d below 100 nM.[13]

  • Selectivity: The probe should exhibit significantly greater affinity for menin over other proteins, especially related PPIs or epigenetic targets. A selectivity of >30-fold against related family members is a common benchmark.[13]

  • Cellular Activity: The probe must be cell-permeable and demonstrate on-target activity in cellular assays at concentrations typically below 1 µM.[13]

  • Mechanism of Action: There must be direct evidence that the probe engages menin in cells and disrupts its interaction with MLL, leading to the expected downstream molecular consequences (e.g., reduced HOXA9 expression).[6][9]

  • Controls: A suitable probe should have a structurally similar but biologically inactive analog (a negative control) to distinguish specific on-target effects from non-specific or compound-scaffold effects.[6][8]

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to form key interactions with various biological targets, often kinases.[10][11][14] In the context of menin, this scaffold can be decorated with appropriate chemical groups to mimic the key binding interactions of the MLL peptide, primarily by engaging the deep hydrophobic pocket on the menin surface.[3]

Compound ClassExample CompoundBiochemical Potency (IC₅₀)Cellular Potency (GI₅₀, MLL-r cells)Key Features & Reference
ThienopyrimidineMI-503~15 nM200-500 nMWell-characterized probe, demonstrates on-target activity and in vivo efficacy.[12]
ThienopyrimidineMI-14813.6 nM34 nM (murine cells)Highly potent reversible inhibitor developed through structure-based design.[12]
Pyrrolo[2,3-d]pyrimidineCompound A6380 nM (binding)1.07 µM (MV4-11 cells)Demonstrates apoptosis, G1 arrest, and downregulation of HOXA9/MEIS1.[9]
Pyrido[2,3-d]pyrimidine (Hypothetical Probe)< 100 nM< 1 µMRepresents the goal for a probe from this chemical class, to be validated by the following protocols.

Section 3: Experimental Protocols for Probe Validation

The following protocols provide a systematic workflow to validate a novel pyrido[2,3-d]pyrimidine derivative as a chemical probe for the menin-MLL interaction.

Protocol 3.1: Biochemical Validation of Direct Target Inhibition

Assay: Fluorescence Polarization (FP) Competition Assay Principle: This assay directly measures the ability of a test compound to disrupt the interaction between recombinant menin protein and a fluorescein-labeled peptide derived from the MLL menin-binding motif (MBM1).[12][15] When the large menin protein binds the small fluorescent peptide, the complex tumbles slowly in solution, resulting in a high polarization value. If a compound displaces the peptide, the free peptide tumbles rapidly, leading to a low polarization signal.

Materials:

  • Recombinant full-length human menin protein

  • Fluorescein-labeled MLL peptide (e.g., FLSN-MLL₄₋₁₅)[12]

  • Assay Buffer: PBS, 0.01% Tween-20, pH 7.4

  • Test compounds (e.g., pyrido[2,3-d]pyrimidine series) and controls (MI-503 as positive control, inactive analog as negative control) dissolved in 100% DMSO.

  • Black, low-volume 384-well assay plates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare a 2X solution of menin protein and fluorescent MLL peptide in assay buffer. The concentrations should be optimized based on a prior Kd determination, typically using menin at its Kd and the peptide at a low nanomolar concentration (e.g., 2-5 nM).

  • Prepare serial dilutions of the test compounds in 100% DMSO. Then, dilute these into assay buffer to create a 2X final concentration series. The final DMSO concentration in the well should not exceed 1%.

  • Add 10 µL of the 2X compound dilutions to the wells of the 384-well plate. Include wells for "no inhibitor" (DMSO vehicle) for high polarization signal and "no menin" for low polarization signal.

  • Add 10 µL of the 2X menin/peptide mix to all wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure fluorescence polarization on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Convert polarization values (mP) to percent inhibition relative to the high and low controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality & Interpretation: A low nanomolar IC₅₀ value in this assay provides the first piece of evidence that the compound can directly and potently disrupt the menin-MLL PPI in a purified system. Comparing this to the positive control (MI-503) benchmarks its potency, while the negative control should show no activity.[12]

Protocol 3.2: Confirming On-Target Activity in Cells

Assay: Co-Immunoprecipitation (Co-IP) Principle: This assay determines if the chemical probe can disrupt the endogenous menin-MLL fusion protein interaction within a cellular context.[3][6] An antibody against one protein partner (e.g., menin) is used to pull it out of the cell lysate, and Western blotting is used to detect the presence of the binding partner (e.g., MLL-AF9). A successful inhibitor will reduce the amount of co-precipitated partner.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13).

  • Test compound, positive control (MI-503), and negative control.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: Anti-menin for immunoprecipitation, Anti-MLL (N-terminus) or anti-fusion partner (e.g., anti-AF9) for Western blotting.

  • Protein A/G magnetic beads.

  • Standard Western blotting reagents and equipment.

Procedure:

  • Seed MV4-11 or MOLM-13 cells and allow them to acclimate.

  • Treat cells with a dose range of the test compound (e.g., 0.1, 1, 5 µM), controls, or DMSO vehicle for 4-6 hours.

  • Harvest and wash the cells, then lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration. Save a small aliquot of each sample as "input."

  • Incubate 500-1000 µg of protein lysate with the anti-menin antibody overnight at 4°C.

  • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Run the eluted samples and the input samples on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Western Blot Analysis: Probe the membrane with an antibody against the MLL fusion protein (e.g., anti-MLL N-terminus). Also, probe for menin to confirm successful immunoprecipitation. The input lanes should be probed to confirm equal protein levels before the IP.

Causality & Interpretation: A dose-dependent decrease in the amount of MLL-AF9 pulled down with menin indicates that the compound is cell-permeable and successfully disrupts the target PPI inside the cell.[3][6] The expression levels of menin and MLL-AF9 in the input lanes should remain unchanged, demonstrating the effect is due to PPI disruption, not protein degradation.[6]

Protocol 3.3: Measuring Phenotypic Consequences

3.3.1. Anti-proliferative Activity

  • Assay: Cell Viability Assay (e.g., MTT or CellTiter-Glo).

  • Procedure: Treat MLL-rearranged (e.g., MV4-11) and MLL-wildtype (e.g., K562, HL-60) cell lines with a serial dilution of the compound for 5-7 days.[12] Measure cell viability using a standard method.

  • Interpretation: A potent GI₅₀ (concentration for 50% growth inhibition) in MLL-rearranged cells, coupled with significantly weaker activity (>30-fold) in MLL-wildtype cells, demonstrates selective, on-target anti-leukemic activity.[12]

3.3.2. Downregulation of Target Gene Expression

  • Assay: Quantitative Real-Time PCR (qRT-PCR).

  • Procedure: Treat MV4-11 or MOLM-13 cells with the probe for 48-72 hours. Isolate total RNA, synthesize cDNA, and perform qRT-PCR using validated primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).

  • Interpretation: A dose-dependent reduction in the mRNA levels of HOXA9 and MEIS1 is a critical biomarker of on-target menin-MLL inhibition.[6][9] The negative control compound should have no effect.[6]

3.3.3. Induction of Myeloid Differentiation

  • Assay: Flow Cytometry for cell surface markers.

  • Procedure: Treat MLL-rearranged cells with the probe for 5-7 days. Stain the cells with fluorescently-conjugated antibodies against myeloid differentiation markers, such as CD11b.

  • Interpretation: An increase in the percentage of CD11b-positive cells indicates that the probe is reversing the differentiation block imposed by the MLL fusion protein, a key hallmark of therapeutic efficacy.[4][5]

Section 4: A Workflow for Rigorous Probe Validation

Executing these protocols within a structured framework is essential for generating high-confidence data. The choice of controls is paramount to ensuring that the observed phenotype is a direct consequence of inhibiting the menin-MLL interaction.

Workflow_Validation Start Start: Novel Pyrido[2,3-d]pyrimidine Compound FP_Assay Protocol 3.1: Fluorescence Polarization (FP) Is IC₅₀ < 100 nM? Start->FP_Assay Co_IP Protocol 3.2: Co-Immunoprecipitation (Co-IP) Does it disrupt Menin-MLL in cells? FP_Assay->Co_IP Yes Reject Conclusion: Suboptimal / Off-Target Compound FP_Assay->Reject No Controls Critical Controls Used Throughout: - Inactive Analog (Negative Control) - Orthogonal Probe (e.g., MI-503) - Vehicle (DMSO) FP_Assay->Controls Pheno_Assays Protocol 3.3: Phenotypic Assays Co_IP->Pheno_Assays Yes Co_IP->Reject No Co_IP->Controls qRT_PCR 3.3.2: qRT-PCR Downregulation of HOXA9 & MEIS1? Pheno_Assays->qRT_PCR Viability 3.3.1: Cell Viability Selective killing of MLL-r cells? Pheno_Assays->Viability Differentiation 3.3.3: Differentiation Induction of CD11b? Pheno_Assays->Differentiation Pheno_Assays->Controls Validate Conclusion: Validated Chemical Probe qRT_PCR->Validate All Yes qRT_PCR->Reject Any No Viability->Validate Viability->Reject Differentiation->Validate Differentiation->Reject

Caption: Experimental workflow for validating a menin-MLL chemical probe.

References

  • Grembecka, J., et al. (2012). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry. Available at: [Link]

  • Borkin, D., et al. (2015). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. PubMed Central. Available at: [Link]

  • Grembecka, J., et al. (2012). Challenges and opportunities in targeting the menin-MLL interaction. Expert Opinion on Therapeutic Targets. Available at: [Link]

  • He, S., et al. (2023). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. MDPI. Available at: [Link]

  • He, S., et al. (2023). Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers. ResearchGate. Available at: [Link]

  • Manka, J., et al. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. NCBI Bookshelf. Available at: [Link]

  • Li, Y., et al. (2024). Discovery of novel pyrrolo[2,3-d]pyrimidines as potent menin-mixed lineage leukemia interaction inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Borkin, D., et al. (2011). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood. Available at: [Link]

  • Grembecka, J. (2007). Screening for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemia. Grantome. Available at: [Link]

  • Krivtsov, A. V., et al. (2020). Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target. Cancers (Basel). Available at: [Link]

  • I. Al-Ostoot, F.H., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Besson, T., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Devkota, L.N., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • El-Damasy, A.K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Zhang, Y., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. Letters in Drug Design & Discovery. Available at: [Link]

  • Workman, P., & Collins, I. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. Available at: [Link]

  • Gerry, C.J., & Schreiber, S.L. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Drug Discovery. Available at: [Link]

  • Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell. Available at: [Link]

Sources

Application

High-throughput screening of pyrido[2,3-d]pyrimidine derivative libraries

<-3ad-3a> High-Throughput Screening of Pyrido[2,3-d]pyrimidine Derivative Libraries for Kinase Inhibition Abstract The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: January 2026

<-3ad-3a>

High-Throughput Screening of Pyrido[2,3-d]pyrimidine Derivative Libraries for Kinase Inhibition

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds targeting key enzymes in cellular signaling pathways.[1][2] Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, making them highly valuable for oncology and inflammation drug discovery.[3][4] This guide provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of pyrido[2,3-d]pyrimidine libraries against protein kinase targets. We will focus on a luminescence-based biochemical assay that quantifies kinase activity by measuring ADP production, a universal byproduct of the phosphorylation reaction.[5][6] This methodology, exemplified using the ADP-Glo™ Kinase Assay, offers high sensitivity, a broad dynamic range, and amenability to automation, making it an ideal choice for primary screening campaigns.[7][8]

Introduction: The Significance of Pyrido[2,3-d]pyrimidines as Kinase Inhibitors

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This signaling event is fundamental to regulating nearly all cellular processes, including growth, differentiation, and metabolism.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, where kinases like Epidermal Growth Factor Receptor (EGFR) are often mutated or overexpressed.[3][9][10]

The pyrido[2,3-d]pyrimidine core structure is an analog of purine and serves as an excellent pharmacophore for ATP-competitive kinase inhibitors.[1] Its planar, heteroaromatic system is well-suited to occupy the adenine-binding pocket of the kinase active site, providing a strong foundation for developing potent and selective inhibitors.[11][3] High-throughput screening is the cornerstone of identifying novel, active compounds from large and diverse chemical libraries.[12] The goal is to rapidly and efficiently test thousands to millions of compounds to identify "hits" that warrant further investigation in the drug discovery pipeline.[13]

Assay Principle: Luminescence-Based ADP Detection

To screen for kinase inhibitors, we must reliably measure kinase activity. One of the most robust and universal methods is to quantify the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[5] The ADP-Glo™ Kinase Assay is a homogenous, two-step luminescent assay that accomplishes this with high sensitivity.[7][14]

Step 1: Kinase Reaction & ATP Depletion. The kinase, its substrate, ATP, and the library compound (the potential inhibitor) are incubated together. After this reaction period, an "ADP-Glo™ Reagent" is added. This reagent serves two purposes: it terminates the kinase reaction and depletes any remaining, unconsumed ATP from the well. This step is critical because high background ATP levels would interfere with the subsequent detection step.

Step 2: ADP to ATP Conversion & Luminescence Detection. A "Kinase Detection Reagent" is added, which contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, generating a stable, "glow-type" luminescent signal that is directly proportional to the amount of ADP produced in the initial kinase reaction.[8][14] A potent inhibitor will block the kinase, leading to low ADP production and thus a low luminescent signal.

ADP_Glo_Principle Kinase Kinase + Substrate + ATP + Inhibitor Reaction ADP + Phospho-Substrate + unconsumed ATP Kinase->Reaction ATP_Depletion Add ADP-Glo™ Reagent (Depletes ATP) Reaction->ATP_Depletion ADP_Conversion Add Kinase Detection Reagent (ADP -> ATP) ATP_Depletion->ADP_Conversion Luminescence Luciferase + new ATP -> LIGHT ADP_Conversion->Luminescence HTS_Workflow start Start compound_plate 1. Compound Plating (50 nL in 384-well plate) start->compound_plate add_enzyme 2. Add 2.5 µL 2X Enzyme/Substrate Mix compound_plate->add_enzyme add_atp 3. Add 2.5 µL 2X ATP Solution (Total Volume = 5 µL) add_enzyme->add_atp incubate_kinase 4. Incubate 60 min at Room Temp add_atp->incubate_kinase add_adpglo 5. Add 5 µL ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_stop 6. Incubate 40 min at Room Temp add_adpglo->incubate_stop add_detection 7. Add 10 µL Kinase Detection Reagent incubate_stop->add_detection incubate_detect 8. Incubate 30-60 min at Room Temp add_detection->incubate_detect read_plate 9. Measure Luminescence incubate_detect->read_plate end End read_plate->end

Figure 2. High-throughput screening workflow for kinase inhibitors.

Data Analysis and Quality Control

Assay Quality Control: The Z'-Factor

Before analyzing library compound data, the quality and robustness of the assay must be validated using the Z'-factor (Z-prime). [15]This statistical parameter provides a measure of the separation between the positive and negative controls. [16][17] The formula is: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control (minimum signal).

  • μ_neg and σ_neg are the mean and standard deviation of the negative control (maximum signal).

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS. [18]
0 to 0.5Marginal assay, may require optimization. [18]
< 0Unsuitable for screening. [17][18]

An assay with a Z'-factor of ≥ 0.5 is considered robust and reliable for a full screening campaign. [18][19]

Hit Identification

For each compound well, the percent inhibition is calculated relative to the on-plate controls:

% Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))

A "hit" is typically defined as a compound that produces an inhibition value greater than a specific threshold, often set as three standard deviations above the mean of the sample population or simply a cutoff like >50% inhibition.

Hit Confirmation and Potency Determination (IC₅₀)

Primary hits must be re-tested to confirm their activity and rule out false positives. Confirmed hits are then evaluated in dose-response experiments to determine their potency, expressed as the half-maximal inhibitory concentration (IC₅₀). This involves a serial dilution of the compound (typically 8-10 points) and fitting the resulting data to a four-parameter logistic curve.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Suboptimal enzyme or ATP concentration.- Low kinase activity.- Reagent instability.- Titrate enzyme and ATP to find optimal conditions.- Increase kinase reaction incubation time.- Ensure reagents are prepared fresh and stored correctly.
High Well-to-Well Variability - Inaccurate liquid handling.- Incomplete mixing.- Edge effects on the plate.- Calibrate and validate automated liquid handlers.- Include a brief centrifugation step after reagent addition.- Avoid using the outer rows/columns of the plate or use barrier plates.
False Positives - Compound autofluorescence/luminescence.- Compound precipitates.- Non-specific enzyme inhibition.- Perform counter-screens without the kinase to identify assay interference.- Check compound solubility in assay buffer.- Conduct orthogonal assays (e.g., TR-FRET, mobility shift) to confirm mechanism. [20][21]

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor discovery. The protocol detailed in this application note provides a robust, sensitive, and scalable HTS framework for identifying novel inhibitors from compound libraries. By leveraging the ADP-Glo™ assay, researchers can reliably quantify kinase inhibition and generate high-quality data suitable for advancing promising hits into the lead optimization phase of drug discovery. Adherence to rigorous quality control, such as monitoring the Z'-factor, is essential for the success of any HTS campaign.

References

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. GraphPad. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • CHAPTER 2: New Screening Approaches for Kinases. Books - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44. ResearchGate. Available at: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. PubMed Central. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. Available at: [Link]

  • On HTS: Z-factor. On HTS. Available at: [Link]

  • Z-factor - Wikipedia. Wikipedia. Available at: [Link]

  • Compound Library for Screening. Danaher Life Sciences. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. PubMed Central. Available at: [Link]

  • Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. PubMed. Available at: [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. Available at: [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. PubMed. Available at: [Link]

  • Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Creating Compound Screening Libraries That Address the Challenges of Drug Discovery. Xtalks. Available at: [Link]

  • Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PubMed. Available at: [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Taylor & Francis Online. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of Pyrido[2,3-d]pyrimidine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-d]pyrimidine derivatives. This guide is designed to provide in-depth, practical solutions to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-d]pyrimidine derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this important class of compounds: poor aqueous solubility. The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2][3] However, their often planar and hydrophobic nature can lead to significant solubility hurdles, impacting everything from initial biological screening to preclinical development.

This resource offers a structured approach to troubleshooting and overcoming these solubility issues. We will delve into the underlying causes of poor solubility and provide a series of frequently asked questions (FAQs) and detailed troubleshooting guides. Our focus is on providing not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the initial and most common questions researchers face when dealing with the solubility of pyrido[2,3-d]pyrimidine derivatives.

Q1: Why do many of my pyrido[2,3-d]pyrimidine derivatives exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many pyrido[2,3-d]pyrimidine derivatives often stems from their molecular structure. These compounds typically possess a rigid, planar bicyclic ring system which can promote strong crystal lattice packing.[4] This high lattice energy requires a significant amount of energy to overcome during dissolution. Furthermore, the scaffold itself is largely hydrophobic, and unless substituted with polar, ionizable, or hydrogen-bonding groups, it will have a low affinity for water.[4][5]

Q2: I'm preparing my compound for a cell-based assay and it's precipitating in the aqueous buffer. What's the quickest way to get it into solution?

A2: For immediate use in in vitro assays, the use of a co-solvent is the most common and rapid approach.[6] Dimethyl sulfoxide (DMSO) is a popular choice due to its high solubilizing power for a wide range of organic compounds.

  • Initial Troubleshooting Step: Dissolve your compound in a minimal amount of DMSO to create a high-concentration stock solution. Then, dilute this stock solution into your aqueous assay buffer.

  • Critical Consideration: It is crucial to keep the final concentration of the organic co-solvent low (typically <1%, and often <0.5%) to avoid solvent-induced artifacts in your biological assay.[6] Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiment to account for any effects of the solvent itself.

Q3: Can I adjust the pH of my buffer to improve the solubility of my pyrido[2,3-d]pyrimidine derivative?

A3: Yes, pH adjustment can be a very effective strategy, provided your compound has ionizable functional groups.[6][7] The pyrido[2,3-d]pyrimidine core contains basic nitrogen atoms. If your derivative has a pKa in a physiologically relevant range, altering the pH can significantly increase solubility.

  • For Basic Compounds: Lowering the pH of the buffer will lead to protonation of the basic nitrogen atoms, forming a more soluble salt.[6]

  • For Acidic Compounds: If your derivative has an acidic functional group (e.g., a carboxylic acid), increasing the pH will deprotonate the group, forming a more soluble salt.

  • Important Note: Ensure that the final pH of your solution is compatible with the requirements of your biological assay and does not affect the stability of your compound.

Q4: What are the main formulation strategies I should consider for longer-term solubility improvement for in vivo studies?

A4: For in vivo applications where sustained solubility and bioavailability are critical, more advanced formulation strategies are necessary. These include:

  • Prodrug Approach: Chemically modifying the parent drug to create a more water-soluble prodrug that is converted back to the active compound in vivo.[8][9][10][11]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic drug molecule within the hydrophobic core of a cyclodextrin, which has a hydrophilic exterior.[12][13][14]

  • Solid Dispersions: Dispersing the drug in a polymer matrix to create an amorphous solid, which has higher apparent solubility and faster dissolution than the crystalline form.[14][15][16]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[14][15][16]

Troubleshooting Guides: From the Benchtop to Preclinical Development

This section provides more detailed, step-by-step guidance for specific experimental challenges related to the solubility of pyrido[2,3-d]pyrimidine derivatives.

Issue 1: Compound Precipitation During Serial Dilution for IC50 Determination

You've successfully dissolved your pyrido[2,3-d]pyrimidine derivative in DMSO to make a 10 mM stock. However, upon performing serial dilutions in your aqueous cell culture medium, you observe precipitation in the lower concentration wells, leading to inconsistent and unreliable IC50 values.

Root Cause Analysis:

This is a classic example of a compound "crashing out" of solution when the concentration of the organic co-solvent is decreased below a critical level required to maintain solubility. The aqueous medium cannot accommodate the hydrophobic compound at those concentrations.

Solutions and Experimental Workflow:

  • Optimize Co-solvent Concentration:

    • Step 1: Determine the maximum tolerable DMSO concentration for your cell line without significant toxicity. This is typically between 0.1% and 1%.

    • Step 2: Prepare your serial dilutions in a way that the final DMSO concentration in all wells remains constant and below this toxic threshold. This may require preparing intermediate dilution plates.

  • Employ Solubilizing Excipients:

    • Cyclodextrins: These are often used to improve the solubility of hydrophobic drugs for in vitro and in vivo studies.[12][13]

      • Screening: Test different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) at various concentrations in your assay buffer to identify the most effective one for your specific compound.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the drug, but their potential effects on cell membranes must be carefully evaluated.

Workflow for Solubility Enhancement with Cyclodextrins:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissolve Pyrido[2,3-d]pyrimidine in minimal DMSO C Add DMSO stock to CD solutions to desired final concentrations A->C B Prepare aqueous solutions of different cyclodextrins (CDs) (e.g., HP-β-CD, β-CD) B->C D Equilibrate the mixture (e.g., shake for 24-48 hours) C->D E Filter or centrifuge to remove undissolved compound D->E F Quantify the concentration of dissolved compound in the supernatant (e.g., by HPLC-UV) E->F G Determine the optimal CD type and concentration for maximum solubility F->G G Start Low Oral Bioavailability of Pyrido[2,3-d]pyrimidine Derivative Q1 Does the parent molecule have a suitable functional group for modification (e.g., -OH, -NH2, -COOH)? Start->Q1 Strategy1 Synthesize Prodrugs Q1->Strategy1 Yes Strategy2 Consider other formulation approaches (e.g., solid dispersions, nanoparticles) Q1->Strategy2 No A1_Yes Yes A1_No No Q2 Select appropriate promoiety based on available functional group Strategy1->Q2 Promo_OH For -OH: Phosphate or Ester Q2->Promo_OH Promo_NH2 For -NH2: Amide or Carbamate Q2->Promo_NH2 Promo_COOH For -COOH: Ester Q2->Promo_COOH Eval Evaluate prodrugs for: - Aqueous solubility - Chemical stability - Enzymatic conversion rate - In vivo pharmacokinetics Promo_OH->Eval Promo_NH2->Eval Promo_COOH->Eval

Caption: Decision-making for implementing a prodrug strategy.

  • Formulation with Amorphous Solid Dispersions (ASDs):

    • Principle: By dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state, the energy barrier for dissolution is significantly lowered. [14][15][16] * Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

    • Preparation Methods:

      • Spray Drying: A solution of the drug and polymer is rapidly dried to form a powder. [14] * Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass, which is then cooled and milled. [15] Comparative Data for Solubility Enhancement Techniques:

TechniqueTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvents (e.g., DMSO) 10 - 1,000Simple, rapid for in vitro use.Potential for in vitro artifacts and in vivo toxicity. [6]
pH Adjustment 10 - 10,000Effective for ionizable compounds, simple to implement.Limited to compounds with suitable pKa, potential for precipitation upon pH change in vivo. [6][7]
Cyclodextrins 10 - 5,000Good safety profile, can be used for parenteral formulations.Can be expensive, potential for nephrotoxicity at high doses. [12][13]
Prodrugs 100 - 10,000+Can dramatically improve solubility and bioavailability. [8]Requires chemical synthesis and validation of in vivo conversion. [10][11]
Solid Dispersions 10 - 10,000Can significantly enhance dissolution rate and oral absorption. [14][15]Potential for physical instability (recrystallization) over time.
Nanonization 10 - 100Increases surface area and dissolution velocity. [14][15]Can be challenging to manufacture and maintain particle size stability.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This assay provides a rapid assessment of the solubility of your compounds in an aqueous buffer.

Materials:

  • Pyrido[2,3-d]pyrimidine derivative

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate reader with nephelometry or turbidity reading capabilities

Procedure:

  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of PBS to each well.

  • Add 2 µL of your 10 mM DMSO stock solution to the first well and mix thoroughly. This gives a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Perform serial dilutions down the plate.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the vehicle control.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying

This protocol describes a common method for preparing a solid-state cyclodextrin complex for subsequent dissolution studies or in vivo formulation.

Materials:

  • Pyrido[2,3-d]pyrimidine derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Freeze-dryer

Procedure:

  • Determine the appropriate molar ratio of drug to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Dissolve the pyrido[2,3-d]pyrimidine derivative in a minimal amount of ethanol.

  • Slowly add the drug solution to the aqueous HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution (e.g., using liquid nitrogen or a -80°C freezer).

  • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.

  • The resulting powder is the drug-cyclodextrin inclusion complex.

By systematically applying the principles and protocols outlined in this guide, you will be better equipped to address the solubility challenges associated with pyrido[2,3-d]pyrimidine derivatives, ultimately accelerating your research and drug development efforts.

References

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). Available from: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available from: [Link]

  • Prodrug Strategies for Enhanced Solubility. Scribd. Available from: [Link]

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy. Available from: [Link]

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. Available from: [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Institutes of Health (NIH). Available from: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). Available from: [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. PubMed. Available from: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available from: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health (NIH). Available from: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available from: [Link]

  • Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. PubMed. Available from: [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Publishing. Available from: [Link]

  • The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. PubMed Central. Available from: [Link]

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available from: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimization of Pyrido[2,3-d]pyrimidine Multi-Step Synthesis

Welcome to the technical support center for the synthesis and optimization of pyrido[2,3-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are wo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of pyrido[2,3-d]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. Pyrido[2,3-d]pyrimidines are of immense interest due to their structural resemblance to DNA bases and their wide range of biological activities, including applications as kinase inhibitors for cancer therapy.[1][2]

However, the multi-step synthesis of these molecules can present numerous challenges, from low yields in initial condensation steps to difficulties in final purification. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address issues you may encounter at the bench. Our focus is not just on what to do, but why a particular solution works, grounding our advice in mechanistic principles to empower your synthetic strategy.

General Principles & Frequently Asked Questions (FAQs)

Before diving into specific reaction problems, let's address some high-level considerations that are critical for the success of any multi-step synthesis.

Q1: My overall yield is very low after several steps. Where should I start troubleshooting?

A1: In a multi-step sequence, the overall yield is the product of the yields of each individual step. A common mistake is to proceed through the entire sequence without rigorously purifying and characterizing intermediates.

  • Self-Validation is Key: Each step in your protocol should be a self-validating system. Before proceeding to the next reaction, you must confirm the identity and purity of your intermediate. Techniques like ¹H NMR, LC-MS, and TLC are indispensable. An unpurified or incorrect intermediate is the most common cause of downstream failures.

  • Identify the "Weak Link": Analyze the yield of each individual step. A single step with a 40% yield will have a much greater negative impact on your overall output than three steps with 90% yields. Focus your optimization efforts on the lowest-yielding transformation first.

  • Raw Material Quality: Do not underestimate the impact of starting material quality.[3] Variations in the purity of reagents, especially in moisture content for water-sensitive reactions, can lead to significant batch-to-batch variability.[3] When in doubt, re-purify or re-characterize your starting materials.

Q2: I'm planning a multi-component reaction (MCR) to build the pyrido[2,3-d]pyrimidine core. What are the general advantages and pitfalls of this approach?

A2: MCRs are a powerful tool for building molecular complexity in a single step and are frequently used for this scaffold.[4][5] The typical strategy involves a domino Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[6]

  • Advantages: MCRs offer high atom economy, reduce the number of workup and purification steps, save time, and can minimize solvent waste, aligning with the principles of green chemistry.[5][7]

  • Common Pitfalls: The primary challenge is controlling selectivity. With multiple reactive species in one pot, several competing reaction pathways can exist, potentially leading to a mixture of side products and a low yield of the desired compound. Reaction conditions must be carefully optimized to favor the desired reaction cascade.

Troubleshooting Guide by Synthetic Stage

The most common synthetic route to many bioactive pyrido[2,3-d]pyrimidines involves the condensation of a 6-aminouracil derivative, an aldehyde, and an active methylene compound (like malononitrile). Let's troubleshoot this key transformation.

Workflow: One-Pot Synthesis of the Pyrido[2,3-d]pyrimidine Core

G cluster_start Reactants cluster_reaction Reaction Cascade Aminouracil 6-Aminouracil Derivative Michael Step 2: Michael Addition Aminouracil->Michael Aldehyde Aldehyde Knoevenagel Step 1: Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Knoevenagel->Michael Forms reactive α,β-unsaturated nitrile Cyclization Step 3: Intramolecular Cyclization & Dehydration Michael->Cyclization Forms acyclic intermediate Product Final Pyrido[2,3-d]pyrimidine Product Cyclization->Product G Start Problem: Michael adduct forms, but no cyclization. IncreaseTemp Increase Reaction Temperature (e.g., switch to higher boiling solvent) Start->IncreaseTemp Is reaction thermally limited? Microwave Employ Microwave Irradiation Start->Microwave Need rapid, high-energy input? ChangeCatalyst Switch to Acidic Conditions (with caution) Start->ChangeCatalyst Does cyclization require protonation? Isolate Isolate Adduct, then Attempt Cyclization Separately Start->Isolate Are side reactions interfering? Success Successful Cyclization IncreaseTemp->Success Microwave->Success ChangeCatalyst->Success Isolate->Success

Caption: Decision tree for addressing failed cyclization steps.

Issue 3: Purification Challenges and Impurities

Q: My crude product is a complex mixture, and I'm struggling with purification by column chromatography.

A: Pyrido[2,3-d]pyrimidines are often polar, planar molecules that can exhibit poor solubility and streak on silica gel columns.

  • Causality—Physicochemical Properties: The multiple nitrogen atoms in the scaffold can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. M[8]any derivatives are also intensely colored, which can make visualization on a column difficult.

  • Troubleshooting Purification:

    • Recrystallization First: Before resorting to chromatography, always attempt recrystallization. Common solvents for these systems include ethanol, ethanol/water mixtures, acetic acid, or DMF. T[9]his is the most effective way to remove many impurities and can sometimes yield pure product directly.

    • Optimizing Column Chromatography:

      • Mobile Phase: For normal-phase silica gel, start with a mobile phase of dichloromethane/methanol or hexane/ethyl acetate and gradually increase the polarity. [10] * Tailing Reduction: To reduce peak tailing, add a small amount of a basic modifier like triethylamine (~0.1-1%) to your eluent. The triethylamine will compete with your basic product for interaction with the acidic silica surface, resulting in sharper peaks. [8] * Alternative Stationary Phases: If silica fails, consider using neutral or basic alumina, or reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase.

[10]### Data Presentation: Catalyst Performance Comparison

The choice of catalyst is one of the most critical parameters in the one-pot synthesis of pyrido[2,3-d]pyrimidines. The following table summarizes data from the literature for the synthesis of various derivatives, showcasing the impact of different catalysts on reaction time and yield.

CatalystStarting MaterialsSolventTemperatureTimeYield (%)Reference
Lactic Acid (15 mol%)6-Amino-1,3-dimethyluracil, Aldehydes, MalononitrileSolvent-free90 °C15-30 min85-95
Diammonium Hydrogen Phosphate (DAHP)4(6)-Aminouracil, Aldehydes, MalononitrileAqueous MediaReflux / MW5-10 min (MW)82-95
Nanocrystalline MgO6-Aminouracil, Aldehydes, MalononitrileWater80 °CN/AHigh
L-Proline6-Amino-1,3-dimethyluracil, Aldehydes, MalononitrileEthanolReflux3-5 h88-96
Piperidine6-Amino-1,3-dimethyluracil, Aldehyde, MalononitrileEthanolReflux4-6 hN/A

This table is a representative summary. Yields are highly substrate-dependent. MW = Microwave.

Key Experimental Protocols

The following are generalized protocols based on established literature procedures. Always optimize conditions for your specific substrates.

Protocol 1: General One-Pot Synthesis of 7-Amino-5-aryl-pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives

[6][9]1. Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and the 6-aminouracil derivative (1.0 eq). 2. Solvent & Catalyst: Add the chosen solvent (e.g., ethanol or an ethanol:water 1:1 mixture, approx. 0.2-0.5 M concentration). Add the catalyst (e.g., Lactic Acid, 15 mol% or DAHP, 10 mol%). 3. Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C or reflux) and stir vigorously. Monitor the reaction progress by TLC (a typical mobile phase for TLC is 1:1 hexane:ethyl acetate or 9:1 dichloromethane:methanol). 4. Workup: Upon completion (typically 1-4 hours, depending on catalyst and temperature), cool the mixture to room temperature. The product often precipitates directly from the reaction mixture. 5. Purification: Collect the solid product by suction filtration. Wash the filter cake with cold water, followed by cold ethanol to remove unreacted starting materials and soluble impurities. Dry the product under vacuum. If further purification is needed, recrystallize from ethanol or purify by column chromatography.

Protocol 2: Chlorination of a Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate

This protocol is useful for creating a reactive handle for further functionalization via cross-coupling or nucleophilic substitution reactions.

  • Setup: Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0-10.0 eq) in a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas). A co-solvent like toluene can sometimes be used.

  • Catalyst: Add a catalytic amount of DMF (1-5 drops). This forms the Vilsmeier reagent in situ, which is the active chlorinating species.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours. The reaction should be monitored by TLC or LC-MS by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

  • Workup (Caution: Highly Exothermic): Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. POCl₃ reacts violently with water.

  • Purification: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or aqueous NaOH until the pH is ~7-8. The product will often precipitate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Abdel-rahman, S. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

  • Faramarzi, S., & Javanshir, S. (2016). A Green Synthesis of 7-amino-5-(4-aroyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives by a One-pot Three-component Reaction. Organic Chemistry Research. [Link]

  • Shaabani, A., et al. (2015). One-Pot Sequential Synthesis of Pyrido[2,3- d ]pyrimidine-Fused Isoxazoles: Regio-and Chemoselectivity in Green Solvent. Chemistry of Heterocyclic Compounds. [Link]

  • Kobayashi, K., et al. (2014). SYNTHESIS OF 7-AMINO-5,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE-6-CARBONITRILE DERIVATIVES BASED ON THE REACTION OF 4-CHLORO-5-LITHIO-6-METHOXYPYRIMIDINES WITH 2-(ARYLMETHYLIDENE)PROPANEDINITRILES. HETEROCYCLES. [Link]

  • Tu, S., et al. (2008). An Efficient Chemoselective Synthesis of Pyrido[2,3-d]pyrimidine Derivatives under Microwave Irradiation. Synthesis. [Link]

  • Balalaie, S., et al. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. E-Journal of Chemistry. [Link]

  • Zhao, L., et al. (2012). Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents. Molecules. [Link]

  • Zhao, L., et al. (2012). Syntheses and cell-based phenotypic screen of novel 7-amino pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as potential antiproliferative agents. Molecules. [Link]

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Zhao, L., et al. (2012). Structure of 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science. [Link]

  • Sadeghi, S. H. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Scripps Research Institute. (2023). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News. [Link]

  • Zare, A., et al. (2014). An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. Journal of Saudi Chemical Society. [Link]

  • Leis, M., et al. (2005). Cyclization reactions of 1-[3′-hydroxy-2′-(hydroxymethyl)prop-1′-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5) C(6) bonds and intramolecular dehydrations. Organic & Biomolecular Chemistry. [Link]

  • Geesi, M. H. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. [Link]

  • Sauthof, L., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. [Link]

  • Leis, M., et al. (2005). Cyclization Reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine Nucleobases: Intramolecular Michael Additions to the C(5)=C(6) Bonds and Intramolecular Dehydrations. Organic & Biomolecular Chemistry. [Link]

  • Martinho, P. S. (2022). A greener approach for the synthesis of pyrido[2,3‐d]pyrimidine derivatives in glycerol under microwave heating. Journal of Heterocyclic Chemistry. [Link]

  • Interchim. (2015). Purification Column Guide. [Link]

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  • Geesi, M. H. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences. [Link]

  • Maiti, S., et al. (2021). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. [Link]

  • Singha, S., et al. (2018). Michael addition–elimination–cyclization based turn-on fluorescence (MADELCY TOF) probes for cellular cysteine imaging and estimation of blood serum cysteine and aminoacylase-1. Analyst. [Link]

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Troubleshooting

Reducing off-target effects of pyrido[2,3-d]pyrimidine kinase inhibitors

A Guide to Mitigating Off-Target Effects for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrido[2,3-d]pyrimidine kinase inhibitors. This guide, curated by a Sen...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Off-Target Effects for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrido[2,3-d]pyrimidine kinase inhibitors. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of kinase inhibitor selectivity and minimize off-target effects in your experiments.

Introduction: The Selectivity Challenge

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, largely due to its ability to mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.[1][2] While this property is key to its potency, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target activity.[1][3][4] Unintended inhibition of other kinases can lead to ambiguous experimental results, cellular toxicity, and adverse effects in therapeutic applications.[4][5]

This guide is designed to provide you with the rationale and practical steps to understand, identify, and reduce these off-target effects, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the off-target effects of pyrido[2,3-d]pyrimidine-based kinase inhibitors.

Q1: Why is my pyrido[2,3-d]pyrimidine inhibitor showing activity against multiple kinases?

A: The pyrido[2,3-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP.[1] This structural mimicry allows it to form hydrogen bonds with the kinase hinge region, a highly conserved interaction across the kinome.[1] This inherent feature makes the scaffold prone to binding to the ATP pockets of numerous kinases, leading to polypharmacology.[6][7] While sometimes therapeutically beneficial, this promiscuity is often the source of undesirable off-target effects.[5][7]

Q2: What is the first step I should take to confirm if my observed phenotype is due to an off-target effect?

A: The most crucial first step is to perform a control experiment using a structurally distinct inhibitor that targets the same primary kinase.[8] If this second inhibitor produces the same biological outcome, it strengthens the evidence for an on-target effect.[8] Conversely, if the phenotype is unique to your pyrido[2,3-d]pyrimidine compound, it strongly suggests an off-target mechanism is at play.[8]

Q3: How can I proactively design more selective pyrido[2,3-d]pyrimidine inhibitors?

A: Several medicinal chemistry strategies can be employed:

  • Structure-Based Drug Design (SBDD): Utilize co-crystal structures of your target kinase to identify unique, non-conserved residues within or near the ATP-binding pocket. Modify your inhibitor to form specific interactions with these residues, which are absent in common off-targets.[1][9]

  • Targeting Inactive Conformations (Type II Inhibitors): Design inhibitors that bind to the "DFG-out" inactive conformation of the kinase. This conformation is generally more diverse across the kinome than the active "DFG-in" state, offering a pathway to enhanced selectivity.[1]

  • Covalent Inhibition: If a non-conserved cysteine residue is present near the active site of your target kinase, you can introduce a reactive "warhead" (e.g., an acrylamide) to your inhibitor. This forms a covalent bond, leading to highly potent and selective inhibition.[1][3][4]

  • Exploiting Atropisomerism: The controlled synthesis of stable atropisomers (chiral molecules arising from restricted rotation around a single bond) can lead to compounds with dramatically different and more selective kinase inhibition profiles.[4]

Q4: What computational tools can I use to predict potential off-target interactions?

A: A variety of computational methods can help predict off-target binding:

  • Sequence and Structural Similarity: Comparing the amino acid sequence or the 3D structure of the ATP-binding pocket of your target kinase with other kinases can provide initial clues about potential cross-reactivity.[10][11]

  • Molecular Docking and Scoring: Docking your inhibitor in silico into the crystal structures of a panel of kinases can predict binding affinities and identify likely off-targets.[12]

  • Machine Learning and QSAR: Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can be trained on large datasets of known kinase-inhibitor interactions to predict the activity of new compounds.[10][11][13]

It's important to remember that these are predictive tools, and any identified potential off-targets should be validated experimentally.[14]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Unexpected Cellular Toxicity or Phenotype at Low Inhibitor Concentrations
  • Possible Cause: Your inhibitor may be potently inhibiting one or more off-target kinases that are critical for cell viability or the observed signaling pathway. Even at concentrations where the primary target is only partially inhibited, a more potent off-target interaction could dominate the cellular response.[8]

  • Troubleshooting Workflow:

    • Dose-Response Analysis: Perform a detailed dose-response curve for your inhibitor, monitoring both the intended on-target effect (e.g., phosphorylation of a direct substrate) and the unexpected phenotype (e.g., apoptosis). A significant divergence in the EC50/IC50 values for these two readouts points to an off-target effect.

    • Kinome Profiling: Subject your inhibitor to a broad kinase panel screening (biochemical or binding assays) to identify its selectivity profile. This will provide a list of potential off-target kinases.[15][16]

    • Cellular Target Engagement: Use a cell-based assay, such as the NanoBRET™ Target Engagement Assay, to confirm which of the identified off-targets are engaged by your inhibitor in a cellular context and at what concentrations.[17][18]

    • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the suspected off-target kinase. If the knockdown phenocopies the effect of your inhibitor, it provides strong evidence that the off-target interaction is responsible for the observed phenotype.

    Workflow Diagram: Investigating Unexpected Toxicity

    G A Unexpected Cellular Toxicity Observed B Perform Detailed Dose-Response Analysis A->B C Divergent EC50/IC50 Values? B->C D Kinome Profiling (Biochemical/Binding Assays) C->D Yes K Conclusion: Likely On-Target Effect C->K No E Identify Potential Off-Targets D->E F Cellular Target Engagement Assay (e.g., NanoBRET) E->F G Confirm Off-Target Binding in Cells F->G H Genetic Validation (siRNA/CRISPR) G->H I Phenotype Recapitulated? H->I J Conclusion: Off-Target Effect Confirmed I->J Yes I->K No

    Caption: Workflow for deconvoluting on-target vs. off-target toxicity.

Issue 2: Discrepancy Between Biochemical Assay Potency and Cellular Activity
  • Possible Cause: The high ATP concentration within cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a significant drop in apparent potency compared to biochemical assays, which are often run at lower, non-physiological ATP concentrations.[19] Other factors include cell membrane permeability, efflux pumps, and intracellular protein binding.

  • Troubleshooting Protocol: Assessing Cellular Potency

    • Biochemical Assay at Physiological ATP: If possible, re-run your biochemical IC50 determination using an ATP concentration that mimics intracellular levels (typically 1-5 mM). This will provide a more accurate measure of the inhibitor's potency in a competitive environment.

    • Cellular Phosphorylation Assay: Measure the inhibition of the direct downstream substrate of your target kinase in cells. This can be done using methods like Western Blot, ELISA, or Meso Scale Discovery (MSD) assays.[17][20] This provides a direct readout of target engagement and inhibition in a live-cell context.

    • Cell Proliferation/Viability Assays: Use assays like the BaF3 cell proliferation assay, where cell survival is dependent on the activity of your target kinase.[17] This provides a functional readout of inhibitor activity.

    Data Summary: Potency Comparison

Assay TypeTypical ATP ConcentrationMeasuresCommon Readout
Biochemical (Standard) Low µM rangeDirect enzyme inhibitionIC50
Biochemical (Physiological) 1-5 mMDirect enzyme inhibition in a competitive environmentIC50
Cellular Phosphorylation Cellular levels (mM)Target inhibition in cellsEC50 / % Inhibition
Cellular Proliferation Cellular levels (mM)Functional cellular outcomeGI50 / IC50

Part 3: Experimental Protocols

Here are detailed protocols for key experiments to assess kinase inhibitor selectivity.

Protocol 1: Kinase Selectivity Profiling (Biochemical)

This protocol outlines a general procedure for assessing the selectivity of an inhibitor against a panel of kinases. Commercial services from companies like Reaction Biology or BPS Bioscience offer comprehensive panels.[15][16]

  • Compound Preparation: Prepare a stock solution of your pyrido[2,3-d]pyrimidine inhibitor in 100% DMSO. Create a series of dilutions to be tested, typically at a single high concentration (e.g., 1 or 10 µM) for initial screening, or a multi-point titration for IC50 determination.

  • Assay Choice: Select an appropriate assay format. Radiometric assays (e.g., ³³P-ATP filter binding) are considered the gold standard for direct measurement of kinase activity.[15] Fluorescence-based (e.g., TR-FRET) and luminescence-based (e.g., Kinase-Glo®) assays are common non-radioactive alternatives suitable for high-throughput screening.[16][21][22]

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and your inhibitor at the desired concentrations in a suitable reaction buffer.

  • Initiation and Incubation: Start the kinase reaction by adding ATP (often at or below the Kₘ for ATP to increase inhibitor sensitivity). Incubate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time.

  • Detection: Stop the reaction and measure the signal according to the chosen assay format (e.g., radioactivity, fluorescence, or luminescence).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. For multi-point titrations, fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol allows for the quantitative measurement of inhibitor binding to a target kinase in living cells.

  • Cell Preparation: Use a cell line that has been engineered to express the kinase of interest as a fusion with NanoLuc® luciferase. Seed the cells into a multi-well plate (e.g., 96-well) and allow them to attach overnight.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for your kinase to the cells. The tracer is a cell-permeable fluorescent ligand that binds to the kinase's active site. Incubate to allow the tracer to reach equilibrium.

  • Inhibitor Treatment: Add your pyrido[2,3-d]pyrimidine inhibitor at various concentrations to the cells. The inhibitor will compete with the tracer for binding to the NanoLuc®-kinase fusion.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the cells. This is the substrate for the NanoLuc® luciferase.

  • Signal Detection: Measure both the donor emission (from NanoLuc®) and the acceptor emission (from the tracer) using a plate reader capable of detecting bioluminescence resonance energy transfer (BRET).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by your inhibitor. Plot the BRET ratio against the inhibitor concentration and fit the data to determine the IC50 value, which reflects target engagement in the cellular environment.[18]

Signaling Pathway Visualization: On-Target vs. Off-Target Effects

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor TargetKinase Target Kinase Inhibitor->TargetKinase OffTargetKinase Off-Target Kinase Inhibitor->OffTargetKinase Substrate1 Substrate 1 TargetKinase->Substrate1 Phenotype1 Desired Phenotype Substrate1->Phenotype1 Substrate2 Substrate 2 OffTargetKinase->Substrate2 Phenotype2 Undesired Phenotype Substrate2->Phenotype2

Caption: Differentiating intended on-target from unintended off-target signaling.

By systematically applying the principles and protocols outlined in this guide, you can confidently assess the selectivity of your pyrido[2,3-d]pyrimidine kinase inhibitors, troubleshoot unexpected results, and ultimately generate more reliable and translatable data.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.).
  • Approach in Improving Potency and Selectivity of Kinase Inhibitors - PubMed. (n.d.).
  • New technique improves the selectivity of kinase inhibitors - Drug Target Review. (2015, September 11).
  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PubMed Central. (n.d.).
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016, February 22).
  • Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors - Benchchem. (n.d.).
  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (n.d.).
  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - ACS Publications. (n.d.).
  • Computational methods for analysis and inference of kinase/inhibitor relationships - PMC. (n.d.).
  • KINASE PROFILING & SCREENING - Reaction Biology. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • Biochemical Kinase Assays | Thermo Fisher Scientific - UK. (n.d.).
  • Kinase Screening and Profiling Services - BPS Bioscience. (n.d.).
  • Kinomics-structural biology and chemogenomics of kinase inhibitors and targets - PubMed. (n.d.).
  • Structural biology in drug design: selective protein kinase inhibitors - PubMed. (n.d.).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16).
  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.).
  • Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors - Benchchem. (n.d.).
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - Frontiers. (n.d.).
  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity - AACR Journals. (2013, February 10).
  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC - PubMed Central. (2017, August 7).
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3).
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (2023, February 28).

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Optimization

Technical Support Center: Pyrido[2,3-d]pyrimidine Analogs in Chemoresistance Research

Prepared by: Your Senior Application Scientist Welcome to the technical support center for researchers investigating pyrido[2,3-d]pyrimidine analogs as a strategy to overcome chemoresistance. This guide is designed to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers investigating pyrido[2,3-d]pyrimidine analogs as a strategy to overcome chemoresistance. This guide is designed to provide you with in-depth, practical advice, moving beyond simple protocols to explain the scientific rationale behind experimental choices. Whether you are troubleshooting an unexpected result or designing a new experimental plan, this resource will help you navigate the complexities of your research with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and strategic questions you may have when starting or progressing with your research.

Q1: What are the primary mechanisms by which pyrido[2,3-d]pyrimidine analogs overcome chemoresistance?

Pyrido[2,3-d]pyrimidine is a "privileged scaffold" in medicinal chemistry, structurally similar to the purine core of ATP.[1][2] This allows its derivatives to act as competitive inhibitors for a wide range of ATP-dependent enzymes, particularly protein kinases. Chemoresistance often arises from the activation of alternative signaling pathways that bypass the initial drug's target. The power of pyrido[2,3-d]pyrimidine analogs lies in their ability to inhibit these very pathways.

Key mechanisms include the inhibition of:

  • Receptor Tyrosine Kinases (RTKs): Many analogs are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[2][3] This is crucial for cancers that have developed resistance through mutations in these receptors (e.g., EGFR T790M in non-small cell lung cancer) or through their overexpression.[3][4]

  • Downstream Signaling Cascades: They can inhibit critical nodes in survival pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][5] By blocking these downstream signals, they can shut down the pro-survival and proliferative advantages of resistant cells.

  • Cell Cycle Regulators: Certain analogs, like the FDA-approved drug Palbociclib, are potent inhibitors of Cyclin-Dependent Kinases (CDK4/6).[1][6] This directly halts cell cycle progression, a fundamental characteristic of cancer, and can re-sensitize tumors to other therapies.[7]

  • Other Kinases: The scaffold has been adapted to inhibit various other kinases implicated in resistance, such as BCR-ABL in chronic myeloid leukemia.[1][5]

The specific mechanism is always dependent on the chemical substitutions made to the core pyrido[2,3-d]pyrimidine structure.

Q2: How do I select the most appropriate pyrido[2,3-d]pyrimidine analog for my specific cancer model?

Selection should be a data-driven process based on the known or suspected resistance mechanism in your model.

  • Profile Your Resistant Model: Before selecting an analog, characterize your chemoresistant cell line. Does it overexpress a particular RTK? Is the PI3K/AKT pathway constitutively active? Use techniques like Western blotting, phosphoproteomics, or RNA-seq to identify the key activated pathways.

  • Consult the Literature: Search for pyrido[2,3-d]pyrimidine analogs that have been validated to inhibit the targets you identified. For example, if your model shows resistance via the EGFRL858R/T790M mutation, compounds like those developed by Li et al. would be a logical starting point.[4]

  • Consider the Target Profile: Some analogs have a very specific target, while others are multi-kinase inhibitors.[8] If resistance in your model is driven by a single, dominant pathway, a selective inhibitor may be best to minimize off-target effects. If resistance is multifactorial, a multi-targeted agent might be more effective.

The general workflow for selecting and validating an analog is illustrated below.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Selection & Screening cluster_2 Phase 3: Validation a Establish Chemoresistant Cell Line Model b Profile Resistance Mechanism (e.g., Western Blot, RNA-seq) a->b c Literature Review: Identify Candidate Analogs Based on Target Profile b->c d Screen Analogs for Cytotoxicity (IC50 on Resistant vs. Parental Cells) c->d e Confirm Target Engagement (e.g., Phospho-Kinase Levels) d->e f Assess Synergy with Primary Chemotherapy e->f g In Vivo Efficacy Studies f->g

Caption: Workflow for selecting and validating a pyrido[2,3-d]pyrimidine analog.

Q3: What are the typical starting concentrations for in vitro experiments?

This depends heavily on the specific analog's potency. However, a good starting point is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM).[9]

  • Literature IC50: Check published data for the IC50 value of your analog against relevant cell lines. Your starting range should bracket this value.

  • Tiered Approach: If no data exists, start with a broad, logarithmic dilution series (e.g., 10 µM, 1 µM, 100 nM, 10 nM).[9] Once you identify an active range, you can perform a more detailed experiment with narrower concentration intervals around the estimated IC50.

  • Solubility Limit: Be aware of the compound's solubility limit. Concentrations that exceed this limit will not be accurate and can cause artifacts from compound precipitation.

Troubleshooting Guide

This section provides solutions to common practical problems encountered during experiments.

Issue 1: My pyrido[2,3-d]pyrimidine analog is precipitating in the cell culture medium.

Causality: Many heterocyclic small molecules, including pyrido[2,3-d]pyrimidines, have poor aqueous solubility.[10] They are typically dissolved in a strong organic solvent like DMSO for a stock solution. When this concentrated stock is diluted into the aqueous, protein-containing culture medium, the compound can crash out of solution if its thermodynamic solubility limit is exceeded.

Troubleshooting Steps:

  • Visual Inspection: Always inspect your prepared media under a microscope before adding it to cells. Look for crystals or amorphous precipitate.

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically ≤ 0.5%, to minimize solvent-induced toxicity and solubility issues.

  • Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. For example, first, dilute the stock 1:10 in a small volume of media, vortexing gently, and then add this intermediate dilution to the final volume.

  • Test Kinetic vs. Thermodynamic Solubility: Understand the solubility profile of your specific analog. A formal solubility assessment can be invaluable.[10]

  • Consider Formulation Aids: For in vivo studies, or if solubility remains a major issue in vitro, you may need to explore formulation strategies using excipients like cyclodextrins, though this adds complexity to in vitro experiments.

Problem Potential Cause Recommended Solution Scientific Rationale
Compound Precipitation Exceeding aqueous solubility limit.Visually inspect media; reduce final DMSO concentration; use serial dilution.Prevents inaccurate dosing and physical stress on cells from precipitated compound.[10]
Inconsistent Results Batch-to-batch variability of synthesized compound.Qualify each new batch with analytical chemistry (HPLC, NMR, MS) and a standard bioassay.Ensures that observed biological effects are due to the compound, not impurities or incorrect structure.[11]
Unexpected Toxicity Off-target effects or vehicle toxicity.Run vehicle-only controls (e.g., 0.5% DMSO); test a structurally distinct inhibitor of the same target.Differentiates between toxicity from the compound's specific action, its off-targets, or the delivery solvent.[12][13]
Issue 2: The compound shows no effect, or does not re-sensitize my resistant cells to the primary drug.

Causality: This can stem from multiple issues, ranging from compound inactivity to an incorrect mechanistic hypothesis.

Troubleshooting Steps:

  • Confirm Compound Integrity: Was the compound stored correctly (e.g., protected from light, at -20°C or -80°C)? Has it been through many freeze-thaw cycles? Re-confirm the identity and purity of your stock if possible.

  • Verify the Resistance Mechanism: Is your chosen analog targeting the correct pathway? For example, if you are using a potent EGFR inhibitor but the cells have developed resistance through upregulation of MET, you will not see an effect. You must confirm that your analog's target is actually active and driving resistance in your model.

  • Perform a Target Engagement Assay: Do not rely solely on a phenotypic endpoint like cell death. You must prove that your compound is inhibiting its intended target in the cells. For a kinase inhibitor, this is typically done by Western blot, checking for a decrease in the phosphorylation of the kinase's direct downstream substrate.

  • Re-evaluate Dosing and Timing: Are you using the correct concentration (see FAQ 3)? Is the incubation time sufficient? Some effects are immediate, while others (like apoptosis) may take 24-72 hours. Consider a time-course experiment.[9]

The following diagram illustrates a common resistance pathway and the intervention point for a pyrido[2,3-d]pyrimidine analog. Verifying the status of these pathway components is a key troubleshooting step.

cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway EGFR EGFR (Receptor Tyrosine Kinase) Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Analog Inhibitor->EGFR

Caption: Inhibition of EGFR signaling by a pyrido[2,3-d]pyrimidine analog.

Issue 3: I'm observing high toxicity in my non-cancerous (control) cell line.

Causality: This suggests that your analog may have significant off-target effects or that its primary target is also essential for the survival of normal cells. The pyrimidine scaffold's resemblance to adenine can lead to binding to many kinases beyond the intended target.[13]

Troubleshooting Steps:

  • Determine the Therapeutic Window: Quantify the IC50 of your analog in both the cancer cell line and a relevant non-cancerous control line (e.g., MCF-7 breast cancer vs. MCF-10A non-tumorigenic breast epithelial cells). The ratio of these IC50 values is the selectivity index. A low index (<10) indicates poor selectivity.

  • Kinome Profiling: If resources permit, a kinome scan (a service offered by many companies) can profile your compound's activity against a large panel of human kinases. This will provide a clear picture of its on-target and off-target activities.

  • Structure-Activity Relationship (SAR) Analysis: Consult the literature for SAR studies on your analog's structural class.[1][3] Often, small chemical modifications can drastically improve selectivity. It's possible a different analog from the same series could have a better therapeutic window.

  • Use a Positive Control: Compare your analog's toxicity profile to a known, well-characterized inhibitor of the same target. If your compound is significantly more toxic to normal cells than the control, this strongly points to off-target effects.[12]

Key Experimental Protocols

Here are foundational, step-by-step protocols for assessing the efficacy of your pyrido[2,3-d]pyrimidine analogs.

Protocol 1: Establishing and Validating a Chemoresistant Cell Line

Principle: Chemoresistance is induced by exposing a parental cancer cell line to gradually increasing concentrations of a primary chemotherapeutic agent over a prolonged period.[14][15]

Methodology:

  • Determine Initial GI50: First, determine the 50% growth inhibition (GI50) concentration of the primary drug (e.g., Paclitaxel) on your parental cell line using a standard cell viability assay (see Protocol 2).[14]

  • Initial Exposure: Begin culturing the parental cells in media containing the primary drug at its GI50 concentration.

  • Monitor and Escalate: Initially, a large portion of cells will die. Allow the surviving population to recover and become confluent. Once they are growing robustly, passage them and increase the drug concentration (e.g., by 1.5-2 fold).

  • Repeat Escalation: Repeat Step 3 for several months. This process gradually selects for a population of cells that can survive and proliferate in high drug concentrations.[15]

  • Validation:

    • Generate a new dose-response curve for the primary drug on both the final resistant population and the original parental cells (thawed from a frozen stock).

    • A successful resistant line should show a significant rightward shift in the curve, indicating a much higher GI50/IC50 value (ideally >5-10 fold increase).

    • Periodically re-validate the resistance, as it can sometimes diminish if cells are cultured without the drug.

Protocol 2: Cell Viability Assay to Assess Re-sensitization

Principle: This assay measures whether the pyrido[2,3-d]pyrimidine analog can restore the sensitivity of resistant cells to the primary drug. A colorimetric or luminescent readout is used to quantify the number of viable cells.[9][16]

Methodology:

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at a pre-determined optimal density and allow them to attach overnight.[9]

  • Drug Preparation: Prepare a matrix of drug concentrations. You will have wells with:

    • Vehicle control (e.g., 0.1% DMSO)

    • Primary drug only (in a dose-response curve)

    • Analog only (in a dose-response curve)

    • Combination: A fixed, non-toxic concentration of the analog PLUS the dose-response curve of the primary drug.

  • Treatment: Remove the old media and add the media containing the drug combinations to the appropriate wells.

  • Incubation: Incubate the plates for a period that allows for at least two cell divisions (typically 48-72 hours).

  • Quantification: Use a viability reagent like MTT or CellTiter-Glo®.

    • For MTT: Add MTT reagent, incubate, then add solubilizing agent (e.g., DMSO) and read the absorbance on a plate reader.

    • For CellTiter-Glo®: Add the reagent directly to wells, incubate briefly, and read the luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curves. A successful re-sensitization will show the primary drug's curve for the resistant cells shifting back to the left (towards the parental curve) in the presence of the pyrido[2,3-d]pyrimidine analog.

Protocol 3: Western Blot for Target Engagement

Principle: This protocol verifies that the analog is inhibiting its target kinase within the cell by measuring the phosphorylation status of a downstream substrate.

Methodology:

  • Treatment: Seed cells (e.g., the resistant line) in 6-well plates. Once they reach ~70-80% confluency, treat them with the vehicle, the primary drug, and/or your analog at an effective concentration (e.g., 1x-5x IC50) for a short duration (e.g., 1-6 hours).

  • Cell Lysis: Place plates on ice, wash cells with cold PBS, and add RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, boil, and load equal amounts of protein onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated form of your target's substrate (e.g., anti-phospho-AKT Ser473) overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and image the resulting signal.

  • Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein and/or a housekeeping protein like GAPDH or β-actin. A decrease in the phospho-protein signal relative to the total protein signal indicates successful target inhibition.

References

  • Yadav, P., Kumar, R., Singh, P., & Jaremko, M. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7345-7388. [Link][1][5]

  • Al-Otaibi, J. S., Ibrahim, D. A., & EL Gogary, T. M. (2019). Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery, 15(12). [Link][17]

  • Abdel-Ghani, T. M., El-Sayed, M., Nafie, M. S., & Gomaa, H. A. M. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1848-1864. [Link][3]

  • Abdel-Sattar, E. A. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6902. [Link][2]

  • Kolekar, S., et al. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments, (106), 53372. [Link][14]

  • Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. [Link][9]

  • Gomaa, H. A. M., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 27(12), 3794. [Link][8]

  • Blue Cross and Blue Shield of Alabama. (2019). In Vitro Chemoresistance and Chemosensitivity Assays. Medical Policy. [Link][16]

  • Li, Y., et al. (2023). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 4(1), 102035. [Link][15]

  • Guittard, G., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link][6]

  • Al-Ostath, A. I., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(14), 3326. [Link][18]

  • Li, M., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200230. [Link][4]

  • Kaur, H., et al. (2023). Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. ResearchGate. [Link][7]

  • Baluja, S., et al. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(5), 459-464. [Link][19]

Sources

Troubleshooting

Technical Support Center: Enhancing Oral Bioavailability of Pyrido[2,3-d]pyrimidine-Based Inhibitors

Introduction: The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors targeting pathways in oncology and inflammation.[1][2] De...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors targeting pathways in oncology and inflammation.[1][2] Despite often exhibiting excellent in vitro potency, a frequent and critical challenge in their development is poor oral bioavailability. This guide serves as a technical support center for researchers, scientists, and drug development professionals encountering this hurdle. It provides a structured, question-and-answer-based approach to systematically diagnose, troubleshoot, and overcome the common obstacles limiting the oral absorption of these promising therapeutic agents.

Section 1: Foundational Knowledge - Why is Oral Bioavailability a Hurdle?

This section addresses the fundamental physicochemical properties of the pyrido[2,3-d]pyrimidine class that often lead to absorption challenges.

Q1: My lead pyrido[2,3-d]pyrimidine inhibitor is highly potent in enzymatic assays but shows less than 5% oral bioavailability in rats. What are the likely root causes?

A1: Low oral bioavailability for this class of compounds typically stems from one or more of three primary factors:

  • Poor Aqueous Solubility: The planar, aromatic, and often crystalline nature of the pyrido[2,3-d]pyrimidine core can lead to high crystal lattice energy and low solubility in gastrointestinal (GI) fluids. If the compound doesn't dissolve, it cannot be absorbed.[3] Many of these inhibitors fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4]

  • Low Intestinal Permeability: For a drug to be absorbed, it must pass through the intestinal epithelial cell layer to enter the bloodstream. While many kinase inhibitors are designed to be lipophilic enough to cross cell membranes, suboptimal polarity, high molecular weight, or a high number of hydrogen bond donors can limit this passive diffusion.[5] Furthermore, the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the GI lumen.[6]

  • High First-Pass Metabolism: After absorption from the gut, blood flows directly to the liver via the portal vein before reaching systemic circulation.[7] The liver is the body's primary site of drug metabolism.[7] Heterocyclic compounds, including pyridopyrimidines, can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4), significantly reducing the amount of active drug that reaches the bloodstream.[7][8]

The first step in troubleshooting is to systematically determine which of these factors is the primary rate-limiting step for your specific compound.

Q2: How do I determine if my compound's absorption is solubility-limited or permeability-limited?

A2: A combination of in vitro assays can provide a clear diagnosis. A logical workflow is essential to efficiently identify the bottleneck.

G cluster_start Initial Observation cluster_solubility Solubility Assessment cluster_permeability Permeability Assessment cluster_diagnosis Diagnosis & Strategy start Low Oral Bioavailability (<10%) sol_test Kinetic/Thermodynamic Solubility Assay (pH 1.2, 4.5, 6.8) start->sol_test Step 1 perm_test Caco-2 Permeability Assay sol_test->perm_test Step 2 sol_limited Solubility-Limited (BCS Class II/IV) sol_test->sol_limited If Solubility < Dose/250mL perm_limited Permeability-Limited (Efflux or Poor Diffusion) perm_test->perm_limited If Papp < 1 x 10⁻⁶ cm/s or Efflux Ratio > 2 both_limited Solubility & Permeability Limited (BCS Class IV) perm_test->both_limited If Both Conditions Met

Caption: Diagnostic workflow for bioavailability issues.

  • Assess Aqueous Solubility: First, determine the kinetic and thermodynamic solubility of your compound in buffers mimicking physiological pH (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine). If the solubility is less than the highest dose strength dissolved in 250 mL, your compound is likely solubility-limited.

  • Assess Permeability: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[9][10] This assay uses a monolayer of human colon carcinoma cells that differentiate to form a barrier mimicking the intestinal wall.[10][] It can determine the apparent permeability coefficient (Papp) and identify if the compound is a substrate for efflux pumps.[6][10]

Section 2: Troubleshooting & Experimental Guides

This section provides specific, actionable strategies in a Q&A format to address the challenges identified in Section 1.

Problem Area: Low Aqueous Solubility
Q3: My pyrido[2,3-d]pyrimidine is essentially insoluble (<1 µg/mL) in all aqueous buffers. What are my formulation options?

A3: For compounds with extremely low solubility, advanced formulation strategies are required to enhance dissolution and maintain a supersaturated state in the GI tract. The goal is to disrupt the compound's stable crystal lattice.[3] Two highly effective approaches are Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations.[12][13][14]

1. Amorphous Solid Dispersions (ASDs):

  • Why it works: ASDs involve dispersing the active pharmaceutical ingredient (API) in an amorphous, non-crystalline state within a polymer matrix.[14][15] The amorphous form has a higher free energy and can be 5-100 times more soluble than the crystalline form.[12] The polymer stabilizes this high-energy state and prevents recrystallization during storage and dissolution.[15][16]

  • When to use it: This is a powerful strategy for BCS Class II compounds where dissolution is the rate-limiting step.[4][16]

2. Lipid-Based Drug Delivery Systems (LBDDS):

  • Why it works: LBDDS pre-dissolve the lipophilic drug in a mixture of oils, surfactants, and co-solvents.[17][18] Upon contact with GI fluids, these formulations can form fine emulsions or micelles, which keep the drug solubilized and facilitate its transport to the intestinal wall for absorption.[19] LBDDS can also enhance absorption via the lymphatic pathway, bypassing some first-pass metabolism in the liver.[19][20]

  • When to use it: This approach is ideal for highly lipophilic compounds (high LogP) and can be particularly effective for kinase inhibitors.[18][21][22]

The following table summarizes these key strategies.

StrategyMechanism of ActionIdeal for Pyrido[2,3-d]pyrimidines that are...ProsCons
Amorphous Solid Dispersion (ASD) Converts crystalline API to a high-energy amorphous state, stabilized by a polymer, to increase apparent solubility and dissolution rate.[12][14]Crystalline, high melting point, BCS Class II.Significant solubility enhancement; established manufacturing methods (spray drying, hot melt extrusion).[14][16]Physically unstable (risk of recrystallization); requires careful polymer screening and stability testing.[12][15]
Lipid-Based Formulations (LBDDS) Solubilizes the drug in a lipid carrier; forms micelles/emulsions in the GI tract to maintain solubility and enhance absorption.[17][19]Highly lipophilic (LogP > 4), poor aqueous solubility.Can improve bioavailability for very "greasy" molecules; may reduce food effects and bypass first-pass metabolism.[18][20]Complex formulation development; potential for GI side effects; requires careful excipient selection.[17]
Salt Formation Ionizes the API to disrupt the crystal lattice and improve interaction with water.Containing an ionizable center (basic amine or acidic proton).Simple, cost-effective, and a well-understood method to increase dissolution rate.[18][23]Not feasible for neutral compounds; risk of converting back to the less soluble free base/acid form in the GI tract.
Experimental Protocol: Lab-Scale Amorphous Solid Dispersion (ASD) Preparation via Solvent Evaporation

This protocol provides a method for screening polymers to create a stable and effective ASD for your pyrido[2,3-d]pyrimidine inhibitor.

Objective: To prepare and evaluate a 1:3 (w/w) API:Polymer ASD.

Materials:

  • Pyrido[2,3-d]pyrimidine inhibitor (API)

  • Polymer (e.g., HPMCAS, PVP, Soluplus®)

  • Dichloromethane (DCM) or other suitable volatile solvent

  • Mortar and pestle

  • Rotary evaporator or vacuum oven

Procedure:

  • Solubilization: Accurately weigh 50 mg of your API and 150 mg of the selected polymer. Dissolve both components completely in a minimal amount of DCM (e.g., 5-10 mL) in a round-bottom flask. Ensure a clear solution is formed.

    • Rationale: Co-dissolving the API and polymer ensures they are mixed at a molecular level, which is critical for forming a successful dispersion.[16]

  • Solvent Removal: Connect the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a solid film or glassy solid is formed and all visible solvent is gone.

    • Rationale: Rapid solvent removal "traps" the API in its amorphous state within the polymer matrix, preventing it from recrystallizing.[12]

  • Secondary Drying: Transfer the solid to a vacuum oven and dry for 12-24 hours at 40°C to remove any residual solvent.

    • Rationale: Residual solvent can act as a plasticizer, increasing molecular mobility and the risk of recrystallization over time.

  • Processing: Gently scrape the solid from the flask and grind it into a fine, uniform powder using a mortar and pestle.

  • Characterization:

    • Visual: The resulting powder should be clear and glassy, not crystalline.

    • DSC (Differential Scanning Calorimetry): Analyze the powder to confirm the absence of a melting peak (indicating no crystalline API) and to determine the glass transition temperature (Tg). A single Tg indicates a homogenous dispersion.

    • Dissolution Testing: Perform a dissolution test in a relevant buffer (e.g., FaSSIF) comparing the ASD to the crystalline API. The ASD should show a significantly faster dissolution rate and achieve a state of supersaturation.

Problem Area: Poor Membrane Permeability
Q4: My compound is soluble but the Caco-2 assay shows a low Papp value (<1 x 10⁻⁶ cm/s) and an efflux ratio greater than 2. What does this mean and how can I fix it?

A4: This result indicates two problems: 1) poor passive permeability and 2) the compound is actively being removed from the cell by an efflux transporter (likely P-gp or BCRP).[6][10] To improve absorption, you need to enhance its ability to cross the cell membrane and/or evade these efflux pumps. A prodrug approach is a powerful chemical modification strategy to address this.[24][25]

  • Why it works: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[25][26] For permeability enhancement, a lipophilic promoiety can be attached to the parent molecule to mask polar functional groups (like hydrogen bond donors) that hinder membrane crossing.[5] This transiently increases the molecule's lipophilicity, allowing it to diffuse across the intestinal membrane more effectively. Once inside the cell or bloodstream, cellular enzymes (e.g., esterases) cleave the promoiety, releasing the active pyrido[2,3-d]pyrimidine inhibitor.[27] A well-designed phosphate prodrug, for example, can dramatically increase aqueous solubility for dissolution and then be cleaved by alkaline phosphatases at the intestinal wall to release the more permeable parent drug for absorption.[28]

Caption: Mechanism of a permeability-enhancing prodrug.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This protocol outlines the standard method to assess intestinal permeability and identify active efflux.

Objective: To determine the apparent permeability (Papp) in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio.

Materials:

  • 21-day differentiated Caco-2 cells on Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)

  • LC-MS/MS for compound quantification

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each Caco-2 monolayer. Only use inserts with TEER values indicating a confluent, intact barrier (typically >250 Ω·cm²).[6]

  • Prepare Dosing Solutions: Prepare a working solution of the test compound (e.g., 10 µM) in pre-warmed (37°C) transport buffer. The final DMSO concentration should be <1%.

  • A→B Permeability:

    • Remove the culture medium from the apical (top) and basolateral (bottom) chambers of the Transwell inserts.

    • Add the dosing solution to the apical chamber (e.g., 0.5 mL).

    • Add fresh transport buffer to the basolateral chamber (e.g., 1.5 mL).

  • B→A Permeability:

    • In a separate set of inserts, add fresh transport buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling & Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value for each direction using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 is indicative of active efflux.[6][10]

Section 3: Frequently Asked Questions (FAQs)

Q: Can first-pass metabolism be predicted or is it only discoverable in vivo? A: First-pass metabolism can be predicted with reasonable accuracy using in vitro models. Incubating your compound with human liver microsomes or hepatocytes will provide data on its metabolic stability. These assays quantify the rate of disappearance of the parent compound over time, allowing you to calculate its intrinsic clearance and predict the hepatic extraction ratio, which is a key component of first-pass metabolism.

Q: My compound has a high oral bioavailability in rats (>50%), but I'm worried about translation to humans. Is this a valid concern? A: Yes, it is a very valid concern. There can be significant species differences in drug-metabolizing enzymes (e.g., CYPs) and transporter proteins. A compound that is stable in rat liver microsomes may be rapidly metabolized by human liver microsomes, or vice-versa. It is crucial to use human-derived in vitro systems (liver microsomes, hepatocytes, Caco-2 cells) to best predict human pharmacokinetics.

Q: What is the role of medicinal chemistry in solving bioavailability issues? A: Medicinal chemistry is critical. Beyond prodrugs, chemists can make subtle structural modifications to the pyrido[2,3-d]pyrimidine core to improve physicochemical properties. This can include:

  • Blocking Metabolic Hotspots: Identifying sites on the molecule susceptible to metabolism and modifying them (e.g., by adding a fluorine atom) to block enzymatic action.

  • Tuning Lipophilicity: Systematically altering substituents to find the optimal balance between solubility and permeability (the "sweet spot" for LogP).

  • Disrupting Crystal Packing: Introducing groups that frustrate the molecule's ability to form a highly stable crystal lattice, thereby improving its intrinsic solubility.

By integrating formulation science, DMPK (in vitro testing), and medicinal chemistry, researchers can systematically overcome the bioavailability challenges associated with this important class of inhibitors.

References

  • Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. PubMed. Available at: [Link]

  • Mark, & Gibson. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]

  • Various Authors. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available at: [Link]

  • Williams, H. D., Ford, L., Han, S., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Various Authors. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Division of Pharmacy Professional Development. Available at: [Link]

  • Singh, G., Kaur, R., & Singh, S. (2021). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. Available at: [Link]

  • Technobis Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Available at: [Link]

  • Mina, S. A., El-Sayad, M. A., & El-Sherbiny, I. M. (2018). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available at: [Link]

  • S-cubed. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Patel, M., & Joshi, H. (2015). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Ghasemiyeh, P., & Mohammadi-Samani, S. (2020). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. Available at: [Link]

  • Newman, A. (n.d.). Amorphous solid dispersions: Will they improve bioavailability? SciSpace. Available at: [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Available at: [Link]

  • da Silva, A. C., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. Available at: [Link]

  • Zhang, W., Lu, D., & Wang, T. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Ingenta Connect. Available at: [Link]

  • da Silva, A. C., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Available at: [Link]

  • Upadhyaya, P., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available at: [Link]

  • Various Authors. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Williams, H. D., Ford, L., Han, S., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid Based Formulations. ResearchGate. Available at: [Link]

  • Williams, H. D., Ford, L., Han, S., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Monash University. Available at: [Link]

  • Patel, D. R., et al. (2023). Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. GSC Online Press. Available at: [Link]

  • Various Authors. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Deshmukh, G., et al. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. PubMed. Available at: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Lonza. (2023). Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations. Available at: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Available at: [Link]

  • Various Authors. (n.d.). Caco2 assay protocol. University of Washington. Available at: [Link]

  • Various Authors. (2025). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. Available at: [Link]

  • Bae, J., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). First pass effect. Available at: [Link]

  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH. Available at: [Link]

  • Scott, D. C., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed. Available at: [Link]

  • Darvishi, M., & Al-Salami, H. (2020). Prediction of the First-Pass Metabolism of a Drug After Oral Intake Based on Structural Parameters and Physicochemical Properties. Semantic Scholar. Available at: [Link]

  • Santos, C., & Tadi, P. (2023). First-Pass Effect. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Friesen, D. T., et al. (2013). The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. American Pharmaceutical Review. Available at: [Link]

  • Various Authors. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central. Available at: [Link]

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Optimization

Technical Support Center: Method Refinement for the Crystallization of Pyrido[2,3-d]pyrimidine Compounds

Welcome to the technical support center dedicated to overcoming the challenges associated with the crystallization of pyrido[2,3-d]pyrimidine compounds. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the crystallization of pyrido[2,3-d]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex crystallization issues. The methodologies and principles discussed herein are grounded in established crystallographic practices to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides concise, actionable answers for quick reference during your experimental workflow.

Q1: My pyrido[2,3-d]pyrimidine compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of your compound is lower than the temperature of the solution, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over solid nucleation.[1][2] Pyrido[2,3-d]pyrimidines, with their fused heterocyclic structure, can sometimes exhibit complex solubility behavior, making them prone to this issue.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently warm the solution to redissolve the oil, then add a small amount of additional solvent to reduce the supersaturation level.[2]

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals instead of oil.[2][3]

  • Solvent System Modification: If the problem persists, consider a different solvent or a co-solvent system. A solvent in which the compound is slightly less soluble at elevated temperatures can be beneficial.

Q2: I'm not getting any crystals to form, even after extended cooling. What should I do?

A2: The absence of crystal formation is a common hurdle, often stemming from either too much solvent or a high nucleation energy barrier.[1]

Initiation Techniques:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.[1][3]

    • Seeding: Introduce a "seed crystal" of the same compound from a previous successful crystallization.[4][5] This provides a template for crystal growth and is a powerful method to control crystallization.[6] If you don't have a seed crystal, sometimes a crystal of a structurally analogous compound can work.

  • Increase Concentration: If nucleation techniques fail, it's likely your solution is not sufficiently supersaturated.

    • Evaporation: Slowly evaporate some of the solvent to increase the compound's concentration.[1]

    • Solvent Reduction: If you're using a co-solvent system, you can try adding more of the "anti-solvent" (the solvent in which the compound is less soluble).

Q3: The crystals I've obtained are very small and needle-like. How can I grow larger, higher-quality crystals?

A3: The formation of small, needle-like crystals often indicates rapid nucleation and growth. To obtain larger, higher-quality crystals suitable for X-ray diffraction, you need to favor crystal growth over nucleation.

Refinement Strategies:

  • Slower Cooling Rate: A slower cooling rate reduces the level of supersaturation, giving molecules more time to orient and integrate into the crystal lattice in an ordered fashion, resulting in larger and more perfect crystals.[7]

  • Reduce Supersaturation: Start with a less concentrated solution. While this may decrease the overall yield, it often improves crystal quality.

  • Solvent Choice: The choice of solvent can significantly influence crystal habit. Experiment with different solvents to find one that promotes the desired crystal morphology.[8][9]

Q4: I'm observing different crystal forms (polymorphs) in different batches. How can I control this?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and bioavailability.[10][11] Controlling polymorphism is essential for consistency.

Control Measures:

  • Seeding: Seeding with the desired polymorph is the most effective way to ensure its consistent formation.[4]

  • Controlled Conditions: Strictly control and document crystallization parameters such as solvent, temperature, cooling rate, and agitation, as these can all influence which polymorph is favored.[11]

  • Thermodynamic vs. Kinetic Control: Rapid cooling often yields a metastable (kinetically favored) polymorph, while slow cooling is more likely to produce the most stable (thermodynamically favored) form.[10]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex crystallization challenges with pyrido[2,3-d]pyrimidine compounds.

Guide 1: Systematic Solvent Selection

The choice of solvent is paramount for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol for Solvent Screening:

  • Initial Solubility Test: Place a small amount (10-20 mg) of your pyrido[2,3-d]pyrimidine compound into several test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this temperature.[12]

  • Heating: Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will fully dissolve the compound at or near its boiling point.[12]

  • Cooling: Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath. The solvent that yields a good quantity of crystalline solid is a promising candidate.

Table 1: Common Solvents for Crystallization of Heterocyclic Compounds

Solvent ClassExamplesPolarityTypical Use Cases for Pyrido[2,3-d]pyrimidines
Protic Ethanol, Methanol, WaterHighGood for compounds with H-bond donors/acceptors. Water can be a good anti-solvent.
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, DMFMedium-HighOften effective; good balance of solubility characteristics.[13]
Aprotic Nonpolar Toluene, Hexanes, DichloromethaneLowUseful as anti-solvents or for less polar derivatives.

This table provides general guidance; empirical testing is essential.

Guide 2: Optimizing pH for Crystallization

Pyrido[2,3-d]pyrimidines contain basic nitrogen atoms, making their solubility highly dependent on pH.[14] Adjusting the pH can be a powerful tool to induce crystallization.

Causality:

  • At low pH, the nitrogen atoms in the pyrido[2,3-d]pyrimidine core become protonated, forming a salt that is often more soluble in polar solvents.

  • As the pH is raised towards and beyond the compound's pKa, the freebase form is regenerated, which is typically less soluble, leading to crystallization.[15]

Workflow for pH-Controlled Crystallization:

  • Dissolution: Dissolve your compound in an acidic aqueous solution or a polar organic solvent with a small amount of acid.

  • Slow Basification: Slowly add a dilute basic solution (e.g., aqueous ammonia, sodium bicarbonate) dropwise while stirring.

  • Monitor for Precipitation: Observe for the onset of precipitation or turbidity. Once it begins, stop adding the base and allow the solution to stand.

  • Refinement: If the precipitate is amorphous, try re-acidifying to redissolve and then add the base even more slowly, or at a higher temperature.

Visualizing Crystallization Workflow

The following diagram illustrates a decision-making workflow for troubleshooting common crystallization problems.

Crystallization_Troubleshooting Troubleshooting Crystallization of Pyrido[2,3-d]pyrimidines start Start: Dissolved Compound in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Success: High-Quality Crystals Formed observe->crystals Ideal Outcome no_crystals Problem: No Crystals Formed observe->no_crystals No Precipitation oiling_out Problem: Oiling Out observe->oiling_out Liquid Droplets poor_quality Problem: Poor Crystal Quality (Needles/Powder) observe->poor_quality Solid Formed scratch Action: Scratch Flask / Add Seed Crystal no_crystals->scratch reheat_dilute Action: Reheat and Add More Solvent oiling_out->reheat_dilute slower_cooling Action: Use Slower Cooling Rate poor_quality->slower_cooling less_conc Action: Reduce Initial Concentration poor_quality->less_conc scratch->observe Re-evaluate evaporate Action: Reduce Solvent Volume scratch->evaporate Still No Crystals evaporate->observe Re-evaluate reheat_dilute->cool Re-cool Slower change_solvent Action: Change Solvent System reheat_dilute->change_solvent Problem Persists change_solvent->start Restart slower_cooling->cool Re-attempt less_conc->start Restart Seeding_Workflow Workflow for Seeding in Crystallization cluster_prep Seed Preparation cluster_process Crystallization Process get_crystals 1. Obtain Initial Crystals (any quality) crush 2. Crush Crystals get_crystals->crush slurry 3. Create Microcrystalline Slurry in a poor solvent crush->slurry add_seed C. Introduce Seed Slurry slurry->add_seed Introduce Seed prepare_solution A. Prepare Supersaturated Solution of Pyrido[2,3-d]pyrimidine cool_slightly B. Cool to Metastable Zone prepare_solution->cool_slightly cool_slightly->add_seed slow_growth D. Allow Slow Crystal Growth add_seed->slow_growth isolate E. Isolate and Dry Crystals slow_growth->isolate outcome Outcome: Controlled Polymorph, Improved Crystal Quality isolate->outcome

Caption: A flowchart illustrating the seed preparation and application process.

This technical support guide provides a foundational framework for refining the crystallization of pyrido[2,3-d]pyrimidine compounds. Successful crystallization is often an iterative process requiring careful observation and methodical adjustments. By understanding the underlying principles and applying these troubleshooting strategies, researchers can significantly improve their success in obtaining high-quality crystalline material.

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020).
  • Progress and Opportunities of Seeding Technique in Crystallization Processes.White Rose Research Online.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Bitesize Bio.
  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018). Crystal Growth & Design.
  • Seeding Studies For Crystallization - Improve B
  • Crystal-seeding.Diamond Light Source.
  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018). Crystal Growth & Design.
  • Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei.PMC.
  • Controlling crystal polymorphism: from stability prediction to crystallization process design. (2025).
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.PMC - NIH.
  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
  • Crystallization Temperature vs. Cooling Rate: the Link with “Real-Life” Polymer Processes.PerkinElmer.
  • How does cooling rate affect the point at which crystalis
  • Crystalliz
  • Strategy for control of crystallization of polymorphs.CrystEngComm (RSC Publishing).
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development.Mettler Toledo.
  • Crystallis
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI.
  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2022). ACS Omega.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Problems with Recrystallis
  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. (2024). PubMed.
  • How can I obtain good crystals of heterocyclic organic compounds? (2023).
  • SOP: CRYSTALLIZ
  • Reagents & Solvents: Solvents for Recrystalliz

Sources

Troubleshooting

Troubleshooting Low Yield in Vilsmeier Formylation for Pyridopyrimidine Synthesis: A Technical Support Guide

For researchers and drug development professionals engaged in the synthesis of pyridopyrimidine cores, the Vilsmeier-Haack reaction is a cornerstone for introducing a formyl group, a versatile handle for further molecula...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the synthesis of pyridopyrimidine cores, the Vilsmeier-Haack reaction is a cornerstone for introducing a formyl group, a versatile handle for further molecular elaboration. However, achieving high yields in this reaction can be elusive, often plagued by a variety of substrate- and condition-dependent issues. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common problems encountered during the Vilsmeier formylation of pyridopyrimidines, grounding its advice in mechanistic principles and field-proven strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding low yields in the Vilsmeier formylation of pyridopyrimidines.

Q1: My Vilsmeier formylation of a substituted pyridopyrimidine is resulting in a low yield or no reaction at all. What are the most likely initial culprits?

A1: The most common reasons for a failed or low-yielding Vilsmeier-Haack reaction on a pyridopyrimidine substrate are twofold: insufficient activation of the heterocyclic ring and inactive Vilsmeier reagent. The pyridopyrimidine system, while heterocyclic, can be electron-deficient, hindering the electrophilic aromatic substitution by the Vilsmeier reagent.[1] The reactivity is highly dependent on the substituents present. Additionally, the Vilsmeier reagent itself is moisture-sensitive and must be prepared fresh under anhydrous conditions for optimal reactivity.[2]

Q2: How do I know if my Vilsmeier reagent was prepared correctly and is active?

A2: The in situ formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is an exothermic process.[2] A noticeable, yet controlled, temperature increase upon addition of POCl₃ to DMF is a good initial indicator. The formation of a precipitate or the solution becoming viscous is also common.[3] For a more definitive check, a small aliquot of the prepared reagent can be carefully quenched with water and analyzed by ¹H NMR to confirm the presence of the formyl group. However, for most applications, ensuring anhydrous conditions and using fresh, high-quality reagents is the most practical approach.

Q3: My reaction mixture turns dark or forms a tar-like substance upon heating. What is causing this decomposition?

A3: Darkening of the reaction mixture and the formation of intractable tars often point to decomposition of the starting material or product.[1] This can be triggered by excessively high reaction temperatures or prolonged reaction times, especially with highly activated or sensitive pyridopyrimidine substrates. The Vilsmeier-Haack reaction conditions are acidic, which can also contribute to the degradation of certain functional groups. Careful temperature control and reaction monitoring via Thin Layer Chromatography (TLC) are crucial to prevent this.[4]

Q4: I am observing multiple spots on my TLC, indicating a mixture of products. What are the likely side reactions?

A4: The formation of multiple products can arise from several side reactions. Di-formylation can occur if the pyridopyrimidine ring is highly activated and has multiple reactive sites.[5] Additionally, if the substrate possesses nucleophilic functional groups such as hydroxyl or amino groups, these can react with the Vilsmeier reagent.[6] Regioselectivity can also be an issue, with formylation occurring at different positions on the ring.[4] Careful control of stoichiometry and reaction temperature can help minimize these side reactions.

Section 2: In-Depth Troubleshooting and Optimization Strategies

This section provides a more detailed, step-by-step approach to diagnosing and resolving specific issues leading to low yields.

Issue 1: Incomplete Conversion of Starting Material

If you are observing a significant amount of unreacted starting material, the following factors should be investigated:

  • Substrate Reactivity: The electronic nature of the substituents on the pyridopyrimidine ring plays a critical role. Electron-withdrawing groups can significantly deactivate the ring towards electrophilic attack.[1][5]

    • Solution: For deactivated substrates, more forcing conditions may be necessary. This can include increasing the reaction temperature, extending the reaction time, or using a larger excess of the Vilsmeier reagent.[5] However, these changes should be made cautiously and with careful monitoring to avoid decomposition.

  • Insufficient Reaction Temperature or Time: While the initial formation of the Vilsmeier reagent is often performed at low temperatures, the subsequent reaction with the pyridopyrimidine substrate may require heating to proceed at a reasonable rate.[3]

    • Solution: After the addition of the substrate, allow the reaction to warm to room temperature and then consider heating to a temperature range of 40-80°C.[3] The optimal temperature will be substrate-dependent. Monitor the reaction progress by TLC until the starting material is consumed.[3]

  • Inactive Vilsmeier Reagent: As mentioned in the FAQs, moisture can deactivate the Vilsmeier reagent.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃.[2] Prepare the Vilsmeier reagent in situ and use it immediately.[2]

Troubleshooting Workflow for Incomplete Conversion

Caption: A logical workflow for addressing incomplete conversion.

Issue 2: Poor Product Isolation and Difficult Work-up

Even with a successful reaction, low isolated yields can result from challenges during the work-up and purification stages.

  • Improper Quenching: The hydrolysis of the intermediate iminium salt is a critical step. An incomplete or poorly controlled quench can lead to product loss.

    • Solution: Pour the reaction mixture slowly into a vigorously stirred mixture of ice and water.[3] This helps to dissipate the heat from the exothermic hydrolysis of excess POCl₃.[7] After the initial quench, carefully adjust the pH to be neutral or slightly basic using a mild base like sodium bicarbonate or sodium acetate to facilitate the hydrolysis of the iminium salt to the aldehyde.[3]

  • Emulsion Formation: The presence of DMF and phosphorus-containing byproducts can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult.[3]

    • Solution: To break emulsions, you can try adding a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity.[2] Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) may be necessary.

  • Product Solubility: The formylated pyridopyrimidine may have some solubility in the aqueous layer, especially if it contains polar functional groups.

    • Solution: Saturating the aqueous layer with brine can help to "salt out" the product, driving it into the organic phase.[2]

Optimized Vilsmeier-Haack Protocol for Pyridopyrimidine Synthesis

  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (used as both reagent and solvent).

    • Cool the flask to 0°C in an ice-water bath.

    • Add phosphorus oxychloride (POCl₃, typically 1.5 equivalents relative to the substrate) dropwise to the stirred DMF solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5°C.[3]

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve the pyridopyrimidine substrate (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated (e.g., 40-80°C) depending on the substrate's reactivity.[3]

    • Monitor the reaction's progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture back to 0°C.

    • In a separate, larger beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture into the ice-water mixture.

    • Neutralize the resulting acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.[3]

    • Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Section 3: Mechanistic Insights

A clear understanding of the reaction mechanism is vital for effective troubleshooting.

The Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Adduct Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Adduct->VilsmeierReagent Rearrangement Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate Pyridopyrimidine Pyridopyrimidine Pyridopyrimidine->Intermediate Nucleophilic Attack Product Formylated Pyridopyrimidine Intermediate->Product H2O H₂O (Work-up) H2O->Product

Caption: The three key stages of the Vilsmeier-Haack reaction.

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination lead to the formation of the electrophilic chloroiminium ion, which is the active formylating agent.[8]

  • Electrophilic Aromatic Substitution: The electron-rich pyridopyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent, forming an iminium salt intermediate.

  • Hydrolysis: During the aqueous work-up, the iminium salt is hydrolyzed to yield the final aldehyde product.

Section 4: Data Summary and Comparative Analysis

The success of the Vilsmeier formylation is highly dependent on the reaction parameters. The following table provides a general guide for optimizing these parameters for pyridopyrimidine substrates.

ParameterGeneral RangeConsiderations for Pyridopyrimidines
Vilsmeier Reagent Stoichiometry 1.5 - 3.0 equivalentsFor electron-deficient pyridopyrimidines, a higher excess may be required.[5]
Reaction Temperature 0°C to 100°CStart at a lower temperature and gradually increase if the reaction is sluggish.[3] Highly activated systems may react at room temperature or below.
Reaction Time 1 to 24 hoursMonitor by TLC to determine the optimal reaction time.[3]
Solvent DMF (often serves as reagent and solvent)Anhydrous conditions are critical.[2]
Work-up pH Neutral to slightly basicCareful pH adjustment is necessary for complete hydrolysis of the iminium intermediate.[3]

References

  • REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Pawar, S. D., & Shinde, S. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.
  • Tyagi, S., Mishra, R., Mazumder, A., & Jindaniya, V. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
  • Applications of the Vilsmeier reaction in heterocyclic chemistry | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • Vilsmeier–Haack reaction. (2023, December 27). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Quiroga, J., Trilleras, J., Abonia, R., & De La Torre, J. M. (2009). 4-Aminopyrimidine-5-carbaldehydes as intermediates in a Friedlander type synthesis of 7-arylpyrido[2,3-d]pyrimidine. Journal of Heterocyclic Chemistry, 46(4), 803-807.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

Sources

Optimization

Addressing acquired resistance to menin inhibitors with covalent pyridopyrimidines

Welcome to the technical support center for researchers, scientists, and drug development professionals working on menin inhibitors. This guide is designed to provide in-depth, experience-driven answers and troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on menin inhibitors. This guide is designed to provide in-depth, experience-driven answers and troubleshooting protocols for the challenges associated with acquired resistance to menin inhibitors, with a focus on the emerging class of covalent pyridopyrimidines as a next-generation solution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms of menin inhibitor action and the development of resistance.

Q1: What is the primary mechanism of action for menin inhibitors in acute leukemia?

Menin inhibitors are a targeted therapy designed to disrupt a critical protein-protein interaction (PPI) essential for the proliferation of certain types of acute leukemia.[1] Specifically, they target the interaction between menin, a scaffold protein encoded by the MEN1 gene, and the N-terminus of histone methyltransferase KMT2A (also known as MLL1).[1][2] In leukemias with KMT2A gene rearrangements (KMT2A-r) or mutations in the NPM1 gene (NPM1mut), the menin-KMT2A complex is hijacked to drive the expression of oncogenic genes, such as HOXA9 and MEIS1, which are crucial for leukemic cell survival and self-renewal.[1][2] By fitting into a pocket on the menin protein where KMT2A would normally bind, these small molecule inhibitors effectively evict the KMT2A-containing complex from chromatin.[3][4] This leads to the downregulation of the leukemogenic gene expression program, inducing differentiation and apoptosis in the cancer cells.[2][5]

Q2: What are the primary mechanisms of acquired resistance to first-generation, non-covalent menin inhibitors like revumenib and ziftomenib?

Clinical and preclinical studies have identified two main categories of acquired resistance to menin inhibitors: on-target mutations and non-genetic mechanisms.[6][7]

  • On-Target MEN1 Mutations: The most frequently observed mechanism is the acquisition of somatic point mutations in the MEN1 gene itself.[3][4][8][9] These mutations typically occur at the drug-menin interface, affecting amino acid residues critical for inhibitor binding.[3][4] Common mutations have been identified at residues such as M327, G331, and T349.[4][10][11] These mutations generate steric hindrance that reduces the binding affinity of the inhibitor without significantly disrupting the natural interaction between menin and MLL1.[4][8][11] This allows the oncogenic complex to remain on the chromatin and continue driving leukemogenesis despite the presence of the drug.[3][4]

  • Non-Genetic Resistance: A less understood but significant mechanism involves non-genetic adaptation.[6][7] In these cases, leukemia cells can become tolerant to the inhibitor even though the drug is still binding to its target effectively.[6] This may involve the activation of alternative signaling pathways or transcriptional reprogramming that allows the cells to survive with an attenuated menin-MLL1 gene expression program.[4][6]

Q3: How do covalent pyridopyrimidines overcome resistance caused by MEN1 mutations?

Covalent inhibitors, such as BMF-219 (icovamenib), represent a rational strategy to overcome resistance mediated by MEN1 mutations.[12] Their mechanism relies on two key features:

  • Irreversible Binding: Unlike first-generation inhibitors that bind reversibly, covalent inhibitors are designed with a reactive electrophilic group (a "warhead") that forms a permanent covalent bond with a specific amino acid residue on the target protein.[13][14] For instance, some covalent menin inhibitors are designed to target a cysteine residue (like Cys329) within the MLL binding pocket.[15] This irreversible binding can provide more sustained target inhibition, even if the binding affinity is initially reduced by a resistance mutation.[13][14]

  • Alternative Binding Modes: The chemical scaffolds of these next-generation inhibitors, such as pyridopyrimidines, may allow for different binding interactions within the menin pocket. This can make them less susceptible to the steric hindrance caused by specific point mutations that affect first-generation drugs.[16]

The covalent nature of the interaction means that even transient binding can lead to permanent inactivation of the menin protein, a feature that can be advantageous against mutants that weaken, but do not completely abolish, drug binding.[14]

Section 2: Technical Troubleshooting Guides

This section provides practical guidance for common experimental challenges encountered when studying menin inhibitor resistance.

Problem 1: Inconsistent IC50 values for a menin inhibitor in cell viability assays.

Possible Causes & Troubleshooting Steps:

  • Cell Line Integrity and Passage Number:

    • Explanation: Cell lines can drift genetically over time, leading to altered sensitivity. High passage numbers can lead to the selection of more resistant subpopulations.

    • Solution: Always use low-passage, authenticated cell lines (e.g., MOLM-13, MV4;11 for KMT2A-r; OCI-AML3 for NPM1mut).[10][17] Record the passage number for every experiment. If inconsistencies arise, thaw a fresh, early-passage vial of cells.

  • Assay Duration and Seeding Density:

    • Explanation: Menin inhibitors primarily induce differentiation, which is a slower process than apoptosis induced by cytotoxic agents. Short assay durations may not capture the full effect of the inhibitor.

    • Solution: Use a longer incubation period, typically 6-7 days for cell proliferation assays, to allow for the differentiation phenotype to manifest.[18] Optimize cell seeding density to ensure cells remain in the logarithmic growth phase for the entire duration of the assay.

  • Compound Stability and Handling:

    • Explanation: Small molecules can degrade if not stored properly. Repeated freeze-thaw cycles can reduce the effective concentration.

    • Solution: Prepare single-use aliquots of your menin inhibitor in a suitable solvent (e.g., DMSO) and store them at -80°C. When preparing dilutions, ensure thorough mixing. Always include a vehicle control (e.g., 0.1% DMSO) in your experiments.

Problem 2: Failure to generate a menin inhibitor-resistant cell line in vitro.

Possible Causes & Troubleshooting Steps:

  • Insufficient Drug Concentration or Duration:

    • Explanation: Generating resistance requires sustained selective pressure. The concentration of the inhibitor may be too low to kill the majority of sensitive cells or too high, leading to complete culture collapse.

    • Solution: Start by treating the parental cell line with the menin inhibitor at a concentration around the IC50 value. Gradually increase the concentration in a stepwise manner as the cells begin to recover and proliferate. This process can take several weeks to months. Monitor the IC50 of the recovering population regularly to track the emergence of resistance.

  • Low Baseline Mutation Rate:

    • Explanation: The spontaneous rate of mutation at the MEN1 locus may be very low.

    • Solution: To accelerate the process, consider using a larger starting population of cells (e.g., >10 million cells) to increase the probability of a pre-existing resistant clone.[19] Alternatively, transiently exposing cells to a low dose of a mutagen before inhibitor selection can increase the mutation rate, though this may introduce off-target effects.

Problem 3: Difficulty validating the mechanism of a covalent inhibitor.

Possible Causes & Troubleshooting Steps:

  • Distinguishing Covalent from High-Affinity Reversible Binding:

    • Explanation: A potent covalent inhibitor's effect can be difficult to distinguish from a very tight reversible binder in standard assays.

    • Solution: Perform a "washout" experiment. Treat cells with the covalent inhibitor for a few hours, then wash the cells thoroughly to remove any unbound compound and resuspend them in fresh, drug-free media. A covalent inhibitor's effect on cell proliferation or target gene expression (e.g., HOXA9, MEIS1) should persist long after its removal from the media, whereas the effect of a reversible inhibitor will diminish.[15]

  • Confirming Covalent Target Engagement:

    • Explanation: Cellular viability assays do not directly confirm that the inhibitor is forming a covalent bond with menin.

    • Solution: Use mass spectrometry (MS) to confirm target engagement. Incubate purified recombinant menin protein with your covalent inhibitor and analyze the protein by MS. A mass shift corresponding to the molecular weight of the inhibitor will confirm covalent adduct formation.[18] Intact cell proteomics can also be used to confirm target engagement in a more physiological context.

Section 3: Key Experimental Protocols

Protocol 1: Generation of Menin Inhibitor-Resistant Cell Lines

  • Establish Baseline Sensitivity: Perform a dose-response curve with the parental cell line (e.g., MV4;11) using the non-covalent menin inhibitor (e.g., revumenib) to determine the IC50 value.

  • Initiate Culture: Seed 10-20 million cells in a large flask.

  • Initial Selection: Treat the cells with the inhibitor at a concentration equal to the IC50.

  • Monitor and Maintain: Monitor cell viability daily. Replace the media with fresh, drug-containing media every 2-3 days to maintain selective pressure. Initially, a large proportion of cells will die.

  • Dose Escalation: Once the culture begins to recover and actively proliferate (this may take 2-4 weeks), increase the inhibitor concentration by 1.5- to 2-fold.

  • Repeat: Repeat the process of monitoring, maintaining, and dose-escalating until the cells are capable of proliferating in a high concentration of the inhibitor (e.g., >1 µM).

  • Characterization: Periodically freeze down vials of the resistant population. Once a stable resistant line is established, confirm the shift in IC50 via a dose-response assay compared to the parental line. Sequence the MEN1 gene to identify potential resistance mutations.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

  • Cell Treatment: Treat intact leukemia cells with either the vehicle control or your menin inhibitor (covalent or non-covalent) at a relevant concentration (e.g., 10x IC50) for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash them to remove unbound compound, and resuspend them in a lysis buffer.

  • Heat Challenge: Aliquot the cell lysates into different PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separate Aggregates: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (containing the soluble, stable protein) and analyze the amount of soluble menin protein by Western blot.

  • Analysis: Drug binding stabilizes the protein, leading to a higher melting temperature. In the inhibitor-treated samples, you should observe a greater amount of soluble menin at higher temperatures compared to the vehicle-treated control, indicating direct target engagement.

Section 4: Data and Pathway Visualizations

Table 1: Representative IC50 Values of Menin Inhibitors Against Wild-Type and Mutant Cell Lines

Compound TypeInhibitorCell LineMEN1 StatusRepresentative IC50 (nM)Reference
Non-covalentRevumenibMV4;11Wild-Type~10-50[10][17]
Non-covalentRevumenibMV4;11M327I Mutant>1000[10][20]
Non-covalentRevumenibMV4;11T349M Mutant>1000[10][16]
CovalentM-1121MV4;11Wild-Type~222[15]
CovalentM-808MV4;11Wild-Type~2[18]
CovalentBMF-219MOLM-13Wild-TypePotent Activity[12]

Note: IC50 values are highly dependent on assay conditions and should be considered representative.

Diagrams

Menin_Inhibition_Pathway cluster_nucleus Cell Nucleus KMT2A KMT2A-Fusion (e.g., KMT2A-AF4) Menin Menin KMT2A->Menin Binds Chromatin Chromatin Menin->Chromatin Tethers to TargetGenes Oncogenes (HOXA9, MEIS1) Chromatin->TargetGenes Activates Transcription Leukemia Leukemic Proliferation & Survival TargetGenes->Leukemia NonCovalent Non-Covalent Inhibitor (e.g., Revumenib) NonCovalent->Menin Reversibly Binds & Blocks KMT2A Interaction Leukemogenesis_Block INHIBITION Covalent Covalent Pyridopyrimidine (e.g., BMF-219) Covalent->Menin Irreversibly Binds & Blocks KMT2A Interaction Leukemogenesis_Block->Leukemia

Caption: Mechanism of menin-KMT2A inhibition in leukemia.

Resistance_Mechanism cluster_wt Wild-Type Menin cluster_mut Resistant Menin Mutant cluster_covalent Overcoming Resistance WT_Menin Menin Protein Inhibitor Non-Covalent Inhibitor Inhibitor->WT_Menin Binds with High Affinity KMT2A_WT KMT2A KMT2A_WT->WT_Menin Binding Blocked MUT_Menin Mutant Menin (e.g., M327I) Inhibitor_mut Non-Covalent Inhibitor Inhibitor_mut->MUT_Menin Binding Attenuated (Steric Hindrance) KMT2A_mut KMT2A KMT2A_mut->MUT_Menin Binding Preserved Covalent_Inhibitor Covalent Pyridopyrimidine Covalent_Inhibitor->MUT_Menin Forms Irreversible Covalent Bond

Caption: Acquired resistance via MEN1 mutation and covalent inhibition.

Experimental_Workflow cluster_characterization Characterization Steps start Parental Cell Line (e.g., MV4;11) dose_response Determine IC50 of Non-Covalent Inhibitor start->dose_response culture Long-term Culture with Stepwise Dose Escalation dose_response->culture resistant_line Generate Stable Resistant Line culture->resistant_line characterize Characterize Resistant Phenotype resistant_line->characterize ic50_shift Confirm IC50 Shift sequencing Sequence MEN1 Gene ic50_shift->sequencing covalent_test Test Sensitivity to Covalent Inhibitors sequencing->covalent_test

Caption: Workflow for generating and characterizing resistant cell lines.

References

  • Perner, F., Stein, E.M., Wenge, D.V., et al. (2023). MEN1 mutations mediate clinical resistance to menin inhibition. Nature, 615(7954), 913–919. [Link]

  • Perner, F., et al. (2023). MEN1 mutations mediate clinical resistance to Menin inhibition. bioRxiv. [Link]

  • Di Martile, M., et al. (2024). A 2024 Update on Menin Inhibitors: A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia. Cancers, 16(3), 599. [Link]

  • Perner, F., Stein, E.M., Wenge, D.V., et al. (2023). MEN1 mutations mediate clinical resistance to menin inhibition. Nature. [Link]

  • Perner, F., et al. (2023). MEN1 mutations confer resistance to menin inhibitor treatment in vitro. ResearchGate. [Link]

  • Else Kröner-Fresenius-Stiftung. (2023). December 2023: MEN1 mutations mediate clinical resistance to menin inhibition. [Link]

  • Patsnap Synapse. (2025). What menin inhibitors are in clinical trials currently?. [Link]

  • Perner, F. (2025). Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance. VJHemOnc. [Link]

  • Hourigan, C. S. (2024). A menin-KMT2A inhibitor to overcome resistance. Blood, 143(11), 978–979. [Link]

  • Issa, G. C. (2024). The Development of Menin Inhibitors in AML and ALL. Hematology & Oncology. [Link]

  • Chen, Y., et al. (2024). Drug-resistant menin variants retain high binding affinity and interactions with MLL1. Journal of Biological Chemistry. [Link]

  • Memorial Sloan Kettering Cancer Center. (2025). FDA Approves Revumenib, a Menin Inhibitor, for Aggressive Leukemia. [Link]

  • AML Hub. (2025). Menin inhibitors for AML: Current status and insights from ASH 2024. [Link]

  • Garski, J. M., et al. (2024). Discerning the Landscape of Menin Inhibitor Resistance. Blood. [Link]

  • Ho, G., et al. (2025). Menin inhibitors in the treatment of acute myeloid leukemia. Blood. [Link]

  • Perner, F. (2025). Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance. VJHemOnc. [Link]

  • Perner, F., Cai, S. F., et al. (2023). Abstract 3457: Characterization of acquired resistance mutations to menin inhibitors. Cancer Research. [Link]

  • Zheng, K., et al. (2021). Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression. Journal of Medicinal Chemistry. [Link]

  • Xu, S., et al. (2022). Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Rausch, J., et al. (2023). Covalent Menin Inhibitor Bmf-219 in Patients with Relapsed or Refractory (R/R) Acute Leukemia (AL): Preliminary Phase 1 Data from the Covalent-101 Study. ResearchGate. [Link]

  • PeerView Institute for Medical Education. (2025). Innovations in AML: New Developments With Menin Inhibitors in Challenging Subtypes. [Link]

  • Roboz, G. (2025). AML highlights from ASH 2025: menin inhibitor combinations, MRD, and real-world data. VJHemOnc. [Link]

  • Syndax Pharmaceuticals. (2023). Characterization of Acquired Resistance Mutations to Menin Inhibitors. [Link]

  • Patsnap Synapse. (2025). What are the new molecules for menin inhibitors?. [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: Novel Pyrido[2,3-d]pyrimidine Derivatives versus Palbociclib in CDK4/6 Inhibition

A Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer. Palbociclib (Ibrance®), a first-in-class CDK4/6 inhibitor, has significantly improved progression-free survival for these patients. However, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. This guide provides an in-depth, objective comparison of a promising new class of pyrido[2,3-d]pyrimidine derivatives, specifically imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidines, against the well-established Palbociclib.

This analysis is grounded in preclinical data, offering a quantitative benchmark for researchers and drug development professionals engaged in the discovery of next-generation anticancer therapeutics. We will delve into the mechanism of action, comparative in vitro potency and selectivity, cellular activity, pharmacokinetic profiles, and in vivo efficacy, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

The Central Role of the Cyclin D-CDK4/6-Rb Axis in Cancer

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication.

Mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex, which then phosphorylates and inactivates Rb. This releases E2F, allowing the cell to proceed into the S phase and commit to division. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors, such as Palbociclib and the novel pyrido[2,3-d]pyrimidine derivatives, function by blocking this phosphorylation step, thereby restoring the tumor-suppressive function of Rb and inducing a G1 cell cycle arrest.[1][2]

CDK4-6_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/AKT, RAS/MAPK) Receptor->Signaling_Cascade CyclinD_CDK46 Cyclin D / CDK4/6 Signaling_Cascade->CyclinD_CDK46 Upregulates Cyclin D Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition Palbociclib_Novel Palbociclib & Novel Pyrido[2,3-d]pyrimidines Palbociclib_Novel->CyclinD_CDK46 Inhibit

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the point of intervention by CDK4/6 inhibitors.

Comparative In Vitro Performance: Potency and Selectivity

The cornerstone of a successful targeted therapy lies in its ability to potently inhibit its intended target while minimizing off-target effects. Here, we compare the in vitro inhibitory activity of the novel imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine derivatives, specifically compounds 10b and 10c from the work of Shi et al. (2020), with Palbociclib.

CompoundCDK4/Cyclin D3 IC₅₀ (nM)CDK6/Cyclin D3 IC₅₀ (nM)
Palbociclib 1115
Compound 10b 0.82.0
Compound 10c 2.74.8
Table 1: Comparative in vitro kinase inhibitory activity against CDK4/6.

As evidenced in Table 1, the novel derivatives 10b and 10c demonstrate exceptional potency against both CDK4 and CDK6, with IC₅₀ values in the low nanomolar and even sub-nanomolar range. Notably, compound 10b is approximately 13-fold more potent against CDK4 and 7.5-fold more potent against CDK6 than Palbociclib.

A comprehensive kinase selectivity profile is crucial to predict potential off-target toxicities. While a full kinase panel for compounds 10b and 10c is not publicly available, their high potency against the primary targets suggests a favorable selectivity window. Palbociclib is known to be highly selective for CDK4 and CDK6 with significantly less activity against other CDKs and a wide range of other kinases.[3]

Cellular Activity: Antiproliferative Effects in Cancer Cell Lines

The ultimate goal of a CDK4/6 inhibitor is to translate its enzymatic inhibition into a potent antiproliferative effect in cancer cells. The following table summarizes the 50% growth inhibition (GI₅₀) values for the novel compounds and Palbociclib in various cancer cell lines.

Cell LineCancer TypePalbociclib GI₅₀ (µM)Compound 10b GI₅₀ (µM)Compound 10c GI₅₀ (µM)
Colo-205 Colon~0.50.0350.098
U87MG Glioblastoma>10.120.45
MCF-7 Breast~0.050.0150.045
Table 2: Comparative antiproliferative activity in various cancer cell lines.[4][5]

The novel imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine derivatives exhibit potent antiproliferative activity across multiple cancer cell lines, with GI₅₀ values in the nanomolar range. In the Colo-205 colon cancer cell line, compound 10b is over 14-fold more potent than Palbociclib. This suggests a potentially broader therapeutic window for these novel compounds.

Pharmacokinetic Profiles: A Glimpse into In Vivo Behavior

A favorable pharmacokinetic profile is paramount for a successful oral anticancer agent. The following table outlines key pharmacokinetic parameters for the novel compounds in preclinical models, providing an early indication of their drug-like properties.

CompoundAnimal ModelTₘₐₓ (h)Cₘₐₓ (ng/mL)AUC₀₋ₜ (ng·h/mL)t₁/₂ (h)F (%)
Compound 10b Rat (oral)2.0105663484.355.2
Compound 10c Rat (oral)1.589745623.848.7
Table 3: Pharmacokinetic parameters of novel pyrido[2,3-d]pyrimidine derivatives.

Both novel compounds demonstrate good oral bioavailability (F > 48%) and achieve significant plasma concentrations in rats, suggesting their potential for effective oral administration in a clinical setting.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The preclinical validation of an anticancer agent culminates in its ability to inhibit tumor growth in vivo. The novel pyrido[2,3-d]pyrimidine derivatives were evaluated in mouse xenograft models of human colon cancer (Colo-205) and glioblastoma (U87MG).

CompoundAnimal ModelDosingTumor Growth Inhibition (TGI)
Compound 10b Colo-205 Xenograft50 mg/kg, p.o., qd75.2%
Compound 10c Colo-205 Xenograft50 mg/kg, p.o., qd68.9%
Compound 10b U87MG Xenograft50 mg/kg, p.o., qd65.4%
Compound 10c U87MG Xenograft50 mg/kg, p.o., qd58.7%
Table 4: In vivo antitumor efficacy of novel pyrido[2,3-d]pyrimidine derivatives.

Both compounds 10b and 10c demonstrated significant tumor growth inhibition in both xenograft models with oral administration, with compound 10b showing slightly superior efficacy. These results are promising and warrant further investigation in a broader range of preclinical models. Palbociclib has also shown efficacy in various xenograft models, including those for breast and colorectal cancer.[5][6][7]

Experimental Methodologies: Ensuring Scientific Rigor

The following are detailed protocols for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

In Vitro Kinase Inhibition Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for determining the in vitro potency of kinase inhibitors.

Kinase_Assay_Workflow Start Start Step1 Prepare Assay Plate: Add inhibitor, kinase (CDK4/6), and biotinylated substrate. Start->Step1 Step2 Initiate Reaction: Add ATP and incubate. Step1->Step2 Step3 Stop Reaction & Detect: Add EDTA, Eu³⁺-cryptate labeled anti-phospho antibody, and XL665-conjugated streptavidin. Step2->Step3 Step4 Incubate & Read: Incubate in the dark and read HTRF signal. Step3->Step4 End End Step4->End

Caption: A generalized workflow for an in vitro kinase inhibition (HTRF) assay.

Protocol:

  • Assay Plate Preparation: In a 384-well low volume plate, add 2 µL of the test compound (novel derivative or Palbociclib) at various concentrations.

  • Enzyme and Substrate Addition: Add 4 µL of a mixture containing the CDK4/Cyclin D3 or CDK6/Cyclin D3 enzyme and a biotinylated Rb-derived peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding 4 µL of ATP solution. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect phosphorylation by adding 10 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phospho-Rb antibody and XL665-conjugated streptavidin.[8][9]

  • Signal Measurement: After a further incubation period (e.g., 60 minutes) in the dark, read the plate on an HTRF-compatible reader. The ratio of the fluorescence at 665 nm (acceptor) to 620 nm (donor) is calculated and used to determine the IC₅₀ value.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Colo-205, U87MG, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight.[10][11][12]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (novel derivatives or Palbociclib) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][11][12]

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The GI₅₀ value is calculated from the dose-response curve.

Western Blotting for pRb Inhibition

Western blotting is used to confirm the mechanism of action of CDK4/6 inhibitors by assessing the phosphorylation status of Rb.

Western_Blot_Workflow Start Start Step1 Cell Lysis: Lyse treated and untreated cancer cells. Start->Step1 Step2 Protein Quantification: Determine protein concentration of lysates. Step1->Step2 Step3 SDS-PAGE: Separate proteins by size on a polyacrylamide gel. Step2->Step3 Step4 Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Step3->Step4 Step5 Blocking & Antibody Incubation: Block non-specific binding, then incubate with primary antibodies (anti-pRb, anti-total Rb, anti-GAPDH). Step4->Step5 Step6 Secondary Antibody & Detection: Incubate with HRP-conjugated secondary antibodies and detect with chemiluminescent substrate. Step5->Step6 End End Step6->End

Caption: A generalized workflow for Western blotting to assess pRb phosphorylation.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13][14][15]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated Rb (e.g., pRb Ser780), total Rb, and a loading control (e.g., GAPDH).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.[13][14][15]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of orally administered compounds in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Colo-205 or U87MG) into the flank of immunocompromised mice.[1][16][17]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the test compounds (novel derivatives or Palbociclib) orally at a specified dose and schedule (e.g., once daily). The vehicle control group receives the formulation without the active compound.[1][16][17]

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

The novel imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine derivatives, particularly compound 10b , have demonstrated superior in vitro potency and comparable or enhanced antiproliferative activity against various cancer cell lines when compared to Palbociclib. Furthermore, their promising pharmacokinetic profiles and significant in vivo efficacy in preclinical models highlight their potential as next-generation CDK4/6 inhibitors.

Further studies are warranted to fully elucidate the kinase selectivity profile of these novel compounds and to evaluate their efficacy and safety in a broader range of preclinical cancer models, including patient-derived xenografts. The enhanced potency of these derivatives may offer the potential for lower dosing, which could translate to an improved safety profile in the clinical setting. The continued exploration of the pyrido[2,3-d]pyrimidine scaffold holds significant promise for the development of more effective and safer targeted therapies for cancer.

References

  • Shi, C., Wang, Q., Liao, X., Ge, H., Huo, G., Zhang, L., ... & Xia, G. (2020). Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors. European Journal of Medicinal Chemistry, 193, 112239.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Altogen Labs. (n.d.). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of pRb, cyclin D1, Cdk4, and Rb. Retrieved from [Link]

  • Spandidos Publications. (2014). PD-0332991 induces G1 arrest of colorectal carcinoma cells through inhibition of the cyclin-dependent kinase-6 and retinoblastoma protein axis. Retrieved from [Link]

  • Targeted Oncology. (2015). The Mechanism of Action of Palbociclib. Retrieved from [Link]

  • AACR Journals. (2015). Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. Retrieved from [Link]

  • bioRxiv. (2021). Conjugation of palbociclib with MHI-148 has an increased cytotoxic effect for breast cancer cells and an altered mechanism of action. Retrieved from [Link]

  • Altogen Labs. (n.d.). Validated COLO205 Xenograft Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Combination of Palbociclib and Erlotinib Exhibits Synergistic Antitumor Effect in Colorectal Cancer Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • AACR Journals. (2017). Abstract 2346: Preclinical selectivity profile of the CDK4/6 inhibitor ribociclib (LEE011) compared with that of palbociclib and abemaciclib. Retrieved from [Link]

  • AACR. (2019). CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Kinase Selectivity Profiling for Novel Pyrido[2,3-d]pyrimidine Inhibitors

Introduction: The Imperative of Selectivity in Kinase Drug Discovery Protein kinases, numbering over 500 in the human genome, are master regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases, numbering over 500 in the human genome, are master regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, analogous to endogenous purines, making it a versatile template for potent kinase inhibitors.[4][5][6] Derivatives of this scaffold have been developed to target a wide array of kinases, including tyrosine kinases (e.g., ABL, FGFR), PI3K, and cyclin-dependent kinases (CDKs).[7][8]

However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[3][9][10] Off-target kinase inhibition can lead to toxicity or unforeseen biological effects, complicating clinical development.[3][11] Therefore, a rigorous, multi-tiered kinase selectivity profiling strategy is not merely a characterization step but a cornerstone of successful drug discovery. It allows researchers to build a comprehensive understanding of a compound's biological activity, enabling data-driven decisions to optimize lead compounds and mitigate potential liabilities.[9]

This guide provides an in-depth comparison of modern kinase selectivity profiling methodologies, contextualized for the development of novel pyrido[2,3-d]pyrimidine inhibitors. We will explore the causality behind experimental choices, compare leading platforms, and provide actionable protocols for researchers in the field.

The Pyrido[2,3-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor

The pyrido[2,3-d]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention for its ability to target a diverse range of kinases.[5][7] Its structure allows for substitutions at various positions, enabling medicinal chemists to fine-tune potency and selectivity. Notable examples of drugs and clinical candidates incorporating this scaffold, such as Palbociclib (a CDK4/6 inhibitor), underscore its therapeutic importance.[12] The broad anti-cancer activity of this class of compounds is attributed to their ability to inhibit kinases crucial for cell signaling, growth, and proliferation.[8]

A Multi-Tiered Strategy for Kinase Selectivity Profiling

A robust profiling strategy is not a single experiment but a sequential, self-validating workflow. The goal is to move from a broad, low-resolution view of the kinome to a high-resolution, physiologically relevant understanding of the inhibitor's interactions.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Tier 1: Broad Kinome Screening"; bgcolor="#E8F0FE"; T1 [label="Large Panel Binding Assay\n(e.g., KINOMEscan®)\n~400+ Kinases", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; T1_obj [label="Objective: Identify all potential\n on- and off-targets.", shape=note, fillcolor="#FFFFFF"]; T1 -> T1_obj [style=dashed, arrowhead=none]; }

subgraph "cluster_1" { label = "Tier 2: Orthogonal Biochemical Validation"; bgcolor="#FCE8E6"; T2 [label="Enzymatic Activity Assays\n(e.g., ADP-Glo, LanthaScreen)\nPrimary hits + related kinases", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; T2_obj [label="Objective: Confirm direct inhibition\nand determine potency (IC50).", shape=note, fillcolor="#FFFFFF"]; T2 -> T2_obj [style=dashed, arrowhead=none]; }

subgraph "cluster_2" { label = "Tier 3: Cellular Target Engagement"; bgcolor="#FEF7E0"; T3 [label="Live-Cell Binding Assays\n(e.g., NanoBRET™, CETSA®)\nKey targets and off-targets", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; T3_obj [label="Objective: Verify target binding\nin a physiological context.", shape=note, fillcolor="#FFFFFF"]; T3 -> T3_obj [style=dashed, arrowhead=none]; }

subgraph "cluster_3" { label = "Tier 4: Functional & Phenotypic Assays"; bgcolor="#E6F4EA"; T4 [label="Cell-Based Functional Assays\n(e.g., Phospho-protein Westerns,\nProliferation Assays)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; T4_obj [label="Objective: Correlate target engagement\nwith cellular outcomes.", shape=note, fillcolor="#FFFFFF"]; T4 -> T4_obj [style=dashed, arrowhead=none]; }

T1 -> T2 [label="Validate Hits"]; T2 -> T3 [label="Confirm in Cells"]; T3 -> T4 [label="Assess Function"]; } Caption: A tiered workflow for kinase selectivity profiling.

Tier 1: Broad Kinome Screening with Binding Assays

Why this first? The initial goal is to cast the widest net possible to identify all potential binding partners across the kinome. Competition binding assays are ideal for this stage because they are high-throughput, ATP-independent (avoiding complications from varying ATP Km values), and can detect interactions with non-activated kinases.[13][14]

Leading Platform: KINOMEscan® (Eurofins DiscoverX) This platform utilizes a proprietary active site-directed competition binding assay.[14][15][16] A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR.[14] A compound that binds the kinase active site will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.[14]

  • Output: The primary output is either percent of control (%Ctrl) or a dissociation constant (Kd). This provides a comprehensive list of potential on- and off-targets.

  • Key Advantage: The sheer scale of the panel (over 480 kinases) provides a panoramic view of selectivity, flagging potential off-target liabilities that might be missed in smaller panels.[15][17]

Tier 2: Orthogonal Validation with Biochemical Activity Assays

Why this next? A binding event does not always translate to functional inhibition. It is critical to perform an orthogonal assay that directly measures the kinase's catalytic activity.[18][19] This step confirms that the hits from Tier 1 are genuine inhibitors and provides a quantitative measure of their potency (IC50).

Leading Platforms:

  • ADP-Glo™ (Promega): A luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[20] It is a universal assay applicable to virtually any kinase.

  • LanthaScreen® (Thermo Fisher Scientific): A time-resolved Förster resonance energy transfer (TR-FRET) assay.[13] It typically uses a europium-labeled antibody that recognizes a phosphorylated substrate, providing a robust and sensitive readout.[13]

  • Radiometric Assays: While less common in high-throughput screening due to safety and disposal concerns, the [γ-³²P]ATP filter binding assay remains the "gold standard" for its direct and unambiguous measurement of substrate phosphorylation.[19]

Causality in Experimental Design: When performing these assays, the ATP concentration is a critical parameter. For initial profiling, ATP is often used at or near the Km for each specific kinase.[11] This allows for a more direct comparison of inhibitor intrinsic affinities (Ki) across different kinases.[11] However, testing at physiological ATP concentrations (1-10 mM) is also crucial, as it provides a more realistic assessment of how the inhibitor will perform in the cell, where it must compete with high levels of the natural substrate.[19]

Tier 3: Confirming Target Engagement in a Cellular Context

Why this is critical: A compound's activity in a clean biochemical assay can differ dramatically from its behavior in the complex milieu of a living cell.[21][22] Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can all impact target engagement. Cellular assays are essential to confirm that the inhibitor reaches and binds its intended target in a physiological environment.[21]

Leading Platforms:

  • NanoBRET™ Target Engagement Assay (Promega): This live-cell assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding.[23][24] The target kinase is expressed as a fusion with NanoLuc® Luciferase, and a cell-permeable fluorescent tracer that binds the kinase is added.[23][25] When a test compound enters the cell and displaces the tracer from the kinase, the BRET signal decreases in a dose-dependent manner, allowing for the calculation of cellular IC50 values.[25][26][27]

  • Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[28][29][30][31] Cells are treated with the compound, heated to various temperatures, and then lysed.[29][30] Stabilized, soluble protein remaining after heating is quantified, typically by Western blot or mass spectrometry.[32] A successful target engagement results in a "thermal shift," where the protein remains soluble at higher temperatures compared to the untreated control.[29][32]

dot graph "Signaling_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_pathway" { label="Example MAPK Pathway"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

Inhibitor [label="Pyrido[2,3-d]pyrimidine\nInhibitor", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Inhibitor -> RAF [label="On-Target\nInhibition", color="#34A853", fontcolor="#34A853"]; Inhibitor -> RTK [label="Off-Target\nInhibition", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } Caption: On-target vs. off-target inhibition in a signaling pathway.

Comparative Analysis of Profiling Platforms

Platform Assay Principle Typical Application Tier Key Advantages Considerations
KINOMEscan® Competition Binding (qPCR)1 (Broad Screening)Largest kinome panel available; ATP-independent; detects non-type I inhibitors.[15][16]Does not measure functional inhibition; data is for isolated kinase domains.
ADP-Glo™ Enzymatic (Luminescence)2 (Biochemical Validation)Universal assay for any kinase; high sensitivity and dynamic range.[20]Requires specific substrates; sensitive to ATP concentration.
LanthaScreen® Enzymatic (TR-FRET)2 (Biochemical Validation)Homogeneous "mix-and-read" format; robust and suitable for HTS.[13]Requires specific antibody-substrate pairs; potential for compound interference.
NanoBRET™ Cellular Binding (BRET)3 (Cellular Engagement)Live-cell, real-time data; measures affinity, permeability, and residence time.[23][24]Requires genetic modification of cells; dependent on tracer availability.
CETSA® Cellular Binding (Thermal Shift)3 (Cellular Engagement)Label-free; works in unmodified cells, tissues, and lysates.[28][31]Lower throughput; detection often relies on specific antibodies (Western blot).[32]

Detailed Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay (Biochemical Validation)
  • Prepare Reagents: Reconstitute kinase, substrate, and pyrido[2,3-d]pyrimidine inhibitor in appropriate kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of 2X inhibitor solution (in serial dilutions) or vehicle control.

  • Initiate Kinase Reaction: Add 2.5 µL of 2X Kinase/Substrate/ATP solution. The final ATP concentration should be at the determined Km for the target kinase.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to stop the kinase reaction and deplete remaining ATP.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Assay (Cellular Validation)
  • Cell Preparation: Culture HEK293 cells transiently or stably expressing the target kinase-NanoLuc® fusion protein.

  • Plating: Harvest and resuspend cells in Opti-MEM. Dispense cells into a 96-well or 384-well white assay plate.

  • Compound Treatment: Add the pyrido[2,3-d]pyrimidine inhibitor in serial dilutions to the wells.

  • Tracer Addition: Add the specific NanoBRET™ fluorescent tracer at its predetermined optimal concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Substrate Addition: Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution. The inhibitor is crucial to quench any signal from luciferase released from dead cells.

  • Data Acquisition: Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, >600 nm) simultaneously.

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected ratio against the inhibitor concentration to determine the cellular IC50.

Conclusion and Authoritative Grounding

The robust characterization of a novel pyrido[2,3-d]pyrimidine inhibitor's selectivity is a non-negotiable component of modern drug discovery. A tiered approach, beginning with broad kinome binding assays, followed by orthogonal biochemical validation, and culminating in live-cell target engagement studies, provides a self-validating framework for decision-making. This strategy moves beyond simple potency measurements to deliver a holistic view of a compound's interaction profile in increasingly physiological contexts. By understanding the causality behind each experimental choice—from ATP concentration in biochemical assays to the direct measurement of binding in live cells—researchers can confidently advance compounds with the desired selectivity profile, ultimately increasing the probability of clinical success.

References

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872-6908. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. ResearchGate. [Link]

  • PubMed. (n.d.). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. PubMed. [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • National Center for Biotechnology Information. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • KINOMEscan®. (n.d.). KINOMEscan® Kinase Profiling Platform. KINOMEscan®. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PMC. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • ResearchGate. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • KAUST Repository. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. KAUST Repository. [Link]

  • National Center for Biotechnology Information. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Cell Chemical Biology. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Press. [Link]

  • Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • ACS Publications. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

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  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

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Validation

A Head-to-Head In Vitro Study of Pyridopyrimidine Anticancer Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The pyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis of numerous potent and selective anticancer ag...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis of numerous potent and selective anticancer agents.[1] Their structural similarity to endogenous purines allows them to effectively target key players in oncogenic signaling, particularly protein kinases. This guide provides an in-depth, head-to-head comparison of various pyridopyrimidine-based anticancer agents, focusing on their in vitro performance. We will delve into their cytotoxic activities against a panel of cancer cell lines and their inhibitory effects on crucial signaling pathways, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.

Comparative Analysis of Anticancer Activity

The in vitro efficacy of pyridopyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the agent required to inhibit 50% of cancer cell growth. A lower IC50 value signifies greater potency. The following tables summarize the IC50 values for a selection of pyridopyrimidine compounds against various human cancer cell lines, categorized by their primary molecular targets.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution, as experimental conditions such as cell seeding density, incubation time, and specific assay protocols can vary between studies.[2][3]

EGFR-Targeted Pyridopyrimidine Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Its aberrant activation is a common driver in several cancers, making it a prime therapeutic target.[4]

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Compound 8a [5]A-549 (Lung Carcinoma)>100
PC-3 (Prostate Cancer)7.98
HCT-116 (Colon Cancer)>100
MCF-7 (Breast Cancer)>100
Compound 8b [5]A-549 (Lung Carcinoma)>100
PC-3 (Prostate Cancer)8.12
HCT-116 (Colon Cancer)>100
MCF-7 (Breast Cancer)>100
Compound 9a [5]A-549 (Lung Carcinoma)>100
PC-3 (Prostate Cancer)9.26
HCT-116 (Colon Cancer)>100
MCF-7 (Breast Cancer)>100
Compound B1 [6]H1975 (NSCLC, L858R/T790M)0.087
A549 (NSCLC, WT)1.508
Compound B7 [6]H1975 (NSCLC, L858R/T790M)0.023
A549 (NSCLC, WT)0.441
PI3K/mTOR-Targeted Pyridopyrimidine Derivatives

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[7][8] Dual inhibitors targeting both PI3K and mTOR can offer a more comprehensive blockade of this pathway.[7][8]

Compound ID/ReferenceTargetIC50 (nM)Cancer Cell LineIC50 (µM)
Compound 31 [8]PI3Kα3.4PC-3 (Prostate)Not Reported
PI3Kβ34
PI3Kδ16
PI3Kγ1
mTOR4.7
PI-103 [9]PI3Kα8.4Not ReportedNot Reported
PI3Kγ86
mTOR5.7
Compound 5 [7]PI3Kα3Not ReportedNot Reported
mTOR37
Compound 19 [7]PI3Kα10Not ReportedNot Reported
mTOR100
Compound 21 [7]PI3Kα8Not ReportedNot Reported
mTOR80

Key Signaling Pathways and Mechanisms of Action

Pyridopyrimidine anticancer agents primarily exert their effects by inhibiting key kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. Understanding these pathways is essential for rational drug design and for interpreting experimental data.

EGFR Signaling Pathway

The EGFR signaling pathway, upon activation by ligands such as EGF, triggers a cascade of downstream events, including the activation of the RAS/RAF/MEK/ERK and PI3K/Akt pathways, ultimately leading to cell proliferation, survival, and migration. Pyridopyrimidine-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyridopyrimidine EGFR Inhibitor Inhibitor->EGFR Inhibits EGF EGF Ligand EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of pyridopyrimidine agents.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a host of downstream targets, including mTOR, to promote protein synthesis and cell growth. Dual PI3K/mTOR inhibitors simultaneously block two key nodes in this pathway, leading to a more potent antitumor effect.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Growth Cell Growth & Proliferation mTOR->Growth Inhibitor Pyridopyrimidine PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt/mTOR signaling pathway and the dual inhibition by pyridopyrimidine agents.

Experimental Protocols

To ensure the reliability and reproducibility of in vitro studies, standardized and well-documented protocols are paramount. The following sections provide detailed, step-by-step methodologies for key experiments used to evaluate the anticancer activity of pyridopyrimidine agents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the pyridopyrimidine compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells (typically ≤ 0.5%). Incubate for 48 or 72 hours.[11]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • IC50 Determination: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[11]

MTT_Workflow cluster_workflow MTT Assay Workflow Start Seed Cells (96-well plate) Incubate1 Incubate (24h) Start->Incubate1 Treat Add Pyridopyrimidine Compounds Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Caption: A streamlined workflow for determining IC50 values using the MTT assay.

Western Blot Analysis

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is invaluable for assessing the phosphorylation status of key signaling proteins to determine the mechanism of action of a drug.

Protocol:

  • Cell Lysis: Treat cancer cells with the pyridopyrimidine compound for the desired time and at the appropriate concentration. Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.[13]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.[13]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[13]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, phospho-EGFR) overnight at 4°C with gentle agitation.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST to remove unbound primary antibody. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[13]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system.[13]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein to the total protein or a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein phosphorylation.[13]

Western_Blot_Workflow cluster_workflow Western Blot Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: The sequential steps involved in a typical Western blot experiment.

In Vitro Kinase Assay

In vitro kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.[2] These assays are crucial for confirming the molecular target of a pyridopyrimidine agent and for determining its potency and selectivity.

Protocol (Fluorescence-Based):

  • Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (e.g., a fluorescently labeled peptide), ATP, and the pyridopyrimidine inhibitor at various concentrations in a kinase reaction buffer.[14]

  • Kinase Reaction: In a microplate, pre-incubate the kinase with the inhibitor for a defined period. Initiate the kinase reaction by adding the substrate and ATP mixture.[14]

  • Reaction Monitoring: Monitor the kinase reaction in real-time by measuring the change in fluorescence intensity over time using a fluorescence plate reader. The phosphorylation of the substrate by the kinase will result in a change in the fluorescence signal.[14]

  • Data Analysis: Determine the initial reaction velocity from the linear phase of the reaction progress curves. Plot the reaction velocity against the inhibitor concentration to generate a dose-response curve.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve using a suitable curve-fitting model.[14]

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Preincubation Pre-incubate Kinase & Inhibitor Start->Preincubation Reaction Initiate Reaction (add Substrate & ATP) Preincubation->Reaction Monitoring Monitor Fluorescence (Real-time) Reaction->Monitoring Analysis Analyze Data & Calculate IC50 Monitoring->Analysis

Caption: A general workflow for a fluorescence-based in vitro kinase inhibition assay.

Conclusion

The pyridopyrimidine scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The in vitro data presented in this guide highlight the potent and often selective activity of various pyridopyrimidine derivatives against key oncogenic kinases and cancer cell lines. The detailed experimental protocols provided serve as a valuable resource for researchers to conduct their own head-to-head comparisons and to further elucidate the therapeutic potential of this important class of compounds. Future studies should aim for standardized assay conditions to facilitate more direct and robust comparisons between different pyridopyrimidine-based inhibitors, ultimately accelerating the discovery and development of new and effective cancer therapies.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Gartshore, L., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5334.
  • Abdel-Aziz, A. A., et al. (2023). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Helvetica Chimica Acta, 106(5), e202200159.
  • Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 406-436.
  • Wang, X., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(5), 453-458.
  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Invitrogen. (n.d.). EGFR Biochemical Assays. Retrieved from [Link]

  • Zhang, D., et al. (2022).
  • Lee, J. H., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(15), 7646-7653.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200231.
  • Wang, Y., et al. (2020). Guidelines for HTRF technology in EGFR kinase assay. Journal of Cellular and Molecular Medicine, 24(17), 9611-9619.
  • El-Gamal, M. I., et al. (2022).
  • Al-Salahat, I. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as dual EGFRWT/T790M inhibitors. Bioorganic Chemistry, 126, 105898.
  • Ghorab, M. M., et al. (2020). Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. Archiv der Pharmazie, 353(1), 1900257.
  • Al-Ghorbani, M., et al. (2021). Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery, 18(1), 84-95.
  • Gartshore, L., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
  • Elzahabi, H. S. A., et al. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry, 2019, 2635219.
  • Kari, G., et al. (2012). Fluorescence-based assay for irreversible kinase inhibition. Journal of Medicinal Chemistry, 55(15), 6896-6904.
  • Wang, X., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.
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  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine

This document provides essential procedural guidance for the safe and compliant disposal of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine. As a nitrogen-containing heterocyclic compound incorporating a piperazine moiety, thi...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine. As a nitrogen-containing heterocyclic compound incorporating a piperazine moiety, this substance requires careful handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict compliance with regulatory standards such as those set by the U.S. Environmental Protection Agency (EPA).

Part 1: Core Principle: Hazard-Based Waste Characterization

  • Piperazine Moiety: The parent compound, piperazine, is classified as a flammable solid that causes severe skin burns, eye damage, and can trigger allergic skin or respiratory reactions.[1][2][3]

  • Structurally Similar Compounds: Safety data for analogous structures, such as 2-(1-Piperazinyl)pyrimidine and 1-(4-Pyridyl)piperazine, consistently indicate hazards including being harmful if swallowed and causing severe skin and eye damage.[4][5] A related pyrrolo[2,3-d]pyrimidine derivative is listed as causing skin and eye irritation and being harmful if swallowed.[6]

Part 2: Step-by-Step Laboratory Disposal Protocol

This protocol provides a direct, procedural workflow for researchers at the point of waste generation.

Step 1: Select the Appropriate Waste Container

The primary containment of the waste is the first line of defense against spills and exposure.

  • Material Compatibility: Use a chemically resistant container. Borosilicate glass or high-density polyethylene (HDPE) are excellent choices. To prevent potential corrosive reactions, avoid storing this amine-containing compound in metal containers.[8]

  • Container Integrity: Ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof screw-top cap. Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste storage.[7]

  • Capacity: The container should be filled to no more than 90% of its capacity to allow for vapor expansion and prevent spills during handling.[8]

Step 2: Accurate and Compliant Waste Labeling

Proper labeling is a critical EPA requirement and ensures the safety of all personnel who may handle the container.[9]

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.

  • Required Information: The label must clearly display the following:

    • The words "Hazardous Waste" .[10]

    • The full chemical name: "4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine" . Avoid using abbreviations or formulas.

    • A clear indication of the associated hazards. This can be accomplished using GHS pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark).[10]

    • The accumulation start date is not required while the container is in the Satellite Accumulation Area (SAA) but must be added once it is moved to a Central Accumulation Area (CAA).[9]

Step 3: Waste Segregation and Storage

To prevent dangerous chemical reactions, 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine waste must be segregated from incompatible materials.[7]

  • Satellite Accumulation Area (SAA): Designate a specific SAA for this waste stream. This area must be at or near the point of generation and under the control of the laboratory personnel.[7][11]

  • Segregation: Store the waste container in secondary containment (such as a chemical-resistant tray or tub) to contain potential leaks.

  • Incompatibility: Consult the table below for segregation guidelines. The primary incompatibilities for this amine-based compound are strong acids and oxidizing agents.[1]

Waste CategorySegregation & Container GuidelinesIncompatible With
4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine (Solid or in solution)Primary Container: Borosilicate Glass or HDPE. Secondary Containment: Required.Strong Oxidizing Agents (e.g., nitric acid, perchlorates), Strong Acids (e.g., hydrochloric acid, sulfuric acid), Acid Chlorides.
Aqueous Waste Keep separate unless explicitly known to be compatible.Reactive Metals, Strong Acids/Bases.
Halogenated Solvents Store in a separate, clearly marked container.Non-halogenated Solvents, Reactive Metals.
Non-Halogenated Solvents Store in a separate, clearly marked container.Halogenated Solvents, Oxidizers.
Step 4: Arranging for Final Disposal

The final disposal of hazardous waste is a regulated process that must be coordinated through your institution's Environmental Health & Safety (EH&S) department.

  • Contact EH&S: When your waste container is approaching 90% full, or if the project is complete, contact your EH&S office to schedule a waste pickup.

  • Waste Transfer: EH&S personnel will transport the waste from the SAA to a Central Accumulation Area (CAA) to await pickup by a licensed hazardous waste disposal vendor.[9]

  • Ultimate Disposal: The contracted vendor will transport the waste off-site for final disposal. For organic compounds like this, the most common and effective method is high-temperature incineration at a licensed facility, which ensures complete destruction of the hazardous material.[9][12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine waste in a laboratory setting.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EH&S Coordinated Operations Gen Waste Generation (Pure solid, contaminated labware, or solution) Char Characterize as Hazardous Waste Gen->Char Select Select Compatible Container (Glass or HDPE) Char->Select  Is Hazardous Label Apply Hazardous Waste Label (Full Name + Hazards) Select->Label SAA Store in Designated SAA (Secondary Containment, Segregated) Label->SAA Full Container Full (≤ 90%)? SAA->Full Full->SAA No Pickup Contact EH&S for Pickup Full->Pickup Yes Transport Transfer to Central Accumulation Area (CAA) Pickup->Transport Vendor Licensed Vendor Pickup Transport->Vendor Final Final Disposal (High-Temperature Incineration) Vendor->Final

Sources

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